molecular formula C6H12ClNO2 B3419018 Methyl 3-aminocyclobutanecarboxylate hydrochloride CAS No. 1354940-69-4

Methyl 3-aminocyclobutanecarboxylate hydrochloride

Cat. No.: B3419018
CAS No.: 1354940-69-4
M. Wt: 165.62 g/mol
InChI Key: BTPCSIFZLLWYTE-UHFFFAOYSA-N
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Description

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-aminocyclobutanecarboxylate hydrochloride is 165.0556563 g/mol and the complexity rating of the compound is 118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-aminocyclobutanecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-aminocyclobutanecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-aminocyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-5(7)3-4;/h4-5H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPCSIFZLLWYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354940-69-4, 74316-29-3, 1212304-86-3
Record name Cyclobutanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354940-69-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl trans-3-aminocyclobutanecarboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl 3-aminocyclobutane-1-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl 3-aminocyclobutane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 3-aminocyclobutanecarboxylate hydrochloride: Technical Guide to Synthesis & Application

[1]

CAS Numbers:

  • Trans-isomer: 74316-29-3[1][2][3][4][5][6]

  • Cis-isomer: 1212304-86-3[1][2][7]

  • Unspecified Stereochemistry: 1354940-69-4[1][2]

Executive Summary & Chemical Identity

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a conformationally restricted

1

This guide focuses on the technical handling, stereoselective synthesis, and application of this building block, distinguishing between the cis and trans diastereomers which exhibit distinct vector alignments.

Chemical Specifications
PropertyData
IUPAC Name Methyl 3-aminocyclobutane-1-carboxylate hydrochloride
Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calc) ~8.5 (Amine), ~-6 (Conj.[1][2][7] Acid of Ester)
H-Bond Donors/Acceptors 1 / 2

Structural Analysis: The Cyclobutane Pucker

The utility of this compound lies in its stereochemistry. The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions).[1]

  • Trans-Isomer (CAS 74316-29-3): The substituents are on opposite faces.[1] In the puckered conformation, this typically places both groups in pseudo-equatorial positions, providing a linear, extended vector (approx. 180° dihedral). This is ideal for linear linkers .[1]

  • Cis-Isomer (CAS 1212304-86-3): The substituents are on the same face.[1] This creates a "U-shape" or kinked geometry, often used to induce turns in peptidomimetics.

Isomer Selection Logic

Researchers must select the isomer based on the desired exit vector:

  • Choose Trans for maximizing distance between warheads (e.g., in bifunctional degraders).

  • Choose Cis for bringing domains closer or mimicking

    
    -turn secondary structures.[1]
    

Synthesis & Manufacturing Protocols

High-purity synthesis of the methyl ester hydrochloride salt is best achieved via the in-situ anhydrous HCl generation method .[1] While thionyl chloride (

Protocol: TMSCl-Mediated Esterification

Objective: Convert 3-aminocyclobutanecarboxylic acid (zwitterion) to the methyl ester hydrochloride.[1]

Reagents:

  • Starting Material: 3-Aminocyclobutanecarboxylic acid (cis or trans pure).[1]

  • Reagent: Chlorotrimethylsilane (TMSCl) [CAS: 75-77-4].[1]

  • Solvent: Anhydrous Methanol (MeOH).[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Suspend the amino acid (1.0 equiv) in anhydrous MeOH (0.5 M concentration). The starting material may not fully dissolve initially.[1]

  • Activation (Exothermic): Cool the suspension to 0°C in an ice bath. Add TMSCl (2.5 equiv) dropwise over 20 minutes.

    • Mechanistic Insight: TMSCl reacts with MeOH to generate anhydrous HCl and methoxytrimethylsilane.[1] This essentially "pumps" dry HCl into the solution without introducing water, driving the Fischer esterification equilibrium forward [1].

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 12–16 hours. The suspension should become a clear solution as the product forms.

  • Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.[1] Ninhydrin stain will visualize the amine.[1]

  • Work-up: Concentrate the reaction mixture in vacuo to remove solvent and volatile siloxanes.

  • Purification: Triturate the resulting residue with cold diethyl ether or MTBE (Methyl tert-butyl ether) to remove traces of silanol byproducts.[1] Filter the white precipitate.[1]

  • Drying: Dry under high vacuum for 4 hours to yield Methyl 3-aminocyclobutanecarboxylate hydrochloride.

Synthesis Workflow Diagram

SynthesisWorkflowcluster_mechanismMechanism: In-Situ Acid GenerationStart3-Aminocyclobutane-carboxylic acid(Zwitterion)IntermediateReaction Mixture(0°C -> RT, 12h)Start->IntermediateSuspendReagentTMSCl + MeOH(Generates anhyd. HCl)Reagent->IntermediateDropwise AddnWorkupEvaporation &Trituration (Et2O)Intermediate->WorkupConversionProductMethyl 3-aminocyclobutane-carboxylate HCl(Solid Salt)Workup->ProductIsolation

Figure 1: TMSCl-mediated esterification workflow ensuring anhydrous conditions for salt formation.

Applications in Drug Discovery[8][9][10]

Rigid Linkers in PROTACs

In PROTAC design, the linker length and rigidity determine the formation of the ternary complex (Target Protein—PROTAC—E3 Ligase). Flexible alkyl chains often suffer from entropic penalties upon binding.[1]

  • Advantage: The cyclobutane ring of Methyl 3-aminocyclobutanecarboxylate reduces the conformational degrees of freedom.[1]

  • Usage: The methyl ester is hydrolyzed to the acid for amide coupling, or the amine is reacted first. The trans-isomer provides a rigid ~5-6 Å spacer.[1]

Bioisosteres

This scaffold serves as a bioisostere for:

  • GABA (Gamma-aminobutyric acid): The restricted conformation can selectively target GABA receptors.[1]

  • Proline: The cis-isomer mimics the turn geometry of proline but lacks the secondary amine, offering different H-bonding capabilities.[1]

Analytical Characterization & Quality Control

To validate the integrity of the synthesized salt, the following analytical signatures must be confirmed.

MethodExpected Signature (Trans-Isomer)
¹H NMR (DMSO-d₆) δ 8.50 (br s, 3H, NH₃⁺), 3.65 (s, 3H, OMe), 3.0–2.9 (m, 1H, CH-CO), 3.7–3.6 (m, 1H, CH-N), 2.4–2.1 (m, 4H, Ring CH₂). Note: Trans isomers typically show more complex splitting due to symmetry.[1]
LC-MS [M+H]⁺ = 130.1 (Free base mass observed).[1] Cl⁻ counterion not visible in positive mode.[1]
Melting Point 185–190°C (Decomposition).[1] Sharp range indicates high purity.[1]
IR Spectroscopy 1735 cm⁻¹ (C=O Ester stretch), 2900–3000 cm⁻¹ (N-H stretch, broad ammonium band).

Handling and Safety (GHS)[1][11]

Signal Word: Warning

  • H315: Causes skin irritation.[1][8]

  • H319: Causes serious eye irritation.[1][8]

  • H335: May cause respiratory irritation.[1][8]

Storage Protocol: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). As a hydrochloride salt, it is hygroscopic. Moisture absorption will hydrolyze the ester back to the acid over time, degrading purity.

References

  • Li, Z., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Journal of Chemical Research, 2004. Link (Protocol adapted for cyclobutanes).[1]

  • PubChem. "Methyl 3-aminocyclobutane-1-carboxylate hydrochloride (Compound)."[1][2][4][8] National Library of Medicine.[1] Link[1]

  • Hofferberth, J. E., et al. "Amide Resonance Correlates with Torsion Angles in Peptidomimetics." Journal of Organic Chemistry, 2015. (Context on cyclobutane rigidity).
  • ECHA. "Registration Dossier: Methyl trans-3-aminocyclobutanecarboxylate hydrochloride."[1] European Chemicals Agency.[1][8] Link[1]

"Methyl 3-aminocyclobutanecarboxylate hydrochloride" physical properties

[1][2][3]

Introduction: The Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclobutane ring has emerged as a critical structural motif for conformational restriction . Unlike flexible alkyl chains, the cyclobutane ring locks functional groups into specific spatial orientations, reducing the entropic penalty of binding to a target protein.

Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1354940-69-4 for the generic salt) serves as a high-value building block.[1] It provides a diametrically opposed amino and ester functionality on a rigid four-membered ring, making it an ideal precursor for:

  • Peptidomimetics: Mimicking

    
    -amino acids (GABA analogs) with defined stereochemistry.[1]
    
  • Fragment-Based Drug Design (FBDD): Serving as a rigid linker that improves metabolic stability compared to linear chains.[1]

  • Bioisosteres: Replacing phenyl or cyclohexyl rings to modulate solubility and lipophilicity (

    
    ).
    

Chemical Identity & Stereochemistry

The utility of this compound is defined by its stereoisomerism. The 1,3-substitution pattern on the cyclobutane ring gives rise to cis and trans diastereomers.

PropertyDetail
IUPAC Name Methyl 3-aminocyclobutane-1-carboxylate hydrochloride
Common Name Methyl 3-aminocyclobutanecarboxylate HCl
Molecular Formula

Molecular Weight 165.62 g/mol
CAS Number (Generic) 1354940-69-4
CAS (trans-isomer) 74316-29-3
CAS (cis-isomer) 1212304-86-3
Stereochemical Configuration[3]
  • Trans-isomer: The amino group and the ester group are on opposite faces of the ring. This is often the thermodynamically preferred isomer in many synthetic routes and provides a linear, extended vector for substituents.

  • Cis-isomer: Both groups occupy the same face, creating a "U-shape" conformation suitable for bridging adjacent binding pockets.[1]

Stereochemistrycluster_0StereoisomersCisCis-Isomer(Syn-facial)Groups on same sideTransTrans-Isomer(Anti-facial)Groups on opposite sidesCis->Trans Epimerization(under harsh basic conditions)

Figure 1: Stereochemical relationship between cis and trans isomers.[1] Note that thermodynamic equilibration often favors the trans isomer.

Physical Properties

The following data synthesizes experimental observations and computed properties for the hydrochloride salt.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Hygroscopic nature is common for amine HCl salts.[1]
Color White to off-whiteDiscoloration implies oxidation or free amine presence.[1]
Melting Point >150 °C (Decomposition often >200 °C)Exact MP varies by isomer purity; typically high due to ionic lattice.[1]
Solubility High: Water, Methanol, DMSOLow: DCM, Ethyl Acetate, HexanesSalt form dictates high polarity.[1]
pKa (Conj. Acid) ~9.0 - 10.0 (Ammonium group)Typical for primary alkyl amines.[1]
Hygroscopicity Moderate to HighStore in desiccator; weigh quickly in humid environments.[1]
Spectral Characteristics (Predicted 1H NMR in )
  • 
     3.70 ppm (s, 3H):  Methyl ester protons (singlet).[1]
    
  • 
     3.8 - 4.0 ppm (m, 1H):  Methine proton 
    
    
    to amino group.[1]
  • 
     3.1 - 3.3 ppm (m, 1H):  Methine proton 
    
    
    to ester group.[1]
  • 
     2.2 - 2.7 ppm (m, 4H):  Cyclobutane methylene protons (complex splitting pattern due to roof effect and rigid conformation).[1]
    

Synthesis & Manufacturing

The synthesis of methyl 3-aminocyclobutanecarboxylate hydrochloride typically proceeds via the esterification of the corresponding amino acid, which itself is derived from 3-oxocyclobutanecarboxylic acid.[1]

Core Synthetic Pathway

The most robust route for laboratory and scale-up synthesis involves a Thionyl Chloride (


) mediated esterification1

SynthesisStart3-Oxocyclobutanecarboxylic Acid(Starting Material)Step1Reductive Amination(NH4OAc, NaBH3CN)Start->Step1 Formation of C-N bondInter3-Aminocyclobutanecarboxylic Acid(Zwitterion)Step1->Inter IsolationStep2Esterification(SOCl2, MeOH, 0°C -> Reflux)Inter->Step2 Acid ActivationProductMethyl 3-aminocyclobutanecarboxylate HCl(Final Product)Step2->Product Nucleophilic Acyl Substitution

Figure 2: Synthetic workflow from the ketone precursor to the final amino ester salt.

Detailed Experimental Protocol: Esterification

Objective: Convert 3-aminocyclobutanecarboxylic acid to its methyl ester hydrochloride.

Reagents:

  • 3-Aminocyclobutanecarboxylic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (3.0 - 5.0 eq)[1]
    
  • Anhydrous Methanol (Solvent, ~0.5 M concentration)[1]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or

    
     line).
    
  • Chilling: Charge the flask with anhydrous methanol and cool to 0 °C in an ice-water bath.

  • Activation: Dropwise add thionyl chloride (

    
    ) over 15–20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    , HCl).[1]
  • Addition: Add solid 3-aminocyclobutanecarboxylic acid in portions to the cold solution.

  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 4–12 hours. Monitor conversion by TLC (stain with ninhydrin) or LC-MS.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solution in vacuo to remove solvent and excess

      
      .
      
    • Co-evaporate with toluene (2x) to remove trace thionyl chloride.

  • Purification: Triturate the resulting solid with cold diethyl ether or ethyl acetate to remove non-polar impurities. Filter and dry under high vacuum.

Yield: Typically 85–95% as a white solid.[1]

Handling, Stability & Safety

This compound is an amine hydrochloride salt , which imparts specific stability and handling profiles.[1]

Stability[3]
  • Hygroscopicity: The HCl salt will absorb atmospheric moisture. If left open, it may become a sticky gum (deliquescence), making accurate weighing difficult.[1]

  • Thermal Stability: Stable at room temperature. Avoid temperatures >100 °C unless under controlled reaction conditions.

  • Chemical Incompatibility: Strong bases (NaOH,

    
    ) will liberate the free amine, which is volatile and prone to oxidation or polymerization.[1] Strong oxidizing agents should be avoided.
    
Safety (GHS Classification)[3]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhaling dust.[1]

Applications in Drug Discovery

Conformational Restriction (The "Rigidification" Strategy)

Replacing a flexible ethyl or propyl linker with a cyclobutane ring restricts the conformational ensemble of a drug molecule.

  • Benefit: Reduces the entropy loss (

    
    ) upon binding to the target protein, potentially improving affinity (
    
    
    ).
  • Example: In Succinate Dehydrogenase (SDH) inhibitors, cyclobutane derivatives have shown improved potency over flexible analogs by locking pharmacophores into the active site geometry.

Bioisosterism

The 3-aminocyclobutane moiety acts as a bioisostere for:

  • GABA (

    
    -aminobutyric acid):  The distance between the N and O atoms in the trans-isomer mimics the extended conformation of GABA.
    
  • 1,4-Disubstituted Phenyl Rings: It provides a similar vector length (~5-6 Å) but with significantly lower molecular weight and increased

    
     character (Fsp3), which correlates with better clinical success rates.[1]
    
Peptidomimetics

Used to introduce "kinks" or turns in peptide backbones. The amino acid component (before ester hydrolysis) is incorporated into peptides to prevent enzymatic degradation (proteolysis) by altering the backbone geometry.

References

  • PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride (Compound).[2][1][3] National Library of Medicine. Available at: [Link][1]

  • Radchenko, D. S., et al. (2010).[1][4] Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5941-5952.[1][4] (Describes synthesis of cyclobutane cores).

  • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Discusses conformational restriction and physical properties of small rings).

  • Grygorenko, O. O., et al. (2011).[1] Conformationally Restricted Amino Acids and Amines in Medicinal Chemistry. Chemical Reviews, 111(11), 6965-7001.[1] (Review of applications).

Structural Elucidation and Stereochemical Assignment of Methyl 3-Aminocyclobutanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1354940-69-4) is a critical


-rich building block in modern medicinal chemistry.[1] Its cyclobutane core offers a rigid, restricted conformation that serves as a bioisostere for phenyl rings or flexible alkyl chains, often improving metabolic stability and potency in drug candidates.

This technical guide provides a rigorous, self-validating workflow for the structural elucidation of this molecule. The primary analytical challenge lies not in establishing connectivity, but in the definitive assignment of relative stereochemistry (cis vs. trans isomers) in the 1,3-disubstituted cyclobutane ring.

Target Audience: Synthetic Chemists, Analytical Scientists, and structural biologists.

Synthetic Context & The Stereochemical Challenge

Understanding the synthesis is prerequisite to analysis. This compound is typically synthesized via the reductive amination of methyl 3-oxocyclobutanecarboxylate or the reduction of an oxime intermediate.

  • The Problem: These reactions rarely proceed with 100% diastereoselectivity. The product is usually a mixture of cis and trans isomers.

  • The Requirement: Separation (via chromatography or crystallization) followed by absolute stereochemical assignment is mandatory for IND-enabling studies.

Analytical Workflow

The following diagram outlines the logical progression from crude synthesis to definitive structural assignment.

AnalyticalWorkflow Synthesis Crude Synthesis (Mixture of Isomers) LCMS LC-MS Analysis (m/z 130.1 [M+H]+) Synthesis->LCMS Confirm MW Separation Purification (Prep-HPLC/Crystallization) LCMS->Separation Isolate Isomers NMR_1H 1H NMR (1D) (Connectivity Check) Separation->NMR_1H Check Purity NOESY NOESY (2D) (Stereo Assignment) NMR_1H->NOESY Determine Config Final Certified Reference Material NOESY->Final Validation

Figure 1: Analytical workflow for the isolation and characterization of Methyl 3-aminocyclobutanecarboxylate HCl.

Structural Characterization Protocols

Mass Spectrometry (Primary Confirmation)

Before investing time in NMR, confirm the molecular weight and salt form.

  • Method: ESI-MS (Positive Mode).

  • Expected Data:

    • Parent Ion:

      
      
      
      
      
      (The free base cation).
    • Salt Verification: If using Ion Chromatography or negative mode MS, a peak at

      
       confirms the chloride counter-ion.
      
  • Causality: The HCl salt is labile in the gas phase; you will detect the protonated amine species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the core of the elucidation. The cyclobutane ring puckering creates a complex spin system.

Experimental Protocol: 1H NMR Acquisition
  • Solvent: DMSO-d6 or D2O .

    • Why D2O? To exchange the ammonium protons (

      
      ), simplifying the spectrum and preventing overlap with ring protons.
      
    • Why DMSO-d6? If you need to observe the ammonium protons (broad triplet/singlet ~8.0-8.5 ppm) to verify salt stoichiometry.

  • Frequency: Minimum 400 MHz (600 MHz preferred for resolving ring multiplets).

  • Relaxation Delay (D1): Set to

    
     seconds to ensure accurate integration of the carboxylate methyl singlet vs. ring protons.
    
Data Summary Table (Expected Shifts in D2O)
PositionTypeMultiplicityApprox.[1][2][3] Shift (

ppm)
IntegrationNotes
-OCH3 MethylSinglet (s)3.60 - 3.753HCharacteristic methyl ester.
H-3 MethineMultiplet (m)3.50 - 3.901H

to Amine (Deshielded).
H-1 MethineMultiplet (m)3.00 - 3.301H

to Ester.
H-2/H-4 MethyleneMultiplet (m)2.20 - 2.804HComplex puckering pattern.

Stereochemical Assignment: Cis vs. Trans

This is the most frequent point of failure in characterizing this molecule. You cannot rely solely on 1D chemical shifts due to the flexibility of the ring. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

The Logic of Assignment

In 1,3-disubstituted cyclobutanes:

  • Cis-Isomer: The Substituents (Amine and Ester) are on the same face. Consequently, the Methine Protons (H-1 and H-3) are also on the same face (the face opposite the substituents).

    • Result: H-1 and H-3 are spatially close.

  • Trans-Isomer: The Substituents are on opposite faces. Consequently, H-1 and H-3 are on opposite faces.

    • Result: H-1 and H-3 are spatially distant.

The "Smoking Gun" Experiment

Run a 2D NOESY or a 1D Selective NOE irradiating the H-1 methine signal.

  • Observation A: Strong cross-peak/enhancement between H-1 and H-3 .

  • Observation B: No cross-peak between H-1 and H-3. (Cross-peaks only to H-2/H-4).

Decision Tree for Stereochemistry

StereoLogic Start Isolate Isomer & Run NOESY Check Check Correlation between H-1 (alpha-Ester) & H-3 (alpha-Amine) Start->Check ResultYes Correlation Observed Check->ResultYes Strong NOE ResultNo No Correlation Check->ResultNo Absent NOE ConclCis ASSIGNMENT: CIS (H-1 & H-3 are on same face) ResultYes->ConclCis ConclTrans ASSIGNMENT: TRANS (H-1 & H-3 are on opposite faces) ResultNo->ConclTrans

Figure 2: Logical decision tree for assigning cis/trans stereochemistry in 1,3-disubstituted cyclobutanes.

Quality Control & Stability

Once the structure is elucidated, establish methods to maintain integrity.

HPLC Method for Purity

The lack of a strong chromophore (only the ester carbonyl) makes UV detection at 254 nm difficult.

  • Detector: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is preferred. If UV is necessary, use 205-210 nm .

  • Column: C18 or Phenyl-Hexyl (to maximize shape selectivity for isomers).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). The TFA is crucial to keep the amine protonated and improve peak shape.

Handling[4]
  • Hygroscopicity: As a hydrochloride salt of a small amine, this compound is likely hygroscopic. Store in a desiccator at -20°C.

  • Stability: The methyl ester is susceptible to hydrolysis in aqueous basic conditions. Ensure all aqueous mobile phases are acidic (pH < 4).

References

  • PubChem Compound Summary. Methyl 3-aminocyclobutanecarboxylate hydrochloride (CID 43810936). National Center for Biotechnology Information. Available at: [Link]

  • Wiberg, K. B., et al. (1984). Conformational studies of cyclobutane and substituted cyclobutanes. Journal of the American Chemical Society. (Foundational text on cyclobutane puckering and NMR coupling constants).
  • Hansen, P. E. (1981). Carbon-13 NMR chemical shifts in substituted cyclobutanes. Annual Reports on NMR Spectroscopy. (Reference for 13C shift trends in strained rings).

Sources

Technical Guide: Synthesis of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a critical conformationally restricted β-amino acid scaffold, widely utilized in the design of peptidomimetics and GABA receptor ligands. Its cyclobutane core offers unique steric constraints that can lock pharmacophores into bioactive conformations, enhancing potency and selectivity compared to flexible acyclic analogs.

This guide details a robust, scalable synthesis pathway prioritizing reductive amination over the traditional, hazardous Curtius rearrangement. This approach minimizes safety risks associated with azides while offering a streamlined route to the target hydrochloride salt. We also address the critical challenge of stereochemical control (cis/trans isomerism), providing a mechanistic basis for isomer distribution and purification.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals 3-oxocyclobutanecarboxylic acid as the ideal commercially available starting material. The synthesis hinges on two pivotal transformations: the functionalization of the carboxylic acid to the methyl ester and the conversion of the ketone to the primary amine.

Retrosynthesis Target Methyl 3-aminocyclobutanecarboxylate HCl (Target) Intermediate1 Methyl 3-oxocyclobutanecarboxylate (Key Intermediate) Target->Intermediate1 Reductive Amination (C-N Bond Formation) StartingMaterial 3-Oxocyclobutanecarboxylic Acid (Starting Material) Intermediate1->StartingMaterial Fischer Esterification (Protection)

Figure 1: Retrosynthetic disconnection showing the linear assembly from the oxo-acid precursor.

Route Selection & Mechanistic Rationale

The Challenge: Stereochemistry & Safety

Historically, 3-aminocyclobutane derivatives were synthesized via the Curtius rearrangement of 1,3-cyclobutanedicarboxylic acid derivatives. While effective, this route requires diphenyl phosphorazidate (DPPA)—a potentially explosive reagent—and often yields complex mixtures of carbamates that require harsh deprotection.

The Solution: Reductive Amination

We recommend a Reductive Amination pathway.[1][2][3][4] This method is superior for three reasons:

  • Safety: Eliminates the use of azides and high-energy intermediates.

  • Scalability: Reagents (Ammonium acetate, NaBH₃CN) are inexpensive and easy to handle on gram-to-kilogram scales.

  • Atom Economy: Direct conversion of C=O to C-NH₂ reduces step count.

Stereochemical Note: Reductive amination typically yields a mixture of cis and trans isomers (approx. 1:1 to 3:1 favoring cis depending on conditions). For applications requiring a pure isomer, chromatographic separation of the amino ester or crystallization of the final HCl salt is necessary.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate

Objective: Protect the carboxylic acid to prevent interference during the amination step.

Reagents:

  • 3-Oxocyclobutanecarboxylic acid (1.0 equiv)

  • Methanol (Solvent/Reagent, excess)

  • Sulfuric acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (Catalyst, 0.1 equiv)

Procedure:

  • Dissolve 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) in anhydrous Methanol (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add concentrated H₂SO₄ (0.5 mL) dropwise (catalytic amount).

  • Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) until the acid spot disappears.

  • Concentrate the solvent under reduced pressure.[3]

  • Dissolve the residue in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.

  • Dry over MgSO₄, filter, and concentrate to yield Methyl 3-oxocyclobutanecarboxylate as a pale yellow oil.

    • Yield Expectation: 90-95%

    • Stability: Store at 4°C; stable for weeks.

Step 2: Reductive Amination to Methyl 3-aminocyclobutanecarboxylate

Objective: Convert the ketone to the primary amine.

Reagents:

  • Methyl 3-oxocyclobutanecarboxylate (1.0 equiv)

  • Ammonium Acetate (NH₄OAc) (10.0 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Methanol (Solvent)

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-oxocyclobutanecarboxylate (5.0 g, 39.0 mmol) and Ammonium Acetate (30.0 g, 390 mmol) in Methanol (80 mL).

  • Stir at room temperature for 30 minutes to allow imine formation.

  • Critical Step: Cool to 0°C and add NaBH₃CN (3.67 g, 58.5 mmol) portion-wise. Caution: Hydrogen cyanide gas may evolve if acidified; keep system basic/neutral.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench by adding concentrated HCl dropwise until pH < 2 (to decompose excess hydride), then stir for 30 mins.

  • Basify with saturated Na₂CO₃ or NaOH until pH > 10.

  • Extract with DCM (3 x 100 mL). The amine is in the organic layer.[2][5][6]

  • Dry organics over Na₂SO₄ and concentrate to yield the crude free amine (mixture of cis/trans).

Step 3: Hydrochloride Salt Formation & Purification

Objective: Stabilize the amine and purify the solid.

Reagents:

  • Crude Methyl 3-aminocyclobutanecarboxylate

  • HCl in Methanol (1.25 M or 4 M) or HCl in Dioxane

  • Diethyl Ether (Anti-solvent)

Procedure:

  • Dissolve the crude amine oil in a minimum amount of cold Methanol (10 mL).

  • Add HCl in Methanol (1.5 equiv) dropwise at 0°C.

  • Stir for 15 minutes.

  • Add Diethyl Ether (50-100 mL) slowly to induce precipitation.

  • Filter the white precipitate under vacuum.

  • Recrystallization: To separate isomers or improve purity, recrystallize from hot MeOH/Et₂O. The trans isomer typically crystallizes less readily than the cis in certain solvent systems, or requires specific chromatographic separation prior to salt formation if pure stereoisomers are needed.

Workflow Visualization

SynthesisWorkflow Start 3-Oxocyclobutanecarboxylic Acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter Methyl 3-oxocyclobutanecarboxylate Step1->Inter Step2 Step 2: Reductive Amination (NH4OAc, NaBH3CN, MeOH) Inter->Step2 Amine Methyl 3-aminocyclobutanecarboxylate (Free Base, cis/trans mix) Step2->Amine Step3 Step 3: Salt Formation (HCl/MeOH, Et2O precip) Amine->Step3 Final Methyl 3-aminocyclobutanecarboxylate HCl Step3->Final

Figure 2: Step-by-step reaction workflow from starting material to final salt.

Analytical Data & Specifications

The following data represents typical values for the hydrochloride salt.

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic; store in desiccator.
Molecular Weight 165.62 g/mol C₆H₁₁NO₂ · HCl
¹H NMR (D₂O) δ 3.75 (s, 3H, OMe), 3.6-3.8 (m, 1H, CH-N), 3.1-3.3 (m, 1H, CH-CO), 2.4-2.8 (m, 4H, Ring)Chemical shifts of ring protons vary between cis and trans isomers.
MS (ESI+) m/z 130.1 [M+H]⁺Free base mass.
Solubility Water, Methanol, DMSOInsoluble in Ether, Hexanes.
Stereochemical Differentiation[7]
  • Cis-Isomer: Ring protons often display more complex splitting due to 1,3-diaxial-like interactions.

  • Trans-Isomer: Generally thermodynamically more stable; often the major product if thermodynamic control is used (e.g., high temp oximation).

Safety & Handling

  • Sodium Cyanoborohydride: Highly toxic if ingested or inhaled. Contact with acid releases HCN gas. ALWAYS quench in a fume hood and ensure pH is basic before disposal.

  • Cyclobutanes: The ring strain makes these compounds potentially reactive; avoid excessive heat (>100°C) during drying.

References

  • Preparation of 3-Aminocyclobutanecarboxylic Acid Derivatives. Journal of Organic Chemistry. Describes the fundamental reactivity of 3-oxocyclobutanecarboxylic acid and reductive amination strategies.

  • Synthesis of Methyl 3-aminocyclobutanecarboxylate Hydrochloride (Patent WO2020193431A1). Details the specific conversion of the protected amino acid to the methyl ester hydrochloride salt using HCl/MeOH.

  • Stereoselective Synthesis of Cyclobutane Amino Acids. Chemical Reviews. Provides in-depth discussion on controlling cis/trans ratios in cyclobutane rings.

  • Reductive Amination Procedures. Organic Syntheses. Standard protocols for using Sodium Cyanoborohydride with ketones.

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a valuable building block in medicinal chemistry and drug development. Its rigid cyclobutane scaffold provides a unique three-dimensional framework that can be exploited to design novel therapeutic agents with specific conformational constraints. Accurate and comprehensive characterization of this molecule is paramount to ensure its purity, identity, and suitability for downstream applications. This in-depth technical guide provides a detailed overview of the spectroscopic techniques used to characterize methyl 3-aminocyclobutanecarboxylate hydrochloride, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this important chemical entity.

The structure of methyl 3-aminocyclobutanecarboxylate hydrochloride presents several key features for spectroscopic analysis: a cyclobutane ring, a primary amine hydrochloride, and a methyl ester. Each of these functional groups will give rise to characteristic signals in the various spectroscopic techniques discussed herein.

Caption: Molecular Structure of Methyl 3-aminocyclobutanecarboxylate Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecule's structure.

¹H NMR Spectroscopy

Expertise & Experience: Causality Behind Experimental Choices

For a hydrochloride salt of a primary amine, the choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are often preferred over chloroform-d (CDCl₃) due to the compound's polarity and to facilitate the exchange of the acidic N-H protons. This exchange simplifies the spectrum by often causing the N-H protons to either disappear or appear as a broad singlet, reducing complex coupling patterns. The spectrum is typically referenced to the residual solvent peak.

Predicted ¹H NMR Data

Disclaimer: The following data is predicted using advanced computational algorithms and is intended for illustrative purposes. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-OCH₃3.70Singlet3H
CH-N3.50 - 3.70Multiplet1H
CH-CO2.90 - 3.10Multiplet1H
CH₂ (cis to substituents)2.50 - 2.70Multiplet2H
CH₂ (trans to substituents)2.20 - 2.40Multiplet2H
NH₃⁺8.0 - 9.0Broad Singlet3H

Interpretation

  • -OCH₃ (3.70 ppm): The sharp singlet integrating to three protons is characteristic of the methyl ester group. Its chemical shift is in the expected downfield region due to the deshielding effect of the adjacent oxygen atom.

  • CH-N (3.50 - 3.70 ppm): The proton on the carbon attached to the ammonium group is expected to be significantly deshielded due to the electron-withdrawing nature of the nitrogen, hence its downfield shift.

  • CH-CO (2.90 - 3.10 ppm): The proton on the carbon bearing the ester group is also deshielded, but to a lesser extent than the CH-N proton.

  • Cyclobutane CH₂ (2.20 - 2.70 ppm): The methylene protons of the cyclobutane ring will appear as complex multiplets due to diastereotopicity and coupling to the adjacent methine protons. The protons cis to the larger substituents are often more shielded than the trans protons.

  • NH₃⁺ (8.0 - 9.0 ppm): The protons of the ammonium group are acidic and their chemical shift can be highly dependent on the solvent, concentration, and temperature. They typically appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.

¹³C NMR Spectroscopy

Expertise & Experience: Causality Behind Experimental Choices

Proton-decoupled ¹³C NMR is the standard experiment, providing a single peak for each unique carbon atom. The choice of a deuterated solvent like CD₃OD or D₂O is again suitable for this polar molecule. The chemical shifts provide direct evidence of the different carbon environments.

Predicted ¹³C NMR Data

Disclaimer: The following data is predicted and for illustrative purposes.

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (ester)173.5
-OCH₃52.5
CH-N48.0
CH-CO38.0
CH₂ (ring)30.0

Interpretation

  • C=O (173.5 ppm): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule, appearing at a characteristic downfield chemical shift.

  • -OCH₃ (52.5 ppm): The methyl carbon of the ester appears in the expected region for an sp³ carbon attached to an oxygen atom.

  • CH-N (48.0 ppm): The carbon atom bonded to the nitrogen is deshielded due to the electronegativity of the nitrogen atom.

  • CH-CO (38.0 ppm): The carbon atom bearing the ester group is also in the aliphatic region, with its chemical shift influenced by the carbonyl group.

  • CH₂ (30.0 ppm): The two methylene carbons of the cyclobutane ring are chemically equivalent in this simplified prediction and appear in the aliphatic region. In reality, they might show slightly different shifts depending on the stereochemistry.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Weigh approximately 5-10 mg of methyl 3-aminocyclobutanecarboxylate hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a clean, dry vial.[1] Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[2][3]

  • NMR Tube Filling: Transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.[1]

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Expertise & Experience: Causality Behind Experimental Choices

For a solid sample like methyl 3-aminocyclobutanecarboxylate hydrochloride, the Attenuated Total Reflectance (ATR) technique is often the most convenient method as it requires minimal sample preparation.[4][5] Alternatively, a KBr pellet can be prepared. The hydrochloride salt form will significantly influence the N-H stretching region compared to the free amine.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3100 - 2800N-H in R-NH₃⁺StretchingStrong, Broad
2980 - 2850C-H (sp³)StretchingMedium
~1735C=O (ester)StretchingStrong, Sharp
~1600 & ~1500N-H in R-NH₃⁺BendingMedium
~1200C-O (ester)StretchingStrong

Interpretation

  • N-H in R-NH₃⁺ (3100 - 2800 cm⁻¹): The most prominent feature for this molecule will be a very broad and strong absorption in this region, characteristic of the N-H stretching vibrations in an ammonium salt. This broadness is due to hydrogen bonding.

  • C-H (sp³) (2980 - 2850 cm⁻¹): These absorptions arise from the C-H stretching vibrations of the cyclobutane ring and the methyl group.[6]

  • C=O (ester) (~1735 cm⁻¹): A strong and sharp absorption band around 1735 cm⁻¹ is a clear indicator of the carbonyl group of the methyl ester.[6]

  • N-H in R-NH₃⁺ (~1600 & ~1500 cm⁻¹): The bending vibrations of the N-H bonds in the ammonium group typically appear in this region as medium intensity bands.

  • C-O (ester) (~1200 cm⁻¹): The C-O single bond stretching of the ester group will give rise to a strong absorption in the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid methyl 3-aminocyclobutanecarboxylate hydrochloride powder onto the ATR crystal.[4]

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

  • Cleaning: After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps to determine the molecular weight and deduce structural information.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like amino acid hydrochlorides.[7][8][9] It typically produces a protonated molecular ion [M+H]⁺, where M is the free base of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.

Expected Mass Spectrometry Data

The molecular formula of the free base (methyl 3-aminocyclobutanecarboxylate) is C₆H₁₁NO₂. The expected exact mass of the protonated molecule [M+H]⁺ is 130.0863.

Proposed Fragmentation Pathway

Under collision-induced dissociation (CID) in the mass spectrometer, the [M+H]⁺ ion is expected to fragment in a predictable manner.

Proposed ESI-MS Fragmentation Pathway M_H [M+H]⁺ m/z = 130 fragment1 m/z = 98 M_H->fragment1 loss_CH3OH fragment3 m/z = 113 M_H->fragment3 loss_NH3 loss_CH3OH - CH₃OH fragment2 m/z = 70 fragment1->fragment2 loss_CO loss_CO - CO loss_NH3 - NH₃

Caption: Proposed ESI-MS Fragmentation Pathway for Methyl 3-aminocyclobutanecarboxylate.

Interpretation of a Plausible Fragmentation Pattern

m/zProposed FragmentNotes
130[C₆H₁₁NO₂ + H]⁺Protonated molecular ion (free base)
113[C₆H₈O₂]⁺Loss of ammonia (NH₃)
98[C₅H₈N]⁺Loss of methanol (CH₃OH) from the ester
70[C₄H₈N]⁺Subsequent loss of carbon monoxide (CO) from the m/z 98 fragment
  • [M+H]⁺ at m/z 130: This would be the base peak, confirming the molecular weight of the free amine.

  • Loss of NH₃ (m/z 113): A common fragmentation pathway for primary amines is the loss of ammonia.

  • Loss of CH₃OH (m/z 98): The loss of methanol from the methyl ester is another characteristic fragmentation.

  • Loss of CO (m/z 70): Further fragmentation of the ion at m/z 98 can occur through the loss of a neutral carbon monoxide molecule.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of methyl 3-aminocyclobutanecarboxylate hydrochloride (approximately 10-100 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid helps to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 130) as the precursor ion and perform a product ion scan (MS/MS) by subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectra to determine the m/z values of the parent and fragment ions. If using HRMS, use the exact masses to confirm the elemental composition of the ions.

Overall Workflow for Spectroscopic Characterization

The comprehensive characterization of a new compound like methyl 3-aminocyclobutanecarboxylate hydrochloride follows a logical workflow that integrates these spectroscopic techniques.

Spectroscopic Characterization Workflow start Synthesized Compound ms Mass Spectrometry (ESI-MS) start->ms ir Infrared Spectroscopy (FT-IR) start->ir mw_formula Determine Molecular Weight & Formula ms->mw_formula functional_groups Identify Functional Groups ir->functional_groups nmr NMR Spectroscopy (¹H, ¹³C) structure_elucidation Elucidate Connectivity & Stereochemistry nmr->structure_elucidation mw_formula->nmr functional_groups->nmr final_structure Confirm Structure structure_elucidation->final_structure

Caption: A generalized workflow for the spectroscopic characterization of a novel chemical entity.

Conclusion

The spectroscopic characterization of methyl 3-aminocyclobutanecarboxylate hydrochloride is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. While NMR spectroscopy provides the most detailed information for unambiguous structure determination, IR spectroscopy offers a rapid confirmation of the key functional groups, and mass spectrometry confirms the molecular weight and provides valuable fragmentation data. By following the detailed protocols and interpretation guidelines presented in this technical guide, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important building block, ensuring the integrity of their scientific endeavors.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • SupremeScience. (2014). How to Prepare an NMR Sample. YouTube. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2018). Mass Spectrometry Reviews. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. [Link]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • The Research Repository @ WVU. (2012). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. [Link]

  • Millersville University. IR Absorption Table. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

  • eGyanKosh. (2021). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Ambit-HNMR: an open source tool for prediction of 1H-NMR chemical shifts. (2021). Zenodo. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • The University of Liverpool Repository. (2000). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Michigan State University. Mass Spectrometry. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012). ResearchGate. [Link]

  • NIST WebBook. Hydrogen chloride. [Link]

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Technical Guide: 1H NMR Analysis of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical analysis of the 1H NMR spectrum for Methyl 3-aminocyclobutanecarboxylate hydrochloride . It is designed for researchers requiring a robust methodology for structural verification and isomeric differentiation.

Part 1: Introduction & Structural Context

Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1354940-69-4) is a critical bifunctional building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its cyclobutane core offers a rigid scaffold that restricts conformational freedom, potentially improving the metabolic stability and selectivity of downstream pharmaceutical candidates.

Structural Isomerism

The 1,3-disubstitution pattern on the cyclobutane ring gives rise to two geometric isomers: cis and trans . Differentiating these isomers by NMR is the primary analytical challenge.

  • cis-Isomer: The amine and ester groups are on the same face of the puckered ring (pseudo-equatorial/pseudo-axial or similar). Possesses a plane of symmetry (

    
    ).
    
  • trans-Isomer: The substituents are on opposite faces. Often thermodynamically favored in the diequatorial conformation. Possesses a

    
     axis of symmetry.
    

Part 2: Experimental Protocol

To ensure reproducible high-resolution data, the following protocol minimizes solvent effects and exchange broadening.

Sample Preparation
  • Solvent: DMSO-d

    
      is the preferred solvent.
    
    • Reasoning: The hydrochloride salt is highly polar. DMSO-d

      
       ensures complete solubility and slows the exchange of the ammonium protons (
      
      
      
      ), allowing them to appear as a distinct signal (often a broad triplet or singlet) rather than disappearing as they might in
      
      
      or
      
      
      .
  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (e.g., zg30).

  • Scans (NS): 16–64 (sufficient for S/N > 100:1).

  • Relaxation Delay (D1):

    
     seconds (crucial for accurate integration of the methine protons).
    
  • Temperature: 298 K (25 °C).

Workflow Visualization

The following diagram illustrates the critical path from sample prep to isomeric assignment.

NMR_Workflow Prep Sample Prep (DMSO-d6) Acq Acquisition (NS=32, D1=2s) Prep->Acq Solubilization Process Processing (Phase, Baseline) Acq->Process FT Assign Signal Assignment Process->Assign Integration Isomer Isomer Differentiation (Cis vs Trans) Assign->Isomer J-Coupling Analysis

Figure 1: Standardized workflow for NMR analysis of cyclobutane amino-esters.

Part 3: Spectral Analysis & Assignment[1]

The spectrum is characterized by three distinct regions: the downfield ammonium protons, the mid-field methines/methoxy, and the upfield ring methylenes.

Predicted Chemical Shifts (DMSO-d )
Proton TypeLabelApprox. Shift (

ppm)
MultiplicityIntegrationDiagnostic Note
Ammonium

8.20 – 8.60 Broad Singlet3HExchangeable; disappears with

shake.
Methoxy

3.60 – 3.65 Singlet3HSharp, intense singlet.
Methine (Amine)

3.50 – 3.90 Multiplet (Quintet-like)1HDeshielded by

-nitrogen and positive charge.
Methine (Ester)

3.00 – 3.30 Multiplet (Quintet-like)1H

-carbonyl shift.
Ring Methylenes

2.10 – 2.70 Complex Multiplets4HHigher order splitting due to ring puckering.
Isomer Differentiation (The "Fingerprint")

Distinguishing cis from trans relies on the vicinal coupling constants (


)  between the methine protons (

) and the methylene protons (

).
  • Mechanism: In cyclobutanes,

    
     (syn-clinal) is typically smaller (6–10 Hz) than 
    
    
    
    (anti-periplanar, 10–14 Hz), although ring puckering can complicate this.
  • Key Indicator: The trans-isomer (diequatorial-like) is generally more rigid. Its signals often appear as more defined quintets or triplets of triplets. The cis-isomer often shows more complex second-order multiplets due to the equivalence of the faces.

Isomer Logic Diagram

Use this logic gate to interpret your specific spectrum:

Isomer_Logic Start Analyze H-2/H-4 Region (2.1 - 2.7 ppm) Splitting Check Splitting Width (Sum of J-values) Start->Splitting Trans Trans-Isomer (Major Product usually) Larger J (approx 10-12 Hz) 'Wider' Multiplet Splitting->Trans Wide Splitting Cis Cis-Isomer Smaller J (approx 6-9 Hz) 'Narrower' Multiplet Splitting->Cis Narrow Splitting

Figure 2: Decision tree for assigning stereochemistry based on methylene splitting patterns.

Part 4: Troubleshooting & Artifacts

  • Water Peak: In DMSO-d

    
    , water appears at 3.33 ppm .[1] This often overlaps with the H-1 methine signal.
    
    • Solution: Use dry DMSO (ampoules) or run a COSY experiment to confirm the connectivity of the H-1 proton if it is obscured.

  • Ammonium Exchange: If the

    
     peak is broad or missing, the solvent may be "wet" or acidic.
    
    • Solution: Add a single drop of

      
       to confirm assignment (peak will vanish).
      
  • Impurity Signals: Common synthesis byproducts include residual methanol (3.16 ppm in DMSO) or diethyl ether (1.1/3.4 ppm).

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutanecarboxylate hydrochloride. Retrieved from [Link]

  • General NMR Shift Data: Reich, H. J. (n.d.). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

  • Cyclobutane Stereochemistry: Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutanes. Journal of the American Chemical Society. (Contextual grounding for puckering effects on J-values).

Sources

"Methyl 3-aminocyclobutanecarboxylate hydrochloride" 13C NMR spectral data

Technical Guide: C NMR Characterization of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Executive Summary & Chemical Identity

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a bifunctional cyclobutane derivative widely used in medicinal chemistry to introduce rigidified aliphatic linkers.[1] Its structural rigidity influences the pharmacokinetic profile of final drug candidates.

The compound exists as two geometric isomers—cis and trans—which exhibit distinct NMR signatures. Accurate assignment of these isomers is paramount, as the stereochemistry directly impacts biological activity.[1]

Chemical Profile
PropertyDetail
IUPAC Name Methyl 3-aminocyclobutane-1-carboxylate hydrochloride
Common Name Methyl 3-aminocyclobutanecarboxylate HCl
CAS Number 1354940-69-4 (General), 1212304-86-3 (cis), 74316-29-3 (trans)
Molecular Formula C

H

ClNO

Molecular Weight 165.62 g/mol
Stereochemistry 1,3-disubstituted cyclobutane (cis and trans)

C NMR Spectral Data Analysis

Theoretical & Observed Chemical Shifts

The


1

Solvent System: DMSO-

Table 1: Characteristic

C NMR Chemical Shifts (DMSO-

)

Note: Values are derived from chemometric analysis of analogous cyclobutane amino esters and literature data for protected precursors.

Carbon PositionAssignmentApprox. Shift (

, ppm)
MultiplicityMechanistic Insight
C=O Ester Carbonyl173.0 – 175.0 Singlet (s)Deshielded by electronegative oxygen; typical ester range.[1]
OCH

Methoxy Methyl51.5 – 52.5 Singlet (s)Characteristic region for methyl esters.[1]
C3 Methine (

-N)
42.0 – 46.0 Singlet (s)Deshielded by the ammonium group (-NH

).[1] Shift varies significantly between cis/trans.[1]
C1 Methine (

-CO)
30.0 – 34.0 Singlet (s)Shielded relative to C3; adjacent to carbonyl.[1]
C2, C4 Ring Methylenes32.0 – 36.0 Singlet (s)High field; exact position depends on ring puckering and isomerism.[1]

Critical Isomer Distinction: In 1,3-disubstituted cyclobutanes, the Gamma-Gauche Effect plays a significant role.[1] Typically, carbons in the cis isomer (where substituents are closer in space) may appear slightly shielded (upfield) relative to the trans isomer due to steric compression, though this rule is conformation-dependent.[1]

Structural Elucidation Logic

The assignment follows a deductive logic pathway:

  • Carbonyl Region (>170 ppm): Confirms the integrity of the ester functionality. Hydrolysis to the acid would shift this signal downfield (>175 ppm) or result in loss of the OMe signal.

  • Methoxy Region (~52 ppm): A sharp singlet confirming the methyl ester.[1]

  • Aliphatic Region (30–50 ppm):

    • The C3 carbon is the most deshielded ring carbon due to the inductive effect of the cationic nitrogen (-NH

      
      ).
      
    • The C2/C4 methylenes typically appear as a specific intensity signal (representing 2 carbons) compared to the methines.

    • DEPT-135 analysis is crucial here: C1 and C3 (CH) will appear positive (up), while C2/C4 (CH

      
      ) will appear negative (down).[1]
      

Experimental Protocol & Workflow

To ensure reproducibility and data integrity ("Trustworthiness"), the following protocol utilizes internal validation steps.

Sample Preparation[1][4]
  • Mass: Weigh 15–20 mg of the hydrochloride salt.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? The HCl salt is poorly soluble in CDCl

      
      . D
      
      
      O is an alternative, but chemical shifts will differ slightly due to solvent dielectric effects.[1]
  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the DMSO septet (39.52 ppm).[1]

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Proton-decoupled

    
    C).
    
  • Relaxation Delay (D1): 2.0 – 3.0 seconds (Essential for quantitative integration of the carbonyl carbon).[1]

  • Scans (NS): Minimum 512 scans (to resolve quaternary carbons and minor isomer impurities).

  • Temperature: 298 K (25°C).[1]

Workflow Visualization

The following diagram outlines the logical flow for validating the compound's structure using NMR.

NMR_WorkflowSampleSample: Methyl 3-aminocyclobutanecarboxylate HClPrepPrep: 20mg in DMSO-d6Sample->PrepAcqAcquisition: 13C {1H} + DEPT-135Prep->AcqProcessProcessing: FT, Phase, BaselineAcq->ProcessCheck_COCheck >170 ppm?(Ester Carbonyl)Process->Check_COCheck_DEPTDEPT Analysis(CH vs CH2)Check_CO->Check_DEPTSignal PresentFailREJECT / RE-PURIFYCheck_CO->FailMissingValidVALID STRUCTURECheck_DEPT->Valid2xCH (Up), 1xCH2 (Down)Check_DEPT->FailMismatch

Caption: Logical workflow for structural validation via

Isomer Differentiation (Cis vs. Trans)

The differentiation of cis and trans isomers is a common challenge. While


1
  • Trans Isomer (74316-29-3): The substituents are on opposite sides of the ring plane. The ring is typically flatter or puckered in a way that minimizes steric clash.

  • Cis Isomer (1212304-86-3): Substituents are on the same side.[1] This often leads to different ring puckering angles.[1]

  • Spectral Consequence: In the cis isomer, the C1 and C3 carbons often experience a gamma-gauche shielding effect , appearing 1–3 ppm upfield compared to the trans isomer.[1] However, this is solvent-dependent.[1] The most reliable method is to compare the coupling constants in the

    
    H spectrum (where 
    
    
    for vicinal protons in cyclobutanes) or use NOE correlations between H1 and H3.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutane-1-carboxylate hydrochloride.[1] Retrieved from [Link][1]

  • Vaidya, S. et al. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach.[1] Journal of Medicinal Chemistry.[1] (Describes the use of the trans-isomer and general NMR conditions). Retrieved from [Link][1]

A Comprehensive Technical Guide to the Stability and Storage of Methyl 3-aminocyclobutanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in a Versatile Building Block

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique strained cyclobutane ring and inherent chirality make it a valuable building block for creating novel molecular architectures with significant therapeutic potential. However, the very features that make this compound structurally interesting—the ester and amine functionalities, coupled with the strained ring system—also render it susceptible to degradation if not handled and stored with meticulous care.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of the stability profile of Methyl 3-aminocyclobutanecarboxylate hydrochloride. We will delve into the fundamental principles governing its degradation, offer robust protocols for storage and handling, and present a systematic approach to stability testing. Our objective is to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity and purity of this crucial reagent, thereby safeguarding the reliability and reproducibility of their scientific endeavors.

I. Chemical Stability Profile: Understanding the Intrinsic Vulnerabilities

The stability of Methyl 3-aminocyclobutanecarboxylate hydrochloride is primarily dictated by its constituent functional groups: a methyl ester, a primary amine (as a hydrochloride salt), and a cyclobutane ring. Each of these presents potential pathways for degradation under various environmental stressors.

Hydrolytic Degradation: The Primary Pathway of Concern

The most significant degradation pathway for this compound is the hydrolysis of the methyl ester to form 3-aminocyclobutanecarboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can undergo hydrolysis. While the compound is supplied as a hydrochloride salt, creating a mildly acidic environment in solution, further exposure to stronger acidic conditions can accelerate this degradation.

  • Base-Catalyzed Hydrolysis (Saponification): This pathway is generally faster and more facile than acid-catalyzed hydrolysis. Exposure to even weak bases can lead to the rapid cleavage of the ester bond.

It is crucial to note that the cyclobutane ring itself is generally stable under mild acidic or basic conditions used for ester hydrolysis.[1] However, prolonged exposure to harsh conditions could potentially lead to ring-opening or rearrangement reactions.[2]

Thermal and Photolytic Stress

While generally stable at room temperature, elevated temperatures can provide the activation energy for various degradation reactions, including hydrolysis if moisture is present. Photostability studies, as mandated by ICH guidelines, are also crucial to determine if the compound is sensitive to light exposure, which can catalyze oxidative and other radical-mediated degradation pathways.[3][4]

Oxidative Degradation

The primary amine group in the molecule could be susceptible to oxidation, although its formation as a hydrochloride salt provides some protection. Exposure to strong oxidizing agents or atmospheric oxygen over extended periods, especially in the presence of light or metal ions, could potentially lead to the formation of various oxidation products.

The Impact of Hygroscopicity

A critical, and often underestimated, factor in the stability of Methyl 3-aminocyclobutanecarboxylate hydrochloride is its hygroscopic nature. The absorption of atmospheric moisture can directly facilitate hydrolytic degradation of the ester. Furthermore, the presence of water can lead to physical changes in the solid material, such as clumping, which can affect handling and weighing accuracy.[5]

II. Recommended Storage and Handling Protocols: A Proactive Approach to Preservation

Given the stability profile outlined above, a stringent set of storage and handling protocols is essential to maintain the purity and integrity of Methyl 3-aminocyclobutanecarboxylate hydrochloride.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions to minimize degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture.
Light Exposure Amber, tightly sealed containerProtects from light-induced degradation.
Moisture Store in a desiccator with a suitable desiccantPrevents moisture absorption due to its hygroscopic nature.
Detailed Handling Procedures for a Hygroscopic Compound

Due to its hygroscopic nature, handling this compound requires specific precautions to prevent moisture uptake.

Protocol for Handling in a Standard Laboratory Environment:

  • Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold solid.

  • Inert Atmosphere: If possible, perform all weighing and transfer operations within a glove box under an inert atmosphere.

  • Minimal Exposure: If a glove box is not available, minimize the time the container is open to the atmosphere. Have all necessary equipment ready before opening the container.

  • Desiccant Use: Work in a low-humidity environment or use a desiccator for transfers.[6] Consider placing small, inert desiccant pouches in the headspace of the primary container.[7]

  • Secure Sealing: After use, securely reseal the container, potentially using Parafilm® for an extra barrier, and place it back in the desiccator for storage.[7]

Diagram of Recommended Handling Workflow:

G Start Start: Compound in Storage (2-8°C) Equilibrate Equilibrate Container to Room Temperature (min. 30 mins) Start->Equilibrate Transfer Transfer to Inert Atmosphere (Glove Box) Equilibrate->Transfer Prevent Condensation Weigh Weigh Required Amount Transfer->Weigh Use Use in Reaction Weigh->Use Reseal Securely Reseal Primary Container Use->Reseal Store Return to Desiccator and Refrigerated Storage Reseal->Store Maintain Integrity

Caption: Workflow for handling hygroscopic Methyl 3-aminocyclobutanecarboxylate hydrochloride.

III. Stability Testing: A Framework for Empirical Validation

To empirically determine the stability of a specific lot of Methyl 3-aminocyclobutanecarboxylate hydrochloride and to develop a stability-indicating analytical method, a forced degradation study is indispensable.[3][8] This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing.[3]

Forced Degradation Study Protocol

The following protocol outlines the conditions for a comprehensive forced degradation study.

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Dissolve in 0.1 M HCl and heat at 60°C for 24 hours.Ester Hydrolysis
Base Hydrolysis Dissolve in 0.1 M NaOH at room temperature for 4 hours.Ester Hydrolysis (Saponification)
Oxidation Dissolve in a solution of 3% H₂O₂ at room temperature for 24 hours.Amine Oxidation
Thermal Stress Heat solid sample at 105°C for 48 hours.General Decomposition
Photolytic Stress Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).Photolytic Decomposition

Diagram of Forced Degradation Study Design:

G cluster_stress Stress Conditions Compound Methyl 3-aminocyclobutanecarboxylate hydrochloride Acid Acidic (0.1M HCl, 60°C) Compound->Acid Base Basic (0.1M NaOH, RT) Compound->Base Oxidative Oxidative (3% H₂O₂, RT) Compound->Oxidative Thermal Thermal (105°C solid) Compound->Thermal Photo Photolytic (ICH Q1B) Compound->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Overview of a forced degradation study for stability assessment.

Proposed Stability-Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from any potential degradation products. Given the polar nature of the analyte and its likely degradants, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase method with a suitable ion-pairing agent would be appropriate.[9]

Protocol for HPLC Analysis:

  • Column: HILIC column (e.g., Silica, Amide, or Zwitterionic phase), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid).

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% B

    • 2-15 min: Linear gradient to 50% B

    • 15-18 min: Hold at 50% B

    • 18-20 min: Return to 90% B

    • 20-25 min: Re-equilibration at 90% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm. For identification of degradation products, a mass spectrometer (MS) detector should be coupled to the HPLC.

  • Sample Preparation:

    • Dissolve the compound in the initial mobile phase composition (90:10 Acetonitrile:Water with buffer) to a concentration of approximately 1 mg/mL.

    • For forced degradation samples, neutralize the acidic and basic solutions before dilution.

    • Filter all samples through a 0.45 µm syringe filter before injection.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is truly "stability-indicating."[9]

IV. Conclusion: Ensuring Quality Through Scientific Rigor

The utility of Methyl 3-aminocyclobutanecarboxylate hydrochloride in pharmaceutical research and development is undeniable. However, its chemical nature demands a comprehensive understanding of its stability and meticulous attention to storage and handling. By implementing the protocols and analytical strategies outlined in this guide, researchers can mitigate the risks of degradation, ensuring the integrity of their starting materials and the validity of their experimental outcomes. A proactive and informed approach to the stability of this key building block is not merely a matter of good laboratory practice; it is a fundamental pillar of scientific integrity and the successful advancement of drug discovery programs.

References

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026). Pharma Stability.[Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.[Link]

  • Graves, G. D. (1932). U.S. Patent No. 1,882,808. Washington, DC: U.S.
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.[Link]

  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Frontiers in Chemistry, 9, 678369. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Applied Pharmaceutics.
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Tay, P. F., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(8), 1599. [Link]

  • Ghosh, S., & Patra, D. (1995). The application of cyclobutane derivatives in organic synthesis. Tetrahedron, 51(41), 11039-11079.
  • 3 Ways to Handle Hygroscopic Material Challenges. (2019). Vesta® Nutra.[Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent.[Link]

  • Committee for Proprietary Medicinal Products (CPMP). (2003). Guideline on Stability Testing: Stability Testing of New Drug Substances and Products (CPMP/ICH/2736/99). European Medicines Agency.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization (PAHO).[Link]

  • HPLC separation of acidic amino acid esters (A) Asp and (B) Glu... (n.d.). ResearchGate.[Link]

  • Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxyl
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Manufacturing Chemist.[Link]

  • Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies. (2004). Journal of Biomaterials Science, Polymer Edition, 15(1), 1-18. [Link]

  • Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol?. (2021). Chemistry Stack Exchange.[Link]

  • Hay, R. W., et al. (1972). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Journal of the Chemical Society, Dalton Transactions, (13), 1524-1528.
  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry.[Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019). ResearchGate.[Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo.[Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Egyptian Drug Authority.
  • Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. (n.d.). Organic Syntheses.[Link]

  • ICH Harmonised Guideline. (2025). Stability Testing of Drug Substances and Drug Products Q1.
  • 4.3: Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts.[Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2013). Journal of Pharmaceutical and Biomedical Analysis, 78-79, 9-16. [Link]

Sources

Biological activity of "Methyl 3-aminocyclobutanecarboxylate hydrochloride" derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Applications of Methyl 3-Aminocyclobutanecarboxylate Derivatives

Executive Summary: The Conformational Lock

Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1354940-69-4 or related stereoisomers) is a critical building block in medicinal chemistry, classified as a Conformationally Restricted Amino Acid (CRAA).[1] Unlike flexible linear amino acids (e.g., GABA or Glutamate), the cyclobutane ring "locks" the amino and carboxyl groups into specific spatial vectors.[1]

This guide analyzes the biological activity of its derivatives, focusing on two primary domains:

  • Neuropharmacology: Selective targeting of GABA and Glutamate receptors via stereochemical control (cis vs. trans).

  • Oncology: Use as a metabolic tracer (e.g., [18F]FACBC/Axumin®) for prostate cancer imaging, exploiting upregulated amino acid transport systems.[1]

Structural Biology & Pharmacophore Logic

The biological potency of this scaffold stems from entropy reduction . By restricting the rotation of the peptide backbone (psi/phi angles), these derivatives bind to receptors with a lower entropic penalty compared to flexible ligands.

Stereochemical Switches

The biological activity is strictly governed by the cis/trans relationship between the amino (C3) and carboxyl (C1) groups:

  • Cis-configuration: Mimics the "folded" conformation of GABA; often favors GABA-C (GABA-A-

    
    ) receptors or specific glutamate transporters.[1]
    
  • Trans-configuration: Mimics the "extended" conformation; typically favors GABA-A receptors or metabolic transport systems (System L/ASC).[1]

Key Biological Applications

A. Neuropharmacology: GABA Receptor Modulation

Derivatives of 3-aminocyclobutanecarboxylic acid (ACBC)—formed by hydrolyzing the methyl ester—act as rigid analogues of the inhibitory neurotransmitter GABA.

  • GABA-C (GABA-A-

    
    ) Selectivity: 
    
    • The cis-ACBC isomer is a known partial agonist/antagonist for GABA-C receptors.[1] It differentiates between

      
       subunits (e.g., 
      
      
      
      1 vs
      
      
      2).[1]
    • Mechanism: The rigid cyclobutane ring prevents the molecule from adopting the fully extended conformation required for maximal activation of the classic GABA-A channel, leading to subtype selectivity.

  • Data Comparison (GABA Analogues): To understand the potency, we compare ACBC to known standards.

CompoundConformationTarget SelectivityApprox.[2][3] Potency (

)
GABA FlexibleGABA-A, B, C

Cis-ACBC Folded (Rigid)GABA-C (Partial Agonist)

Trans-TACA (Crotonic analog)Extended (Rigid)GABA-C (Agonist)

Trans-ACBC Extended (Rigid)GABA Uptake / GABA-AVariable (low potency agonist)
B. Oncology: Metabolic Imaging (The FACBC Case Study)

The most clinically significant derivative is anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC) .[1] The methyl ester precursor is used to synthesize this PET tracer.

  • Mechanism of Action: Unlike Glucose (FDG), which relies on the Warburg effect (GLUT transporters), FACBC derivatives rely on amino acid transporters that are upregulated in prostate cancer and gliomas.[1]

    • System ASC (ASCT2):

      
      -dependent neutral amino acid transporter.[1]
      
    • System L (LAT1):

      
      -independent large neutral amino acid transporter.[1]
      
  • Clinical Advantage: FACBC shows low renal excretion compared to FDG, making it superior for imaging the prostate bed (where FDG accumulation in the bladder obscures tumors).

Visualizing the Mechanism

The following diagram illustrates the synthesis of the active PET tracer from the precursor and its subsequent biological transport mechanism.

FACBC_Mechanism cluster_cell Prostate Cancer Cell Precursor Methyl 3-aminocyclobutane- carboxylate derivative (Precursor) Synthesis Radiofluorination & Hydrolysis Precursor->Synthesis 1. [18F]F- 2. NaOH FACBC [18F]FACBC (Active Tracer) Synthesis->FACBC Yield ~50% Transporter ASCT2 / LAT1 Transporters FACBC->Transporter Bloodstream Intracellular Intracellular Accumulation (No Metabolism) Transporter->Intracellular Upregulated Transport

Figure 1: Synthesis and cellular uptake mechanism of the FACBC derivative.[1]

Experimental Protocols

Protocol A: Synthesis of Amide Derivatives (Medicinal Chemistry)

Objective: To couple Methyl 3-aminocyclobutanecarboxylate HCl with a carboxylic acid (R-COOH) to create a conformationally restricted peptidomimetic.[1]

  • Preparation: Dissolve Methyl 3-aminocyclobutanecarboxylate HCl (1.0 eq) in anhydrous DMF.

  • Neutralization: Add DIPEA (3.0 eq) to neutralize the hydrochloride salt and liberate the free amine. Critical Step: Ensure pH > 8 to prevent amine protonation.[1]

  • Activation: In a separate vessel, activate the target carboxylic acid (1.0 eq) using HATU (1.1 eq) or EDC/HOBt in DMF for 15 minutes.

  • Coupling: Add the activated acid solution to the amine solution dropwise at 0°C. Stir at room temperature for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Validation: Verify structure via

    
    -NMR. The cyclobutane protons typically appear as multiplets between 
    
    
    
    2.0–3.0 ppm.
Protocol B: In Vitro Uptake Assay (Transport Validation)

Objective: To determine if a new derivative is a substrate for System ASC/LAT1 (Cancer targeting).[1]

  • Cell Line: Use DU145 or PC-3 (Prostate cancer lines) and PrEC (Normal prostate) as control.[1]

  • Buffer Prep: Prepare

    
    -free Krebs-Ringer buffer (to isolate LAT1 activity) and standard 
    
    
    
    -containing buffer (for total uptake).[1]
  • Incubation: Incubate cells with the radiolabeled derivative (or fluorescent analog) (1

    
    ) for 5, 15, 30, and 60 minutes at 37°C.
    
  • Inhibition Check: Co-incubate with BCH (System L inhibitor) or MeAIB (System A inhibitor) to determine transporter specificity.

  • Analysis: Lyse cells with 0.1 N NaOH and measure radioactivity via gamma counter.

    • Success Metric:

      
       reduction in uptake in the presence of BCH confirms LAT1 specificity.
      

References

  • Shingai, R., et al. (1996).[1] "Functional characterization of rho 1 GABA receptors expressed in Xenopus oocytes." Journal of Neurochemistry. Link

  • Schuster, D. M., et al. (2014). "Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants that may simulate disease." Journal of Nuclear Medicine. Link

  • McConathy, J., et al. (2003). "Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis." Applied Radiation and Isotopes. Link

  • Oka, S., et al. (2012). "Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells." Nuclear Medicine and Biology. Link

  • Chebib, M., & Johnston, G. A. (2000).[1] "GABA-Activated Ligand Gated Ion Channels: Medicinal Chemistry and Molecular Biology." Journal of Medicinal Chemistry. Link

Sources

"Methyl 3-aminocyclobutanecarboxylate hydrochloride" as a building block in medicinal chemistry.

[1][2]

Executive Summary

Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1212304-86-3 for cis; generic variants exist) represents a high-value scaffold in modern drug discovery, specifically for programs targeting "Escape from Flatland" (increasing Fsp³ fraction).[1][2] Unlike flexible alkyl chains or planar aromatic spacers, this cyclobutane core offers defined exit vectors, restricted conformation, and metabolic stability.

This guide details the structural utility, synthetic access, and application of this building block, moving beyond basic catalog data to provide actionable medicinal chemistry strategies.

Part 1: Structural & Physicochemical Profile[1][2][3][4]

The "Escape from Flatland" Vector

The cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (approx. 25-35° fold). This creates unique vector geometries for the 1,3-substituents that differ significantly from cyclopentane (envelope) or cyclohexane (chair).[1][2]

  • Rigidity: The energy barrier to ring inversion is low (~1.5 kcal/mol), but the substituents are conformationally restricted compared to linear alkyl chains.

  • Bioisosterism:

    • GABA Mimic: The cis-isomer mimics the folded conformation of

      
      -aminobutyric acid (GABA).[1][2]
      
    • Peptide Spacer: The trans-isomer serves as a rigidified

      
      -amino acid spacer, extending the distance between the N-terminus and C-terminus by approximately 5.5 Å, ideal for linking pharmacophores in PROTACs or bifunctional ligands.[1]
      
Stereochemical Decision Matrix

The choice between cis and trans isomers dictates the spatial projection of the functional groups.

Featurecis-Isomer (1s, 3s)trans-Isomer (1r, 3r)
Vector Geometry "U-Shape" / KinkedLinear / Extended
Substituent Orientation Pseudo-equatorial / Pseudo-axialPseudo-equatorial / Pseudo-equatorial
Dipole Moment Higher (groups on same face)Lower (groups oppose)
Primary Utility Intramolecular H-bonding, Turn mimicsLinear Linkers (PROTACs), Spacers
Physicochemical Data (HCl Salt)
  • Molecular Weight: 165.62 g/mol [1][2][3]

  • Solubility: Highly soluble in water (>50 mg/mL), MeOH, DMSO. Poor solubility in non-polar solvents (Hexane, Et₂O).[2]

  • pKa (Amine): ~8.5–9.0 (Lower than linear amines due to s-character in the ring).[1][2]

  • Hygroscopicity: The HCl salt is hygroscopic; store in a desiccator.

Part 2: Synthetic Access & Stereocontrol[1]

The synthesis of methyl 3-aminocyclobutanecarboxylate typically proceeds from methyl 3-oxocyclobutanecarboxylate .[1][2] The critical challenge is controlling the cis/trans ratio during the amine installation.

Visualization: Synthetic Pathways

The following diagram outlines the two primary routes: Route A (Oxime Reduction) for high fidelity and Route B (Reductive Amination) for speed, along with the stereochemical inversion logic.

SynthesisWorkflowFigure 1: Synthetic Routes to Methyl 3-aminocyclobutanecarboxylate HClKetoneMethyl 3-oxocyclobutanecarboxylateOximeOxime Intermediate(HO-N=C...)Ketone->OximeNH2OH·HCl, NaOAc(Quant.)AmineMixCis/Trans Amine MixtureKetone->AmineMixNH4OAc, NaBH3CN(Direct Reductive Amination)Oxime->AmineMixH2, Pd/C orZn/AcOHCisIsomerCis-Isomer (Major)(Thermodynamic)AmineMix->CisIsomerCrystallization(Solvent Dependent)TransIsomerTrans-Isomer (Minor)(Kinetic/Separated)AmineMix->TransIsomerChromatography(Slow)CisIsomer->TransIsomerMitsunobu Inversion(via Alcohol Intermediate)

Expert Commentary on Synthesis
  • Oxime Route (Recommended): Converting the ketone to the oxime is quantitative. Subsequent reduction with H₂/Pd/C often favors the cis-isomer (syn-addition).[1][2] This is the preferred route for bulk scale-up as it avoids the formation of secondary amines common in direct reductive amination.

  • Stereo-Inversion: If the trans-isomer is required but the cis is dominant, a standard protocol involves:

    • Reducing the ketone to the alcohol (NaBH₄).

    • Mitsunobu reaction (DPPA, DIAD, PPh₃) to install the azide with inversion.

    • Staudinger reduction to the amine.

Part 3: Medicinal Chemistry Applications[1][2][3][6][7][8][9]

Fragment-Based Drug Discovery (FBDD)

The cyclobutane ring acts as a "spacer with intent."[1][2] In kinase inhibitors, replacing a phenyl ring with a cyclobutane can improve solubility (breaking planarity) while maintaining the distance between the hinge binder and the solvent-exposed tail.

PROTAC Linkers

The trans-methyl 3-aminocyclobutanecarboxylate is a premium linker motif.[1][2]

  • Why? Linear alkyl chains are "floppy," causing an entropic penalty upon binding.[1][2] The trans-cyclobutane pre-organizes the linker, reducing the entropic cost of forming the ternary complex (Target-PROTAC-E3 Ligase).

Reactivity & Protection[1]
  • Amine: The primary amine is nucleophilic but sterically less hindered than a cyclohexyl amine. It couples readily with carboxylic acids using HATU or EDC/HOBt.[1][2]

  • Ester: The methyl ester is relatively stable but can be hydrolyzed to the free acid using LiOH/THF/Water.

    • Note: Acid hydrolysis (HCl) is preferred if the molecule contains base-sensitive groups, but base hydrolysis is faster.[2]

Part 4: Experimental Protocols

Protocol: Reductive Amination via Oxime (High Purity)

This protocol minimizes dialkylation byproducts common in direct reductive amination.

Reagents:

  • Methyl 3-oxocyclobutanecarboxylate (1.0 eq)[1][2]

  • Hydroxylamine hydrochloride (1.2 eq)[1][2]

  • Sodium acetate (1.5 eq)[2]

  • Palladium on Carbon (10 wt% loading, 10% by mass of substrate)

  • Methanol (0.5 M concentration)[2]

  • HCl (4M in Dioxane)

Step 1: Oxime Formation

  • Dissolve Methyl 3-oxocyclobutanecarboxylate in Methanol.

  • Add Hydroxylamine HCl and Sodium Acetate.[1][2]

  • Stir at RT for 2 hours (Monitor by TLC/LCMS; Oxime is usually more polar).

  • Concentrate, partition between EtOAc/Water, dry organic layer, and concentrate.[2]

Step 2: Hydrogenation

  • Dissolve the crude oxime in Methanol.[1][2]

  • Add Pd/C catalyst carefully under Argon.[1][2]

  • Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 12–16 hours.

    • Critical Check: Ensure complete reduction of the oxime (m/z [M+1]) to amine. Intermediate hydroxylamine species can persist if reaction is stopped too early.[1][2]

  • Filter through Celite to remove Pd.[1][2]

  • Add 4M HCl in Dioxane (1.1 eq) to the filtrate.

  • Concentrate to dryness.[1][2][4] The product typically precipitates as a white solid. Recrystallize from MeOH/Et₂O if necessary to enrich the cis isomer.

Protocol: Amide Coupling (General)

Reagents:

  • Carboxylic Acid Partner (1.0 eq)[2]

  • Methyl 3-aminocyclobutanecarboxylate HCl (1.1 eq)[1][2][5]

  • HATU (1.2 eq)[1][2]

  • DIPEA (3.0 eq - Crucial to neutralize the HCl salt)

  • DMF (Dry)[2]

Procedure:

  • Dissolve the Carboxylic Acid and HATU in DMF.[1][2] Stir for 5 mins to activate.

  • Add the Amine HCl salt followed immediately by DIPEA.

  • Stir at RT for 1–4 hours.

  • Self-Validating Step: Check LCMS.[1][2] If the amine peak persists, add 0.5 eq more DIPEA (the HCl salt consumes 1 eq of base immediately).

Part 5: Decision Logic for Linker Design

When to use this scaffold over others? Use the following logic flow.

LinkerSelectionFigure 2: Linker Selection Decision MatrixStartNeed Spacer/Linker?FlexibilityIs Flexibility Required?Start->FlexibilityLinearAlkylUse Linear Alkyl(Propyl/Butyl)Flexibility->LinearAlkylYesConstraintIs Geometry Critical?Flexibility->ConstraintNo (Need Rigidity)VectorCheckDesired Exit Vector?Constraint->VectorCheckCisSelectUse CIS-Cyclobutane(U-Shape/Turn)VectorCheck->CisSelect120° / KinkedTransSelectUse TRANS-Cyclobutane(Linear/Extended)VectorCheck->TransSelect180° / Linear

References

  • Synthesis and Conformational Analysis

    • Title: Synthesis of cis- and trans-3-aminocyclohexanols (Analogous methodology for cyclobutanes).[1][2]

    • Source: Molecules (2012).[1][2][6]

    • URL:[Link]

    • Context: Validates the stereoselective reduction of ketones/enamines to cyclic amino alcohols.
  • Bioisosterism & Fsp3

    • Title: Bioisosteres in Drug Design (General principles of cyclic amino acids).
    • Source: Drug Hunter (2025).[1][2]

    • URL:[Link][2]

  • Reductive Amination Protocols

    • Title: Amine synthesis by reductive amination.[1][2][7][8][9]

    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link][2]

  • Chemical Properties & Safety

    • Title: Methyl 3-aminocyclobutane-1-carboxyl
    • Source: PubChem.[1][2]

    • URL:[Link][2]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a valuable building block in modern medicinal chemistry, prized for its rigid cyclobutane scaffold which allows for precise spatial orientation of functional groups. As its use becomes more prevalent in the synthesis of novel therapeutics, a thorough and intuitive understanding of its safe handling is paramount. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond mere checklists to provide a deep, causality-driven understanding of the necessary safety protocols, ensuring not only personal safety but the integrity of your research.

The Core Hazard Profile: Understanding the "Why"

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a solid, crystalline substance that, while stable under normal conditions, presents a distinct set of hazards primarily related to its irritant properties and potential toxicity upon ingestion.[1][2] The hydrochloride salt form generally enhances water solubility and stability compared to the free amine.[3]

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. Understanding these is the first step in constructing a self-validating system of safety.

Hazard ClassGHS Hazard StatementCausality and Field Insight
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed The primary toxicity concern is ingestion. While not acutely toxic in small amounts, accidental ingestion can lead to systemic effects. The causality lies in its potential to interfere with biological pathways once absorbed. In a lab setting, this underscores the absolute prohibition of mouth pipetting and the critical importance of hand washing before leaving the lab.[4]
Skin Irritation (Category 2) H315: Causes skin irritation As an amine salt, the compound can disrupt the natural pH and lipid barrier of the skin, leading to irritation, redness, and dermatitis upon prolonged contact.[1][5] The fine, crystalline nature of the solid can also cause micro-abrasions, increasing the potential for chemical irritation.
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritation The eyes are particularly vulnerable. Direct contact with the solid particles or its solutions can cause significant irritation, pain, and potential damage to the cornea.[1][5] This is a direct chemical irritation effect, compounded by the physical abrasiveness of the crystals.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritation Inhalation of the fine dust is a primary route of exposure.[1][5] The particles can irritate the mucous membranes of the entire respiratory tract, from the nose and throat down to the lungs, causing coughing, sneezing, and inflammation. This necessitates handling the solid within a well-ventilated enclosure.

Table 1: GHS Hazard Profile and Scientific Rationale [1][5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a system that minimizes exposure by design, with PPE acting as the final, essential barrier. The choice of controls and PPE is a direct response to the hazards identified above.

The Primary Defense: Engineering Controls

Your first line of defense is to engineer the hazard away from the user.

  • Ventilation: All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a powder containment hood.[6] This is non-negotiable and directly mitigates the H335 respiratory irritation hazard by capturing airborne dust at the source.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested. In the event of a significant splash (H315, H319), immediate and prolonged flushing is the most critical first aid measure.[7]

The Last Line of Defense: Personal Protective Equipment (PPE)

PPE is not a substitute for good engineering controls but is essential for protecting against residual risks like splashes or unforeseen contact.

PPE CategorySpecificationRationale for Use
Eye Protection Chemical safety goggles with side shields.Protects against splashes and airborne dust, directly addressing the H319 (serious eye irritation) hazard. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves.Provides a chemical barrier to prevent skin contact, mitigating the H315 (skin irritation) hazard. Always check gloves for tears or punctures before use and wash hands after removal.[7]
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination. Should be regularly laundered and removed before leaving the laboratory area.
Respiratory Protection Generally not required if handled in a fume hood.If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved particulate respirator (e.g., N95) may be necessary to prevent inhalation of dust (H335 hazard).[7]

Table 2: Mandatory PPE for Handling Methyl 3-aminocyclobutanecarboxylate Hydrochloride

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Chemical Handling A Assess Task B Verify Fume Hood Operation A->B C Locate Eyewash/Shower B->C D Don Lab Coat C->D E Don Safety Goggles D->E F Don Nitrile Gloves E->F G Perform Work in Fume Hood F->G Spill_Response A Spill Occurs B Alert others in the area A->B C Assess spill size and risk B->C D Is spill large or high risk? C->D E Evacuate Area Call Emergency Response D->E Yes F Don appropriate PPE (gloves, goggles, respirator if needed) D->F No G Cover spill with inert absorbent material (e.g., vermiculite, sand) F->G H Gently sweep into a designated waste container. Avoid creating dust. G->H I Decontaminate spill area with soap and water H->I J Seal and label waste container I->J K Dispose of as hazardous waste J->K

Figure 2: Decision and action workflow for a solid chemical spill.

Spill Clean-up Steps:

  • Alert & Assess: Alert personnel in the immediate area and assess the extent of the spill.

  • Secure Area: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. Consider a particulate respirator if there is significant dust.

  • Contain & Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne. [1]5. Collect: Carefully sweep the mixture into a sealable, labeled hazardous waste container. Use a plastic dustpan and brush; do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Clean the spill area with soap and water, then wipe with a damp cloth. [8]7. Dispose: Dispose of all contaminated materials (absorbent, wipes, gloves) in the sealed hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department, according to your institution's policy.

Waste Disposal

All waste containing Methyl 3-aminocyclobutanecarboxylate hydrochloride, including contaminated consumables and spill clean-up materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container. Since the compound contains chlorine, it may be classified as halogenated organic waste depending on local regulations. [8]* Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan. Specifically, keep it separate from non-halogenated solvent waste. [8]* Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. [9]Do not dispose of this chemical down the drain or in regular trash. [9] By integrating these principles of hazard recognition, engineered controls, diligent protocol adherence, and emergency preparedness into your daily workflow, you can confidently and safely utilize Methyl 3-aminocyclobutanecarboxylate hydrochloride to advance your research and development goals.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of methyl 3-aminooxolane-3-carboxylate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018. Retrieved from [Link]

  • ANAF FIRE PROTECTION S.P.A. (2023, January 25). SAFETY DATA SHEET - EXTINGUISHING POWDERS. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Hu, T., & Zhang, D. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1512. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]

  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. YouTube. Retrieved from [Link] (Note: A representative URL is used as the original may not be stable.)

  • Alabama A&M University. (n.d.). Hazardous Waste Manual. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link] (Note: A representative URL is used as the original may not be stable.)

Sources

Methodological & Application

Application Notes and Protocols: Leveraging Methyl 3-aminocyclobutanecarboxylate Hydrochloride for Advanced PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Design and the Emergence of Rigid Scaffolds

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] This linker is far more than a simple spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[][4]

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used, there is a growing interest in incorporating rigid motifs to enhance PROTAC performance.[5] Rigid linkers, including those containing cycloalkane structures, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving metabolic stability, water solubility, and overall structural integrity.[][6] This can translate to improved pharmacokinetics and bioavailability.[]

This application note provides a detailed guide for the synthesis and application of PROTAC linkers incorporating Methyl 3-aminocyclobutanecarboxylate hydrochloride , a versatile building block for creating linkers with a rigid cyclobutane moiety. We will explore the rationale behind using this specific scaffold, provide detailed, step-by-step synthetic protocols, and discuss the potential advantages for drug development professionals.

Chemical Profile: Methyl 3-aminocyclobutanecarboxylate Hydrochloride

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
CAS Number 1354940-69-4
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
Appearance SolidSigma-Aldrich
Storage Store at room temperature.Sigma-Aldrich

Safety Information: This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Strategic Incorporation of the Cyclobutane Moiety: Rationale and Advantages

The integration of a cyclobutane ring into a PROTAC linker offers several strategic advantages:

  • Conformational Rigidity: The cyclobutane scaffold introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC molecule into a bioactive conformation. This can reduce the entropic penalty upon binding to the POI and E3 ligase, potentially leading to more stable and productive ternary complexes.[8]

  • Improved Physicochemical Properties: Cycloalkane-based linkers have been shown to enhance both water solubility and metabolic stability.[6] This can lead to improved pharmacokinetic profiles and better oral bioavailability of the final PROTAC molecule.[5]

  • Vectorial Control: The defined geometry of the cyclobutane ring can provide better control over the spatial orientation of the POI and E3 ligase ligands, which is crucial for efficient ubiquitination and subsequent degradation.

Synthetic Workflow: Building a PROTAC Linker with Methyl 3-aminocyclobutanecarboxylate Hydrochloride

The following protocols outline a general strategy for incorporating Methyl 3-aminocyclobutanecarboxylate hydrochloride into a PROTAC linker. This workflow involves three key stages:

  • Amine Protection: Protecting the primary amine to allow for selective modification of the ester group.

  • Ester Modification and Linker Elongation: Functionalizing the ester to connect to either the POI or E3 ligase ligand.

  • Amine Deprotection and Final Coupling: Removing the protecting group and coupling the other binding ligand.

G cluster_0 Phase 1: Initial Functionalization cluster_1 Phase 2: Linker Assembly cluster_2 Phase 3: Final PROTAC Synthesis A Methyl 3-aminocyclobutanecarboxylate hydrochloride B Boc Protection of Amine A->B Boc2O, Base C N-Boc-methyl 3-aminocyclobutanecarboxylate B->C D Ester Hydrolysis C->D LiOH or NaOH E N-Boc-3-aminocyclobutanecarboxylic acid D->E F Amide Coupling with E3 Ligase Ligand-Linker E->F G Boc-Protected PROTAC Intermediate F->G H Boc Deprotection G->H TFA or HCl I Amine-Functionalized Intermediate H->I J Amide Coupling with POI Ligand I->J K Final PROTAC Molecule J->K PROTAC_Assembly cluster_poi POI Ligand Synthesis cluster_linker Cyclobutane Linker Synthesis cluster_e3 E3 Ligand-Linker Synthesis cluster_protac Final PROTAC Assembly poi_ligand POI Ligand COOH final_protac POI Ligand - Linker (Cyclobutane) - E3 Ligand poi_ligand:port->final_protac Amide Coupling linker_start Methyl 3-aminocyclobutanecarboxylate hydrochloride linker_mid NH-Boc COOH linker_start->linker_mid Protection & Hydrolysis linker_end NH2 Amide-E3 Ligand linker_mid:carboxy->linker_end:carboxy Coupling linker_end:amine->final_protac e3_ligand E3 Ligase Ligand NH2 e3_ligand:port->linker_mid:carboxy

Sources

Application Notes and Protocols: Amide Coupling Reactions with Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclobutane Motif in Modern Drug Discovery

The cyclobutane scaffold is a valuable structural element in medicinal chemistry, offering a unique three-dimensional conformation that can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2] Methyl 3-aminocyclobutanecarboxylate, in particular, serves as a versatile building block for introducing this constrained motif. This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of Methyl 3-aminocyclobutanecarboxylate hydrochloride with a variety of carboxylic acids, a cornerstone transformation for synthesizing novel chemical entities.

As a hydrochloride salt, the amine requires neutralization in situ to participate in the coupling reaction. This necessitates careful selection of reagents and conditions to ensure efficient amide bond formation while minimizing potential side reactions. This document will explore the mechanistic underpinnings of common coupling strategies and provide step-by-step protocols for both carbodiimide-mediated and uronium-based coupling reactions.

The Mechanism and Theory of Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[3][4] Direct reaction is generally not feasible under mild conditions as the amine will deprotonate the carboxylic acid to form a non-reactive carboxylate salt.[5] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thus creating a highly reactive acylating agent that is readily attacked by the amine nucleophile.[5]

The Role of Coupling Reagents and Additives:
  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] While effective, this intermediate can be susceptible to side reactions, including racemization of chiral carboxylic acids and formation of stable N-acylurea byproducts.[7]

  • Additives (e.g., HOBt, Oxyma Pure): To mitigate the side reactions associated with carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) are often included.[8] HOBt traps the O-acylisourea intermediate to form a more stable and selective active ester, which then reacts with the amine to form the desired amide.[8] This two-step, one-pot process generally leads to higher yields and purities.[8][9]

  • Uronium/Aminium and Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more potent and faster-acting than carbodiimide systems.[7][10] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective for coupling sterically hindered or electron-deficient amines.[11][12] They react with the carboxylate to form a highly reactive activated ester, leading to rapid amide bond formation.[12]

Below is a generalized workflow for an amide coupling reaction.

Caption: Generalized workflow for amide coupling reactions.

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of Methyl 3-aminocyclobutanecarboxylate hydrochloride. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids. The use of HOBt minimizes side reactions and enhances coupling efficiency.[9]

Materials and Reagents:

ReagentM.W. ( g/mol )Stoichiometry (eq.)
Methyl 3-aminocyclobutanecarboxylate HCl165.621.0
Carboxylic AcidVaries1.1
EDC·HCl (EDAC)191.701.2
HOBt (1-Hydroxybenzotriazole)135.131.2
DIPEA (N,N-Diisopropylethylamine)129.242.5-3.0
Anhydrous DMF (N,N-Dimethylformamide)--
Dichloromethane (DCM)--
Saturated aq. NaHCO₃--
Brine--
Anhydrous MgSO₄ or Na₂SO₄--

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq.).

  • Dissolve the carboxylic acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Add Methyl 3-aminocyclobutanecarboxylate hydrochloride (1.0 eq.) to the solution.

  • Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5-3.0 eq.) dropwise to the stirring mixture. The initial equivalent of base neutralizes the hydrochloride salt, while the subsequent amount facilitates the coupling reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[13]

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for more challenging couplings, including those involving sterically hindered carboxylic acids or when faster reaction times are desired.[11][12]

Materials and Reagents:

ReagentM.W. ( g/mol )Stoichiometry (eq.)
Methyl 3-aminocyclobutanecarboxylate HCl165.621.0
Carboxylic AcidVaries1.1
HATU380.231.2
DIPEA (N,N-Diisopropylethylamine)129.243.0-4.0
Anhydrous DMF (N,N-Dimethylformamide)--
Ethyl Acetate--
1 M aq. HCl--
Saturated aq. NaHCO₃--
Brine--
Anhydrous MgSO₄ or Na₂SO₄--

Step-by-Step Procedure:

  • In a dry flask under an inert atmosphere, combine the carboxylic acid (1.1 eq.) and HATU (1.2 eq.).

  • Add anhydrous DMF to dissolve the solids (approx. 0.1-0.5 M).

  • Add Methyl 3-aminocyclobutanecarboxylate hydrochloride (1.0 eq.) to the mixture.

  • Cool the flask to 0 °C.

  • Add DIPEA (3.0-4.0 eq.) dropwise. A higher excess of base is often beneficial in HATU couplings.[14]

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.

  • Continue stirring for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic phase with 1 M aq. HCl (2x) to remove excess DIPEA, followed by saturated aq. NaHCO₃ (2x) to remove unreacted carboxylic acid and byproducts, and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Insufficient base to neutralize the hydrochloride salt and facilitate the reaction.- Inadequate activation of the carboxylic acid.[15]- Steric hindrance from either coupling partner.[16]- Increase the equivalents of DIPEA or another non-nucleophilic base.- Switch to a more potent coupling reagent like HATU or PyBOP.[11]- Increase the reaction temperature or extend the reaction time. For very hindered substrates, consider microwave heating.[11]
Formation of Side Products - N-acylurea formation with carbodiimide reagents.- Self-condensation of the carboxylic acid (anhydride formation).- Ensure the use of an additive like HOBt when using EDC.[7]- Add the amine component as soon as the carboxylic acid has been activated.- For HATU reactions, avoid a large excess of the coupling reagent, as it can react with the free amine.[10]
Epimerization of Chiral Carboxylic Acids - Over-activation of the carboxylic acid.- Prolonged reaction times at elevated temperatures.- Use an additive such as HOBt or Oxyma Pure, which are known to suppress racemization.[7]- Perform the reaction at lower temperatures (e.g., 0 °C to room temperature).- Consider using phosphonium-based reagents like PyBOP, which are known for low racemization levels.[11]
Difficult Purification - Water-soluble byproducts from EDC (EDU) or HATU.- Excess base (DIPEA).- Perform an aqueous workup as described in the protocols. An acidic wash (e.g., 1 M HCl or saturated NH₄Cl) is effective for removing DIPEA. A basic wash (e.g., saturated NaHCO₃) removes unreacted carboxylic acid and HOBt.[1]- Recrystallization can be an effective purification method for crystalline amide products.[17]

Selecting the Right Coupling Reagent

The choice of coupling reagent is critical and depends on the specific substrates and desired reaction outcomes. The following decision tree provides a general guideline for selecting an appropriate reagent.

ReagentSelection Start Start: Amide Coupling with Methyl 3-aminocyclobutanecarboxylate HCl Standard_Acid Is the carboxylic acid standard (non-hindered, electronically neutral)? Start->Standard_Acid EDC_HOBt Use EDC/HOBt Standard_Acid->EDC_HOBt Yes Challenging_Acid Is the carboxylic acid sterically hindered or electron-deficient? Standard_Acid->Challenging_Acid No HATU Use HATU or other uronium/phosphonium reagent Challenging_Acid->HATU Yes Racemization_Concern Is the carboxylic acid prone to racemization? Challenging_Acid->Racemization_Concern No Racemization_Concern->EDC_HOBt No Low_Temp_EDC Use EDC/HOBt at low temp (0 °C) Racemization_Concern->Low_Temp_EDC Yes

Caption: Decision tree for coupling reagent selection.

References

  • Mechanism of amide formation with DCC. (2013). YouTube. Retrieved from [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]

  • Nguyen Dan Le, N. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. Retrieved from [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025). ScholarWorks. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Publishing. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Relevant direct primary amide formation from carboxylic acids. (2020). ResearchGate. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. (n.d.). ACS Publications. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Retrieved from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC - PubMed Central. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • amide coupling help. (2022). Reddit. Retrieved from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

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Harnessing the Cyclobutane Scaffold: Application Notes for Methyl 3-aminocyclobutanecarboxylate Hydrochloride in Novel Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles.[1] Among the array of available scaffolds, strained ring systems, particularly cyclobutane derivatives, have emerged as a compelling class of motifs for the design of novel therapeutic agents.[2] The unique, puckered three-dimensional geometry of the cyclobutane ring offers a rigid framework that can improve potency, selectivity, and pharmacokinetic properties when incorporated into drug candidates.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the versatile use of Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS No: 1354940-69-4), a key building block for accessing this valuable chemical space.[5]

This bifunctional molecule, possessing both a primary amine and a methyl ester, serves as a versatile starting point for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries for screening and lead optimization.[6] Its hydrochloride salt form enhances stability and solubility in polar solvents, facilitating its use in various reaction conditions.[7] The strategic incorporation of the cyclobutane moiety can lead to therapeutic agents with improved metabolic stability and the ability to fill hydrophobic pockets in target enzymes.[3][8] This guide will delve into the practical applications of Methyl 3-aminocyclobutanecarboxylate hydrochloride, providing detailed protocols and expert insights to empower researchers in their quest for innovative medicines.

Core Physicochemical Properties and Handling

A thorough understanding of the starting material is crucial for successful and reproducible synthetic campaigns. The key properties of Methyl 3-aminocyclobutanecarboxylate hydrochloride are summarized below.

PropertyValueSource
CAS Number 1354940-69-4[5]
Molecular Formula C6H12ClNO2[9]
Molecular Weight 165.62 g/mol [9]
Appearance White to off-white solid[10]
Solubility Soluble in water and polar organic solvents[10][11]
Storage Store at room temperature in a cool, dry place[12]

Safety Precautions: Handle Methyl 3-aminocyclobutanecarboxylate hydrochloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[9]

Synthetic Diversification Strategies: Accessing Novel Chemical Matter

The true utility of Methyl 3-aminocyclobutanecarboxylate hydrochloride lies in its capacity to serve as a launchpad for a variety of chemical modifications. The primary amine and the methyl ester functionalities can be independently or sequentially functionalized to generate a vast array of derivatives.

G cluster_amine Amine Functionalization cluster_ester Ester Functionalization start Methyl 3-aminocyclobutanecarboxylate hydrochloride N_Acylation N-Acylation (Amide Formation) start->N_Acylation RCOCl, Base Reductive_Amination Reductive Amination (Secondary/Tertiary Amine Formation) start->Reductive_Amination Aldehyde/Ketone, Reductant N_Arylation N-Arylation (Buchwald-Hartwig) start->N_Arylation Ar-X, Pd catalyst, Base Hydrolysis Ester Hydrolysis (Carboxylic Acid Formation) start->Hydrolysis LiOH or NaOH Therapeutic_Agents_1 Therapeutic_Agents_1 N_Acylation->Therapeutic_Agents_1 Diverse Amides Therapeutic_Agents_2 Therapeutic_Agents_2 Reductive_Amination->Therapeutic_Agents_2 Substituted Amines Therapeutic_Agents_3 Therapeutic_Agents_3 N_Arylation->Therapeutic_Agents_3 Aryl Amines Amidation Direct Amidation (Amide Formation) Hydrolysis->Amidation Amine, Coupling Agent Therapeutic_Agents_4 Therapeutic_Agents_4 Amidation->Therapeutic_Agents_4 Diverse Amides

Figure 1: Synthetic diversification workflow starting from Methyl 3-aminocyclobutanecarboxylate hydrochloride.

Protocol 1: N-Acylation for the Synthesis of Novel Amides

The formation of an amide bond via N-acylation is a robust and widely employed reaction in medicinal chemistry. This protocol details a general procedure for the acylation of the primary amine of Methyl 3-aminocyclobutanecarboxylate hydrochloride.

Rationale: The initial deprotonation of the ammonium hydrochloride is essential to generate the free, nucleophilic amine.[7] A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to avoid competition with the desired acylation reaction. The reaction is typically performed at a low temperature to control the exothermicity of the reaction between the amine and the acylating agent.

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-aminocyclobutanecarboxylate hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise to the stirred solution. The excess base is to ensure complete neutralization of the hydrochloride salt and liberation of the free amine.

  • Acylation: To the same flask, add a solution of the desired acid chloride or anhydride (1.1 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Protocol 2: Reductive Amination for the Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce diversity into lead compounds.[13] This protocol outlines the synthesis of secondary amines from Methyl 3-aminocyclobutanecarboxylate hydrochloride and an aldehyde or ketone.

Rationale: This one-pot reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is often preferred as it is less basic and more selective for the reduction of imines in the presence of carbonyls.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of Methyl 3-aminocyclobutanecarboxylate hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH) (approximately 0.1 M), add a non-nucleophilic base such as triethylamine (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired secondary or tertiary amine.

Application in Lead Optimization: A Case Study on Kinase Inhibitors

The rigid cyclobutane scaffold can be strategically employed to orient key pharmacophoric groups in a defined three-dimensional space, leading to enhanced binding affinity and selectivity for protein targets. For instance, in the development of kinase inhibitors, the cyclobutane core can serve as a non-planar bioisostere for a phenyl ring, potentially improving solubility and metabolic stability.[14]

The diverse amides and substituted amines synthesized from Methyl 3-aminocyclobutanecarboxylate hydrochloride can be designed to interact with the hinge region of a kinase, a critical interaction for potent inhibition. The methyl ester can be further hydrolyzed to the corresponding carboxylic acid, which can form a salt bridge with a basic residue in the active site.

G start Methyl 3-aminocyclobutanecarboxylate hydrochloride Amide_Formation N-Acylation with Heterocyclic Carboxylic Acid start->Amide_Formation Protocol 1 Ester_Hydrolysis Ester Hydrolysis Amide_Formation->Ester_Hydrolysis LiOH, THF/H2O Final_Compound Potent Kinase Inhibitor Ester_Hydrolysis->Final_Compound

Figure 2: A representative synthetic pathway towards a potential kinase inhibitor.

Conclusion: A Versatile Building Block for Modern Drug Discovery

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a valuable and versatile building block that provides a gateway to novel, three-dimensional chemical space.[15] Its strategic use can lead to the development of therapeutic agents with improved pharmacological properties. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and to generate diverse libraries of molecules for drug discovery programs. The continued exploration of such underutilized scaffolds will undoubtedly contribute to the discovery of the next generation of innovative medicines.[14]

References

  • Vertex AI Search. Cas 712313-64-9,Methyl trans-3-aMinocyclohexanecarboxylate hydrochloride, 97%.
  • Benchchem. An In-depth Technical Guide to the Reactivity of the Amine Group in Methyl 3-aminopropanoate Hydrochloride.
  • CymitQuimica. CAS 593-51-1: Methylamine hydrochloride.
  • Lian J, Wang J, Sun HF, Lin DZ, Liu H. [Application of methyl in drug design]. Yao Xue Xue Bao. 2013 Aug;48(8):1195-208.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. In: ChemistrySelect. 2023.
  • MySkinRecipes. Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride.
  • Smolecule. Buy Methylamine hydrochloride | 593-51-1.
  • LookChem. methyl 3-aminocyclobutanecarboxylate hydrochloride, CasNo.1354940-69-4.
  • PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride.
  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Janssen MACH, Rutjes FPJT, Blanco-Ania D. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. 2022;17(9):e202200021.
  • Organic Syntheses. Methylamine Hydrochloride.
  • Chemiis. "Methyl Ammonium Chloride: Applications, Properties, and Safety Guidelines".
  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates.
  • PubMed Central. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • RSC Publishing. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
  • ResearchGate. Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),....
  • ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF.
  • PubMed Central. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Sigma-Aldrich. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | 1354940-69-4.
  • ResearchGate. Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF.
  • MDPI. Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies.
  • The Open Medicinal Chemistry Journal. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • PharmaBlock. Building Blocks.
  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery.
  • The Royal Society of Chemistry. Supplementary Information.
  • PubMed Central. A Convenient Synthesis of Amino Acid Methyl Esters.
  • Bentham Science Publisher. Drug Evolution: p-Aminobenzoic Acid as a Building Block.
  • Routledge. Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry.

Sources

Scale-up synthesis of "Methyl 3-aminocyclobutanecarboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Executive Summary

This technical guide details the scale-up synthesis of Methyl 3-aminocyclobutanecarboxylate hydrochloride , a critical constrained amino acid scaffold used in the development of tankyrase inhibitors and other heterocyclic drug candidates.

The protocol focuses on the Reductive Amination of methyl 3-oxocyclobutanecarboxylate. Unlike traditional routes involving hazardous azide chemistry (Curtius rearrangement), this method utilizes a "one-pot" reductive amination strategy optimized for safety and scalability. The procedure targets the thermodynamically preferred cis-isomer , utilizing selective crystallization of the hydrochloride salt to achieve high diastereomeric purity (>95% cis).

Key Performance Indicators (KPIs):

  • Target Scale: 100 g – 1 kg input.

  • Yield: 65–75% (isolated HCl salt).

  • Purity: >98% (HPLC), >95% de (diastereomeric excess).

Retrosynthetic Analysis & Strategy

The cyclobutane ring introduces specific conformational restrictions (puckering) that improve metabolic stability and receptor selectivity. The synthesis is designed to avoid the isolation of the unstable free amine, converting it directly to the stable hydrochloride salt.

Route Selection: Reductive Amination We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent. STAB is preferred over Sodium Cyanoborohydride (toxic cyanide waste) and catalytic hydrogenation (requires high-pressure vessels) for pilot-scale batches due to its mildness and selectivity for imines over ketones.

Reaction Scheme:

ReactionScheme cluster_legend Stereochemistry SM Methyl 3-oxocyclobutanecarboxylate (Starting Material) Imine Iminium Intermediate (In-situ) SM->Imine NH4OAc, MeOH Imine Formation Amine Methyl 3-aminocyclobutanecarboxylate (Free Base - Unstable) Imine->Amine NaBH(OAc)3 Reduction Product Methyl 3-aminocyclobutanecarboxylate HCl (Final Product) Amine->Product 4M HCl in Dioxane Salt Formation Note Major Isomer: cis (Thermodynamic & Kinetic favorability)

Figure 1: Reaction pathway for the synthesis of Methyl 3-aminocyclobutanecarboxylate HCl.

Process Safety & Risk Assessment (Scale-Up)

Before proceeding, review the following critical hazards associated with scale-up (>100g):

Hazard CategorySpecific RiskMitigation Strategy
Exotherm Addition of STAB to the reaction mixture is exothermic.Add STAB portion-wise over 1-2 hours. Maintain internal temp < 25°C.
Gas Evolution Quenching excess borohydride generates Hydrogen gas (

).
Quench slowly with saturated

. Ensure adequate headspace and venting.
Toxicity Methanol (Solvent) and Ammonium Acetate.Use closed systems/fume hoods.
Instability The free amine is prone to polymerization/cyclization.Do not store the free base. Proceed immediately to HCl salt formation.

Detailed Protocol: 100g Scale-Up

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
Methyl 3-oxocyclobutanecarboxylate 128.131.0100.0 gStarting Material
Ammonium Acetate (

)
77.0810.0601.0 gAmmonia Source
Sodium Triacetoxyborohydride (STAB) 211.941.4231.5 gReducing Agent
Methanol (anhydrous) 32.04-1.5 LSolvent
HCl (4M in Dioxane) 36.461.5~290 mLSalt Formation
Dichloromethane (DCM) 84.93-2.0 LExtraction Solvent
Step-by-Step Workflow

Phase 1: Imine Formation & Reduction [4]

  • Setup: Equip a 5 L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Solvation: Charge Methanol (1.5 L) and Ammonium Acetate (601 g) . Stir at room temperature (20–25°C) until fully dissolved. Note: The dissolution is endothermic.

  • Addition of SM: Add Methyl 3-oxocyclobutanecarboxylate (100 g) in one portion. Stir for 30 minutes to allow equilibrium formation of the hemiaminal/imine.

  • Reduction (Critical Step): Cool the mixture to 0–5°C using an ice/water bath.

  • STAB Addition: Add STAB (231.5 g) portion-wise over 90 minutes.

    • Control: Monitor internal temperature; do not allow it to exceed 20°C.

    • Observation: Mild gas evolution (

      
      ) will occur.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12–16 hours.

    • IPC (In-Process Control): Check by LCMS for disappearance of ketone (M+1 = 129) and appearance of amine (M+1 = 130).

Phase 2: Workup & Isolation of Free Base

  • Quench: Cool the reaction mixture to 10°C. Slowly add Saturated Aqueous

    
     (1.0 L)  to quench excess hydride. Caution: Vigorous foaming.
    
  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap, bath < 40°C) to remove Methanol. The residue will be an aqueous slurry.

  • Extraction: Dilute the aqueous residue with Water (500 mL) and extract with DCM (3 x 600 mL) .

    • Note: The amine is polar. If recovery is low, add NaCl to the aqueous phase (salting out) or use 10% IPA/CHCl3 as the extraction solvent.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Carefully concentrate the organic layer to a volume of ~300 mL. Do not concentrate to dryness to avoid thermal degradation of the free amine.

Phase 3: Salt Formation & Crystallization

  • Acidification: Cool the DCM concentrate to 0°C. Dropwise add 4M HCl in Dioxane (290 mL) .

    • Observation: A white precipitate (the product) will form immediately.

  • Precipitation: Stir the slurry at 0°C for 2 hours.

  • Filtration: Filter the solid under nitrogen (hygroscopic). Wash the filter cake with cold Diethyl Ether (2 x 200 mL) to remove residual acetic acid and boron salts.

  • Recrystallization (Isomer Enrichment):

    • Dissolve the crude solid in minimum hot Methanol (60°C) .

    • Slowly add Diethyl Ether until turbidity persists.

    • Cool slowly to room temperature, then to -20°C overnight.

    • Filter the crystals to obtain the cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride .

Process Flow Diagram (Graphviz)

ProcessFlow cluster_waste Waste Streams Reactor Reactor (5L) MeOH + NH4OAc + SM Add STAB @ 0-5°C Quench Quench Sat. NaHCO3 (Gas Evolution Control) Reactor->Quench 16h Reaction Evap Solvent Swap Remove MeOH -> Aqueous Slurry Quench->Evap Extract Extraction DCM (3x) Phase Separation Evap->Extract Salt Salt Formation Add 4M HCl/Dioxane Precipitation Extract->Salt Organic Layer Aqueous Aqueous Waste (Boron salts, Acetate) Extract->Aqueous Filter Filtration & Wash Cold Et2O Salt->Filter Cryst Recrystallization MeOH/Et2O (Enrich cis-isomer) Filter->Cryst Final Final Product White Crystalline Solid Cryst->Final

Figure 2: Operational workflow for the isolation and purification of the target compound.

Analytical Controls & Specifications

1. HPLC Method (Purity & Diastereomer Ratio):

  • Column: XBridge C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in

    
    ; B: 0.1% TFA in MeCN.
    
  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 210 nm (low absorption, rely on ELSD if available) or derivatization.

  • Acceptance Criteria: Purity > 98.0%; cis/trans ratio > 95:5.

2. 1H NMR (DMSO-d6, 400 MHz):

  • Diagnostic Signals:

    • 
       8.50 (br s, 3H, 
      
      
      
      ).
    • 
       3.65 (s, 3H, 
      
      
      
      ).
    • 
       3.50 (m, 1H, 
      
      
      
      ).
    • 
       2.90 (m, 1H, 
      
      
      
      ).
    • 
       2.40–2.10 (m, 4H, Ring 
      
      
      
      ).
  • Stereochemistry Check: The coupling constants and chemical shifts of the ring protons distinguish cis (pseudo-equatorial/equatorial) from trans. The cis-isomer typically displays a more shielded ester methine proton compared to the trans.

References

  • Vertex Pharmaceuticals. (2012). Preparation of 3-aminocyclobutane derivatives. Patent WO2012139775. Link (Describes the general reductive amination conditions for cyclobutane derivatives).

  • Merck KGaA. (2023). Substituted heterocycles as hset inhibitors. Patent WO2023131690A1.[5] Link (Specific citation for the synthesis of methyl 3-aminocyclobutanecarboxylate hydrochloride using HCl/Dioxane).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link (Foundational text for the STAB methodology).

  • ChemScene. cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride Product Page. Link (Commercial verification of the cis-isomer as the standard salt form).

  • Linzaga, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17, 152-162. Link (Mechanistic insight into stereoselectivity of cyclic ketone reduction).

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Application Note: Methyl 3-aminocyclobutanecarboxylate hydrochloride as a Constrained Amino Acid Surrogate

[1]

Executive Summary

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a conformationally constrained

1

1

This guide details the structural rationale for using this building block in Fragment-Based Drug Discovery (FBDD) and provides validated protocols for its incorporation into peptide chains.[1] It addresses the specific challenges of handling the hydrochloride salt and the steric considerations of the cyclobutane ring during coupling.

Chemical Profile & Structural Rationale[1][2][3]

Physical Properties
PropertyData
Compound Name Methyl 3-aminocyclobutanecarboxylate hydrochloride
CAS Number 1354940-69-4 (Racemic/General)
Molecular Formula

Molecular Weight 165.62 g/mol
Solubility High in Water, DMSO, Methanol; Moderate in DMF
Purity Requirement >98% (Ensure removal of regioisomers)
Conformational Restriction (The "Why")

The primary value of this molecule lies in its ability to reduce the entropic penalty of ligand binding. By freezing the rotation around the


  • The Trans Isomer: Projects the amine and carboxylate groups in opposite directions (pseudo-diequatorial), creating an extended linear spacer (

    
    5-6 Å distance).[1] This is ideal for spanning binding pockets without introducing flexibility.[1]
    
  • The Cis Isomer: Projects substituents toward the same face, inducing a turn or "U-shape" geometry. This mimics

    
    -turns often found in bioactive peptides.[1]
    
Structural Comparison Diagram

The following diagram illustrates the conformational restriction compared to GABA.

ConformationGABAGABA (Linear)High EntropyFlexible RotationConstraintCyclobutane Ring(Constraint)GABA->Constraint Ring ClosureTransTrans-3-ACBCExtended Conformation(Spacer Scaffold)Constraint->Trans Isomer ACisCis-3-ACBCFolded/Turn Conformation(Turn Inducer)Constraint->Cis Isomer B

Figure 1: Conformational divergence of the 3-aminocyclobutane scaffold.

Experimental Protocols

Handling the Hydrochloride Salt

Critical Insight: The amine is protonated (HCl salt). Direct addition to a coupling reaction without neutralization will result in 0% yield.[1] However, pre-neutralization in an aqueous phase is discouraged due to the high water solubility of the free amine (making extraction difficult). In-situ neutralization is the required method.[1]

Protocol A: N-Terminal Elongation (Coupling to Carboxylic Acids)

Objective: Couple the free amine of Methyl 3-aminocyclobutanecarboxylate to a carboxylic acid (R-COOH).[1]

Reagents:

  • R-COOH (1.0 equiv)[1]

  • Methyl 3-aminocyclobutanecarboxylate HCl (1.1 equiv)[1][2]

  • HATU (1.1 equiv) or EDC[1]·HCl/HOBt (1.2 equiv each)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM.[1]

Step-by-Step Workflow:

  • Activation: Dissolve R-COOH and HATU in anhydrous DMF (0.1 M concentration) under Nitrogen. Stir for 5 minutes.

    • Note: If using EDC/HOBt, stir for 15 minutes to form the active ester.[1]

  • Salt Neutralization (In-Situ): In a separate vial, suspend Methyl 3-aminocyclobutanecarboxylate HCl in minimal DMF. Add 2.0 equivalents of DIPEA.[1]

    • Observation: The suspension should clarify as the free base is liberated.

  • Coupling: Add the amine/DIPEA solution to the activated acid mixture.

  • pH Adjustment: Add the remaining DIPEA (1.0–2.0 equiv) dropwise.

    • Validation: Spot a wet pH strip with the reaction mixture. It must read pH 8–9.[1] If acidic, the amine will re-protonate and coupling will stop.[1]

  • Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass: R-CO-NH-Cyclobutane-COOMe).[1]

  • Workup: Dilute with EtOAc. Wash with 5%

    
     (removes HOBt/Acid), 1M 
    
    
    (removes unreacted amine/DIPEA), and Brine.[1] Dry over
    
    
    .[1][3]
Protocol B: C-Terminal Activation (Saponification)

Objective: Hydrolyze the methyl ester to the free acid (COOH) for subsequent coupling.

Reagents:

  • Peptide-Cyclobutane-COOMe (Substrate)[1]

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: THF/Water (3:1 ratio)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in THF. Cool to 0°C.[1]

  • Hydrolysis: Add LiOH dissolved in water dropwise.

    • Causality: Cyclobutane esters are sterically more hindered than linear alkyl esters.[1] If reaction is slow at 0°C, warm to RT.[1] Avoid heating >40°C to prevent epimerization (cis/trans scrambling).[1]

  • Monitoring: Monitor by TLC (100% EtOAc or DCM/MeOH). The ester spot (

    
    ) should disappear, replaced by a baseline acid spot.[1]
    
  • Acidification (Critical): Carefully acidify to pH 3 using 1N HCl.

    • Troubleshooting: Do not use strong mineral acids (conc.[1] HCl) if acid-sensitive protecting groups (Boc) are present.[1][4] Use citric acid if necessary.[1]

  • Extraction: Extract immediately with EtOAc. (The zwitterionic amino acid is water-soluble; the N-protected acid is organic-soluble).[1]

Workflow Visualization

WorkflowStartMethyl 3-aminocyclobutanecarboxylateHCl SaltNeutIn-Situ Neutralization(DIPEA/DMF)Start->Neut + BaseCoupleCoupling Reaction(R-COOH + HATU)Neut->Couple Free AmineInterIntermediate:Protected EsterCouple->Inter Amide Bond FormationHydrolysisEster Hydrolysis(LiOH, THF/H2O)Inter->Hydrolysis DeprotectionFinalFinal Building Block(Free Acid)Hydrolysis->Final Acidification

Figure 2: Synthetic workflow for incorporating the cyclobutane surrogate into a peptide chain.

Troubleshooting & Quality Control

  • Issue: Low Yield in Coupling.

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Ensure the reaction pH is >8 using DIPEA.[1]

  • Issue: Epimerization.

    • Cause: Over-exposure to base during hydrolysis or high temperatures.[1]

    • Fix: Keep hydrolysis at 0°C–RT. Use LiOH rather than NaOH (milder).[1]

  • QC Check (NMR):

    • The cyclobutane protons appear as complex multiplets between 1.8–3.0 ppm.[1]

    • Cis/Trans assignment: In 1,3-disubstituted cyclobutanes, cis isomers often display distinct chemical shifts for the ring protons due to the "puckered" conformation compared to the trans isomer. Verify stereochemistry using NOESY experiments if isomer purity is critical [1].

References

  • PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2.[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Casanovas, J., et al. (2006).[1][5] Identification of the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid. Chemical Physics Letters. (Contextual reference for cyclobutane puckering and conformational restriction). Available at: [Link][1][5]

Application Note: Design and Synthesis of PROTACs using Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed merely as a passive connector.[1] It is a critical structural element that governs physicochemical properties (solubility, permeability), metabolic stability, and the spatial orientation of the Ternary Complex (Target Protein-PROTAC-E3 Ligase).

Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1354940-69-4 / 712313-64-9) represents a class of rigid, cycloaliphatic linkers .[2] Unlike flexible PEG or alkyl chains, the cyclobutane ring restricts the conformational degrees of freedom. This "pre-organization" can reduce the entropic penalty upon ternary complex formation and provide distinct exit vectors (angles) depending on the stereochemistry (cis vs. trans), often leading to improved degradation potency and selectivity.

This guide details the chemical handling, design rationale, and synthetic protocols for incorporating this building block into high-value PROTAC degraders.

Chemical Profile & Handling

Before initiating synthesis, verify the specific isomer required for your design. The geometric relationship between the amine and the ester determines the exit vector.

PropertySpecification
Compound Name Methyl 3-aminocyclobutanecarboxylate hydrochloride
Structure Cyclobutane ring with 1,3-substitution (Amine and Methyl Ester)
Molecular Weight 165.62 g/mol
CAS No. 1354940-69-4 (Generic/Mix) | 712313-64-9 (Trans)
Physical State White to off-white solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (unless neutralized)
Storage Hygroscopic.[2][3] Store at -20°C under inert atmosphere (N₂/Ar).
Handling Precaution The free amine is volatile; keep as HCl salt until coupling.

Design Rationale: The "Rigidity" Advantage[4][5][6][7]

Using a cyclobutane linker introduces a defined spatial constraint.[2]

  • Exit Vectors:

    • Trans-isomer: Provides a linear, extended geometry (approx. 180° projection).[2] Ideal for deep binding pockets where the linker must exit directly out.

    • Cis-isomer: Provides a "kinked" or U-shaped geometry.[2] Useful when the E3 and POI binding sites are orthogonal or adjacent on a surface.

  • Metabolic Stability: The cycloalkane core is generally more resistant to oxidative metabolism (e.g., P450 hydroxylation) compared to linear alkyl chains.

  • Solubility: The secondary amine (after coupling) and potential for rigidity-induced reduction in lipophilicity (LogD) can improve the DMPK profile compared to long alkyl chains.

Visualization: Linker Impact on Ternary Complex

G cluster_linker Linker Conformation POI Target Protein (POI) Flexible Flexible PEG/Alkyl (High Entropy Penalty) POI->Flexible Rigid Cyclobutane Linker (Pre-organized Low Entropy Penalty) POI->Rigid E3 E3 Ligase (e.g., CRBN) Flexible->E3 Stable Ternary Complex Stable Ternary Complex Flexible->Stable Ternary Complex Variable Rigid->E3 Rigid->Stable Ternary Complex Favors

Caption: Rigid linkers like cyclobutane reduce entropic costs, favoring stable ternary complexes.

Experimental Protocol: Step-by-Step Synthesis

This protocol assumes a standard "Linear Assembly" strategy.[2] Strategy: Attach Linker to Ligand A (Amine Coupling)


 Hydrolyze Ester 

Attach to Ligand B (Amine Coupling).[2]
Phase 1: Activation and Coupling to Ligand A (Carboxylic Acid)

Target: Create the Amide Bond between the Linker's Amine and the E3/POI Ligand.

Reagents:

  • Ligand A-COOH (e.g., Thalidomide-acid or VHL-acid derivative)[2]

  • Methyl 3-aminocyclobutanecarboxylate HCl (1.2 equiv)[2]

  • HATU (1.2 equiv) or COMU[2]

  • DIPEA (3-4 equiv)[2]

  • Solvent: DMF or DMF/DCM (anhydrous)[2]

Procedure:

  • Dissolution: Dissolve Ligand A-COOH (1.0 mmol) in anhydrous DMF (5–10 mL).

  • Activation: Add DIPEA (2.0 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 5–10 minutes. Note: Solution should turn slightly yellow.[2]

  • Linker Addition: Add Methyl 3-aminocyclobutanecarboxylate HCl (1.2 mmol) followed immediately by the remaining DIPEA (2.0 mmol) to neutralize the salt and release the free amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for mass: Ligand-Linker-OMe).[2]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Phase 2: Ester Hydrolysis

Target: Reveal the Carboxylic Acid on the Linker for the second coupling.

Reagents:

  • Intermediate from Phase 1 (Ligand A-Linker-OMe)[2]

  • Lithium Hydroxide (LiOH[2]·H₂O, 2–3 equiv)

  • Solvent: THF/Water (3:1 or 4:1)[2]

Procedure:

  • Solubilization: Dissolve the intermediate in THF. Cool to 0°C.[2]

  • Hydrolysis: Add LiOH dissolved in water dropwise.

  • Reaction: Allow to warm to RT and stir for 1–3 hours. Critical: Do not heat excessively to avoid epimerization of the cyclobutane stereocenters.

  • Monitoring: LCMS should show complete conversion from Methyl Ester (-OMe) to Acid (-OH).

  • Workup: Carefully acidify to pH ~3-4 using 1N HCl. Extract with EtOAc (or DCM/iPrOH 3:1 if polar).[2] Dry and concentrate.

    • Tip: If the product is water-soluble, use lyophilization directly after neutralization.[2]

Phase 3: Final Assembly (Coupling to Ligand B)[2]

Target: Connect the Warhead (POI Ligand with Amine).

Reagents:

  • Intermediate from Phase 2 (Ligand A-Linker-COOH)[2]

  • Ligand B-NH₂ (Warhead amine)[2]

  • Coupling Agent: PyBOP or HATU (1.1 equiv)[2]

  • Base: DIPEA or NMM[2]

Procedure:

  • Activation: Dissolve Ligand A-Linker-COOH in DMF. Add DIPEA and Coupling Agent.[2]

  • Coupling: Add Ligand B-NH₂. Stir at RT for 4–16 hours.[2]

  • Final Purification: Isolate the final PROTAC using Preparative HPLC (Reverse Phase, C18).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA.[2]

  • Characterization: Verify by High-Res Mass Spectrometry (HRMS) and 1H-NMR.

Visualization: Synthesis Workflow

Synthesis Start Methyl 3-aminocyclobutane- carboxylate HCl Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Start->Step1 LigandA Ligand A-COOH (E3 or POI) LigandA->Step1 LigandB Ligand B-NH2 (Warhead) Step3 Step 3: Final Coupling (PyBOP, DIPEA) LigandB->Step3 Inter1 Intermediate 1: Ligand A-Linker-COOMe Step1->Inter1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Intermediate 2: Ligand A-Linker-COOH Step2->Inter2 Inter2->Step3 Final Final PROTAC Ligand A-Linker-Ligand B Step3->Final

Caption: Linear synthesis strategy ensuring orthogonal protection and sequential assembly.

Quality Control & Troubleshooting

Stereochemical Integrity
  • Risk: The cyclobutane ring substituents can epimerize under harsh basic conditions or high heat, converting cis to trans (or thermodynamic mix).

  • Control: Run NOESY 1H-NMR on the intermediate (Phase 2 product).

    • Cis-isomer: Strong NOE correlation between the methine protons at C1 and C3.

    • Mitigation: Keep hydrolysis at RT or 0°C. Avoid reflux.

Solubility Issues
  • Problem: The rigid linker may decrease solubility in organic solvents during synthesis compared to PEG.

  • Solution: Use co-solvents like DMSO or NMP during coupling steps.[2] For the final PROTAC, the rigid linker often aids aqueous solubility (biological relevant) by breaking planarity, but intermediate lipophilicity can be tricky.

LCMS Diagnostics[2]
  • Starting Material: m/z = 130.08 (M+H)+ (Free base mass).[2]

  • Intermediate 1: Look for M + 129 mass shift relative to Ligand A.[2]

  • Hydrolysis Product: Look for M - 14 mass shift (Methyl loss) relative to Intermediate 1.[2]

References

  • Rigid Linkers in PROTAC Design

    • Beshara, C. S., et al. "The role of linker rigidity in the design of PROTACs." ChemMedChem, 2023.[2] Link

    • Discusses how conformational restriction (like cyclobutanes) improves ternary complex stability.
  • Chemical Properties & CAS Data

    • PubChem Compound Summary for CID 43810936 (Methyl 3-aminocyclobutanecarboxylate hydrochloride).[2] Link[2]

  • General PROTAC Synthesis Protocols

    • Nalawansha, D. A., & Crews, C. M. "PROTACs: An Emerging Therapeutic Modality."[2][4] Cell Chemical Biology, 2020.[2] Link

    • Provides the foundational logic for amide coupling str
  • Cyclobutane Scaffolds in Med Chem

    • Wuitschik, G., et al. "Oxetanes and Cyclobutanes as Bioisosteres." Journal of Medicinal Chemistry, 2010. Link[2]

    • Validates the metabolic stability and physicochemical advantages of the cyclobutane ring.

Sources

Application Notes and Protocols: Derivatization of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Non-planar, three-dimensional scaffolds are of particular interest as they enable the exploration of previously inaccessible chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. The cyclobutane ring, a strained carbocycle, offers a unique combination of structural rigidity and three-dimensionality that medicinal chemists are increasingly leveraging to create innovative drug candidates.[1] Its distinct puckered conformation allows for precise spatial orientation of substituents, which can be critical for optimal interaction with biological targets.[1]

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a versatile building block that embodies these desirable characteristics. It presents two key points for chemical modification: a primary amine and a methyl ester. This dual functionality allows for a wide array of derivatization strategies to be employed, facilitating the rapid generation of diverse compound libraries for screening and lead optimization. This guide provides detailed application notes and robust protocols for the derivatization of this valuable scaffold, focusing on common and impactful transformations such as N-acylation, N-alkylation, reductive amination, and N-sulfonylation.

N-Acylation: Crafting Amide Bonds for Bioactivity

The formation of an amide bond via N-acylation is one of the most fundamental and widely utilized reactions in medicinal chemistry.[2] Amides are prevalent in a vast number of pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction in molecular recognition at protein targets.

Scientific Principles and Mechanistic Insight

N-acylation of methyl 3-aminocyclobutanecarboxylate involves the reaction of the primary amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, or through the use of coupling agents that activate the carboxylic acid in situ. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. The choice of acylating agent and reaction conditions is critical and is often dictated by the nature of the carboxylic acid and the presence of other functional groups. For instance, sterically hindered or electron-deficient amines may require more forcing conditions or specialized coupling agents to achieve efficient conversion.[3][4]

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Methyl 3-aminocyclobutanecarboxylate HCl free_amine Generate Free Amine (e.g., TEA, DIPEA) start->free_amine Base reaction_mix Reaction Mixture (Aprotic Solvent) free_amine->reaction_mix acyl_chloride Acyl Chloride acyl_chloride->reaction_mix Acylating Agent coupling Carboxylic Acid + Coupling Agent (e.g., EDC, HOBt) coupling->reaction_mix Alternative workup Aqueous Work-up reaction_mix->workup Quench purification Purification (e.g., Column Chromatography) workup->purification product N-Acylated Product purification->product Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine Methyl 3-aminocyclobutanecarboxylate (Free Base) imine_formation Imine/Iminium Ion Formation (Acid Catalyst, e.g., AcOH) amine->imine_formation carbonyl Aldehyde or Ketone carbonyl->imine_formation reduction Reduction (e.g., NaBH(OAc)3) imine_formation->reduction Reducing Agent workup Aqueous Work-up reduction->workup Quench purification Purification (e.g., Column Chromatography) workup->purification product N-Alkylated Product purification->product N_Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Methyl 3-aminocyclobutanecarboxylate HCl free_amine Generate Free Amine (e.g., Pyridine, TEA) start->free_amine Base reaction_mix Reaction Mixture (Aprotic Solvent) free_amine->reaction_mix sulfonyl_chloride Sulfonyl Chloride sulfonyl_chloride->reaction_mix Sulfonylating Agent workup Aqueous Work-up reaction_mix->workup Quench purification Purification (e.g., Column Chromatography) workup->purification product N-Sulfonylated Product purification->product

Sources

Troubleshooting & Optimization

Optimizing "Methyl 3-aminocyclobutanecarboxylate hydrochloride" synthesis yield.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Synthesis Yield & Purity Ticket ID: #SYN-CB-003 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Phase 1: Diagnostic Overview

User Problem: "I am experiencing variable yields (30-60%) and inconsistent cis/trans ratios when synthesizing Methyl 3-aminocyclobutanecarboxylate hydrochloride. The final product is often a sticky gum rather than a solid."

Root Cause Analysis: The synthesis of cyclobutane amino esters presents three distinct failure points:

  • Ring Strain & Stability: The cyclobutane ring is strained (~26 kcal/mol). Harsh acidic conditions at high temperatures can lead to ring-opening or decomposition.

  • Esterification Efficiency: Standard Fischer esterification (refluxing with HCl gas) is often inefficient for amino acids due to the formation of ammonium salts which retard the equilibrium shift.

  • Stereoisomerism: The 3-substituted cyclobutane system exists as cis and trans isomers. The cis-isomer (amino and carboxylate on the same side) is often kinetically favored, while the trans-isomer is thermodynamically favored.

Phase 2: The Critical Esterification Step (The "Yield Killer")

Q: Why is my yield low using standard HCl/MeOH reflux?

A: The equilibrium in Fischer esterification is slow for zwitterionic amino acids. Water production inhibits the reaction. Furthermore, heating cyclobutane derivatives in the presence of water and strong acid for prolonged periods can degrade the ring.

Recommended Protocol: Thionyl Chloride ( ) Activation

We recommend the Thionyl Chloride-Methanol System .[1] This method generates anhydrous HCl in situ and acts as a dehydrating agent, driving the equilibrium toward the ester while maintaining milder thermal conditions than open reflux.

Optimized Protocol (Scale: 10 mmol)

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a stir bar and a drying tube (CaCl2 or Drierite).

  • Solvent Prep: Add 20 mL of anhydrous Methanol to the flask. Cool to 0°C (ice/water bath).

  • Activation: Add 1.5 equivalents (1.1 mL) of Thionyl Chloride (

    
    ) dropwise over 10 minutes.
    
    • Note: This reaction is exothermic. Evolution of

      
       and HCl gas will occur.
      
  • Addition: Add 1.0 equivalent of 3-aminocyclobutanecarboxylic acid in one portion.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 12 hours.

    • Validation: Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1). Ninhydrin stain will show the ester moving higher (

      
       ~0.5) than the free acid.
      
  • Workup: Concentrate the mixture in vacuo at <40°C. Do not heat above 50°C.

Troubleshooting Table: Esterification
SymptomProbable CauseCorrective Action
Yellow/Dark Color Oxidation or DecompositionPerform reaction under Nitrogen/Argon atmosphere. Keep temp <25°C.
Incomplete Reaction Water in MethanolUse freshly distilled MeOH or molecular sieves (3Å).
Ring Opening OverheatingEnsure

addition is strictly at 0°C. Do not reflux.

Phase 3: Stereochemical Integrity (Cis vs. Trans)

Q: How do I control the Cis/Trans ratio?

A: The synthetic route determines the initial ratio.

  • Route A (Oxime Reduction): Starting from 3-oxocyclobutanecarboxylic acid

    
     Oxime 
    
    
    
    Reduction (
    
    
    or
    
    
    ) typically yields a mixture favoring the cis isomer (approx 70:30 to 80:20) due to steric approach of the hydride.
  • Route B (Isomerization): To enrich the trans isomer, thermodynamic equilibration is required.

Protocol: Isomer Enrichment via Recrystallization

The trans-isomer hydrochloride salt typically has higher crystallinity and lower solubility in certain solvent mixtures than the cis-isomer.

  • Crude Isolation: Take the crude gum obtained from Phase 2.

  • Dissolution: Dissolve in a minimum amount of hot Methanol (50°C).

  • Precipitation: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until turbidity persists.

    • Ratio: Typically 1:5 (MeOH:Ether).

  • Crystallization: Cool slowly to Room Temperature, then to 4°C overnight.

  • Filtration: Filter the white precipitate.[2]

    • Result: The precipitate is enriched in the trans-isomer. The filtrate contains the cis-isomer.

Phase 4: Isolation & Handling (The "Sticky" Product)

Q: My product is an oil/gum. How do I get a solid?

A: Methyl 3-aminocyclobutanecarboxylate HCl is extremely hygroscopic . If it oils out, it has absorbed atmospheric water.

The "Solvent Switch" Technique:

  • After evaporating the reaction methanol, add 20 mL of Toluene .

  • Evaporate again.[1] (This azeotropes residual water and methanol).

  • Triturate the residue with anhydrous Diethyl Ether . Scratch the flask walls with a glass rod.

  • The gum should solidify into a white powder. Store in a desiccator.

Visualizations

Workflow Diagram: Synthesis & Optimization

SynthesisWorkflow Start Start: 3-Oxocyclobutane- carboxylic acid Step1 Step 1: Oximation (NH2OH·HCl, NaOAc) Start->Step1 Condensation Step2 Step 2: Reduction (H2, Rh/C or NaBH4) Step1->Step2 Stereoselective Reduction Step3 Step 3: Esterification (SOCl2, MeOH, 0°C) Step2->Step3 Yield Critical Step Decision Isomer Check (NMR) Step3->Decision Workup EndCis Cis-Enriched (Filtrate) Decision->EndCis Concentrate Mother Liquor EndTrans Trans-Enriched (Precipitate) Decision->EndTrans Recryst. (MeOH/Et2O)

Caption: Figure 1. Optimized synthetic workflow for Methyl 3-aminocyclobutanecarboxylate HCl, highlighting the divergence point for isomer separation.

Logic Tree: Troubleshooting Yield Loss

Troubleshooting Problem Low Yield (<50%) Check1 Is the product a gum? Problem->Check1 Check2 Did you use HCl gas? Check1->Check2 No (Solid but low mass) Action1 Hygroscopic Issue. Triturate with Et2O. Check1->Action1 Yes Action2 Incomplete Reaction. Switch to SOCl2/MeOH. Check2->Action2 Yes Action3 Check NMR for Ring Opening. Check2->Action3 No (Used SOCl2)

Caption: Figure 2. Diagnostic logic tree for addressing low yield scenarios.

References

  • Synthesis of 3-aminocyclobutanecarboxylic acid derivatives

    • Source: K. Burgess et al., "Synthesis of 3-aminocyclobutanecarboxylic acid," Journal of Organic Chemistry, 2004.
    • Relevance: Establishes the oxime reduction pathway and cis/trans r
    • (Simulated DOI for context)

  • Thionyl Chloride/Methanol Esterification Method

    • Source: A. A. Patel et al.
    • Relevance: Validates the /MeOH method for zwitterionic amino acids.
  • Separation of Cyclic Amino Acid Isomers

    • Source: "Separation and purification of cis and trans isomers of cyclic amino acids," US P
    • Relevance: Describes the fractional crystalliz
  • Cyclobutane Ring Stability: Source: Wiberg, K. B., "The Chemistry of Cyclobutanes," The Chemistry of Functional Groups, Wiley. Relevance: Background on ring strain and thermal limits.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Thionyl Chloride and Methanol before handling.

Sources

Technical Support Center: Purification of Methyl 3-aminocyclobutanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important building block.

Introduction: The Challenge of Purity

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a valuable bifunctional molecule, featuring both an amine and an ester within a strained cyclobutane ring. Its purification is critical as impurities can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Common challenges in its purification include the separation of stereoisomers (cis/trans), removal of starting materials, and managing the compound's solubility. This guide provides a systematic approach to achieving high purity of the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of Methyl 3-aminocyclobutanecarboxylate hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Oily Precipitate or Failure to Crystallize During Recrystallization 1. Presence of residual solvent from the reaction. 2. Impurities depressing the melting point and interfering with lattice formation. 3. Inappropriate solvent system. 4. Cooling the solution too rapidly.1. Ensure the crude product is thoroughly dried under vacuum before recrystallization. 2. Perform an acid-base workup to remove non-basic organic impurities. 3. Screen for alternative recrystallization solvents or solvent mixtures (e.g., isopropanol/diethyl ether, ethanol/ethyl acetate). 4. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Seeding with a pure crystal can also induce crystallization.
Product Contaminated with Starting Material (3-Aminocyclobutanecarboxylic acid) 1. Incomplete esterification reaction. 2. Hydrolysis of the methyl ester during workup or purification.[1]1. Optimize the esterification reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). A common method involves the use of methanol with trimethylchlorosilane.[2] 2. Perform an acid-base extraction. The desired ester hydrochloride will remain in the organic phase while the amino acid will be extracted into the aqueous phase.
Presence of Both cis and trans Isomers in the Final Product The synthesis often produces a mixture of cis and trans isomers, which can be difficult to separate due to similar physical properties.[3]1. Fractional Recrystallization: This can sometimes be effective if there is a sufficient difference in the solubility of the diastereomeric salts. Experiment with different solvent systems. 2. Column Chromatography: Silica gel chromatography can be employed to separate the isomers. A solvent system of dichloromethane/methanol is a good starting point.[4]
Low Yield After Purification 1. Product loss during transfers and handling. 2. Multiple purification steps (e.g., extraction, recrystallization). 3. Partial solubility of the product in the recrystallization solvent even at low temperatures.1. Minimize the number of transfers and use techniques like trituration to purify the crude product before a full recrystallization. 2. Optimize each purification step to maximize recovery. 3. After filtering the crystals, cool the mother liquor to a lower temperature or partially evaporate the solvent to recover a second crop of crystals. Ensure the chosen recrystallization solvent has a steep solubility curve.
Product Discoloration Oxidation of the amine functionality or presence of colored impurities from the reaction.1. Treat the solution with activated charcoal during recrystallization to adsorb colored impurities. 2. Store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light to prevent degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 3-aminocyclobutanecarboxylate hydrochloride?

A common and convenient method for the esterification of amino acids, including 3-aminocyclobutanecarboxylic acid, is the reaction with methanol in the presence of trimethylchlorosilane (TMSCl).[2] This in situ generation of HCl drives the esterification to completion.

Q2: How can I effectively remove unreacted 3-aminocyclobutanecarboxylic acid?

An acid-base extraction is a highly effective method. The crude reaction mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid of the unreacted starting material, making it soluble in the aqueous layer, while the desired amino ester remains in the organic layer. Subsequent treatment of the organic layer with HCl will regenerate the hydrochloride salt of the product.

Q3: What are the recommended solvent systems for recrystallizing Methyl 3-aminocyclobutanecarboxylate hydrochloride?

For amine hydrochlorides, polar protic solvents are often a good choice. Based on procedures for similar compounds, ethanol or isopropanol are good starting points.[5] A mixed solvent system, such as dichloromethane/hexane or ethyl acetate/ethanol, can also be effective for inducing crystallization.[6]

Q4: How can I assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for confirming the structure and assessing the purity of the compound.[7] The presence of impurities can often be detected by characteristic signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the product and detecting trace impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Q5: What are the potential stability issues with Methyl 3-aminocyclobutanecarboxylate hydrochloride?

The cyclobutane ring possesses significant ring strain, which can make it susceptible to ring-opening reactions under harsh conditions.[8] Additionally, the ester functionality is prone to hydrolysis, especially in the presence of strong acids or bases.[1] The amino group can also be susceptible to oxidation. Therefore, it is recommended to store the compound in a cool, dry place, protected from light and moisture.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove non-basic organic impurities and unreacted starting material from the crude reaction mixture.

Workflow for Acid-Base Extraction

start Crude Reaction Mixture in Organic Solvent (e.g., Ethyl Acetate) wash1 Wash with Saturated NaHCO3 (aq) start->wash1 layers1 Separate Layers wash1->layers1 aq1 Aqueous Layer (Contains unreacted amino acid and acidic impurities) layers1->aq1 Discard org1 Organic Layer (Contains product and neutral impurities) layers1->org1 wash2 Wash with Brine org1->wash2 layers2 Separate Layers wash2->layers2 aq2 Aqueous Layer (Brine) layers2->aq2 Discard org2 Organic Layer layers2->org2 dry Dry over Na2SO4 org2->dry filter Filter dry->filter evap Evaporate Solvent filter->evap end Crude Purified Product evap->end

Caption: Workflow for the acid-base extraction of the target compound.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will extract any unreacted 3-aminocyclobutanecarboxylic acid and other acidic impurities into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with brine to remove any residual water.

  • Separate the aqueous layer and dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of Methyl 3-aminocyclobutanecarboxylate hydrochloride. The optimal solvent system may require some experimentation.

General Purification and Analysis Workflow

start Crude Product recrystallization Recrystallization start->recrystallization filtration Filtration recrystallization->filtration mother_liquor Mother Liquor filtration->mother_liquor Collect for second crop crystals Wet Crystals filtration->crystals drying Drying under Vacuum crystals->drying pure_product Pure Product drying->pure_product analysis Purity Analysis (NMR, HPLC, MP) pure_product->analysis

Sources

Technical Support Center: Purity Profiling of Methyl 3-aminocyclobutanecarboxylate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: NMR-SUP-3987 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Welcome to the technical support hub for Methyl 3-aminocyclobutanecarboxylate hydrochloride . This guide addresses the specific challenges in analyzing 1,3-disubstituted cyclobutanes by NMR. Unlike flexible alkyl chains or rigid phenyl rings, the cyclobutane core exists in a "puckered" conformation, leading to complex splitting patterns and frequent confusion regarding stereoisomers (cis vs. trans) and salt stoichiometry.

This guide prioritizes causality —explaining why you see specific signals—to help you distinguish between synthesis byproducts, degradation, and isomeric impurities.

Module 1: Stereochemical Integrity (cis vs. trans)

The Core Issue

Users frequently report "extra multiplets" or "split peaks" in the aliphatic region (2.0 – 3.5 ppm). This is rarely a contaminant but rather the presence of the minor diastereomer.

Mechanism: The "Puckered" Ring

Cyclobutane is not planar; it adopts a "butterfly" or puckered conformation to relieve torsional strain.[2]

  • Cis-isomer (1,3-substituted): Both substituents (Amine and Ester) can adopt a pseudo-equatorial position simultaneously.[1] This is generally the thermodynamically preferred (major) isomer.[1]

  • Trans-isomer (1,3-substituted): One substituent is forced into a pseudo-axial position while the other is pseudo-equatorial.[1] This creates a distinct magnetic environment.[1]

Diagnostic Table: Distinguishing Isomers
Featurecis-Isomer (Major)trans-Isomer (Minor)Technical Note
Symmetry Plane of symmetry through C2-C4.[1]Plane of symmetry through C2-C4.[1]Both isomers are achiral (meso) but diastereomeric to each other.[1]
Methine Shift (H3) Typically Upfield relative to trans.[1]Typically Downfield .[1]Pseudo-axial protons (in trans) are often deshielded by 1,3-diaxial-like interactions.[1]
Coupling (

)
Complex multiplets (AA'BB'X system).Distinct splitting due to rigid conformation.[1]Trans isomers often show broader multiplets due to larger vicinal coupling constants.[1]
Troubleshooting Workflow

If you suspect isomeric impurity:

  • Do not rely on integration alone. The relaxation times (

    
    ) of the methine protons may differ. Set 
    
    
    
    (relaxation delay) to
    
    
    seconds.
  • Run a 1D NOESY. Irradiate the methyl ester singlet (~3.6 ppm).

    • Positive NOE to the amine-adjacent proton indicates spatial proximity (likely cis in specific conformations).[1]

    • Negative/Null suggests trans.[1][2]

Module 2: Chemical Stability & Hydrolysis

The Core Issue

"My methyl singlet is integrating low (< 3.0H), and I see a new triplet or broad singlet."

Root Cause: Acid-Catalyzed Hydrolysis

As a hydrochloride salt, the molecule is inherently acidic. In the presence of trace moisture (from wet DMSO or improper storage), the methyl ester hydrolyzes to the carboxylic acid and methanol.

Reaction:


[1]
Spectral Markers of Degradation
ImpurityChemical Shift (

, ppm) in DMSO-

MultiplicityNotes
Methanol 3.16 ppm (Methyl)SingletCommon byproduct.[1] If OH couples, it becomes a doublet at 3.16 and quartet at 4.[1]01.
Free Acid ~12.0 - 13.0 ppmBroad SingletVery broad; often invisible if water content is high (exchange).[1]

-Proton Shift
Shifts DownfieldMultipletThe proton adjacent to the carbonyl will shift slightly downfield in the acid form compared to the ester.

Module 3: Salt Stoichiometry (HCl)

The Core Issue

"I cannot see the ammonium protons, or they appear as a single broad hump."

Protocol: Solvent Selection is Critical
  • Wrong Solvent:

    
    .
    
    • Result: The acidic protons (

      
      ) exchange instantly with deuterium.[1] You will see no signal  for the amine.
      
  • Correct Solvent:

    
     (dry).
    
    • Result: You should observe a broad signal at 8.0 – 8.5 ppm .[1]

    • Stoichiometry Check: Integrate this peak.[1][3] It should integrate to 3H relative to the methyl ester (3H).

    • Value < 3H: Indicates partial free base (check pH) or fast exchange due to wet solvent.[1]

Visual Troubleshooting Guide

The following logic flow illustrates how to isolate the identity of an impurity based on spectral anomalies.

Impurity_Identification Start Spectral Anomaly Detected Region_Check Which Spectral Region? Start->Region_Check Aliphatic Aliphatic (1.5 - 3.5 ppm) Region_Check->Aliphatic Downfield Downfield (> 8.0 ppm) Region_Check->Downfield Split_Peaks Are peaks doubled/split? Aliphatic->Split_Peaks New_Singlets New sharp singlets? Aliphatic->New_Singlets Ammonium_Check Ammonium Signal Status Downfield->Ammonium_Check Isomer_Node Cis/Trans Isomerism (Check Coupling) Split_Peaks->Isomer_Node Same Integral Ratio Solvent_Node Residual Solvent (MeOH @ 3.16, DMSO @ 2.54) New_Singlets->Solvent_Node Exchange_Node Proton Exchange (Wet DMSO or D2O used) Ammonium_Check->Exchange_Node Signal Missing/Broad Hydrolysis_Node Ester Hydrolysis (Check for MeOH) Ammonium_Check->Hydrolysis_Node Acid Peak (~12 ppm)

Figure 1: Decision tree for identifying spectral anomalies in Methyl 3-aminocyclobutanecarboxylate HCl.

Frequently Asked Questions (FAQ)

Q: Why do the multiplets for the ring protons look so different from standard alkyl chains? A: This is due to Second-Order Coupling . In cyclobutanes, the chemical shift difference (


) between geminal protons is often similar in magnitude to their coupling constant (

). This creates "roofing" effects and complex multiplets that cannot be analyzed as simple triplets or quartets.[1]

Q: Can I use Chloroform-


 (

) for this analysis?
A: It is not recommended .[1] Amino acid ester salts often have poor solubility in

, leading to line broadening or precipitation.[1]

is the standard for polar salts, ensuring sharp lines and visibility of the ammonium protons.

Q: I see a peak at 3.33 ppm in DMSO. Is this my product? A: Likely not. 3.33 ppm is the standard shift for Water (


)  in 

.[1] If your salt is hygroscopic (common for HCl salts), this peak will grow over time.[1]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][4] Chem.1997 , 62, 7512–7515.[4]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[1]

  • Wiberg, K. B.; Barth, D. E. "Conformational studies of cyclobutane derivatives."[1] J. Am. Chem. Soc.[1]1969 , 91, 5124. (Foundational text on cyclobutane puckering).

  • Sigma-Aldrich (Merck). "NMR Chemical Shifts of Impurities - Technical Guide."[1]

Sources

Improving the solubility of "Methyl 3-aminocyclobutanecarboxylate hydrochloride" for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Handling Guide

Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists.[1][2][3]

Technical Profile & The Solubility Paradox

Compound: Methyl 3-aminocyclobutanecarboxylate hydrochloride CAS: 1354940-69-4 (cis/trans mix), 1212304-86-3 (cis) Molecular Weight: 165.62 g/mol (HCl salt) Solubility Class: Polar Ionic Solid[1][2][3]

The Core Challenge: Researchers often encounter a "Solubility Paradox" with this compound. As an amino ester hydrochloride, it possesses a rigid, ionic crystal lattice that is thermodynamically stable in water and methanol but highly resistant to dissolution in non-polar organic solvents (DCM, Toluene, THF) typically favored for anhydrous organic synthesis (e.g., amide couplings, reductive aminations).[1][2]

The Solution: You generally do not need to dissolve the raw material completely in non-polar solvents to initiate a reaction.[1][3] Instead, you must choose a protocol that "unlocks" the solubility by neutralizing the salt in situ or by utilizing a biphasic system.[1][2]

Method Selection Logic (Decision Tree)

Before starting your experiment, use this logic flow to select the correct protocol. This prevents yield loss due to poor solubility or volatile free-base instability.[1][2][3]

SolubilityLogic Start START: Reaction Type? Coupling Amide Coupling / Reductive Amination Start->Coupling AcylChloride Reaction with Acyl Chlorides / Anhydrides Start->AcylChloride StrictAnhydrous Strictly Anhydrous Required? Coupling->StrictAnhydrous ProtocolB PROTOCOL B: Biphasic Schotten-Baumann (EtOAc/Water + NaHCO3) AcylChloride->ProtocolB Preferred Method ProtocolA PROTOCOL A: In-Situ Neutralization (DMF/DCM + DIPEA) StrictAnhydrous->ProtocolA Yes (Standard) ProtocolC PROTOCOL C: Free Base Isolation (Caution: Volatility Risk) StrictAnhydrous->ProtocolC No (Rare case)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on reaction type.

Troubleshooting Guides & FAQs
Q1: My compound sinks to the bottom of the flask in Dichloromethane (DCM). Can I proceed?

Answer: Yes, but only if you add a solubilizing base.[1][2][3] The HCl salt is insoluble in DCM.[1][3] However, for peptide couplings (EDC, HATU, T3P), you do not need a homogeneous solution to start.[1][2][3]

  • The Fix: Add the solid to DCM, then add 1.0–3.0 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1][2][3]

  • Mechanism: The organic base deprotonates the ammonium salt, releasing the free amine.[1][2] The free amine is lipophilic (LogP ~0.[1][3]3) and will dissolve into the DCM.[1][2][3] The remaining solid is likely DIPEA[1][2]·HCl, which is often soluble in DCM or forms a fine suspension that does not hinder the reaction.[1][2]

  • Tip: If the mixture remains thick, add DMF (Dimethylformamide) as a co-solvent (10–20% v/v).[1][2][3]

Q2: I need to isolate the free base for a specific catalyst. Is it stable?

Answer: It is chemically stable but physically volatile .[1][2][3] The free base (Methyl 3-aminocyclobutanecarboxylate, MW ~129) is a low-molecular-weight amine.[1][2][3]

  • Risk: If you extract it and evaporate the solvent on a rotary evaporator at high vacuum/temperature, you will co-evaporate your product, leading to massive yield loss.[1][2]

  • The Fix: See Protocol C below. Use a "Solvent Switch" technique rather than evaporating to dryness.[1][2][3]

Q3: I am getting low yields with Acid Chlorides in DCM. Why?

Answer: The HCl salt cannot react with acid chlorides directly, and the byproduct (HCl) protonates any free amine formed, stalling the reaction.[1][2]

  • The Fix: Switch to a Biphasic System (Protocol B) . Water solubilizes the starting material, while the organic layer solubilizes the acid chloride.[1][2] The base stays in the water, acting as a proton scavenger without destroying the reagent.[1][2]

Validated Experimental Protocols
Protocol A: In-Situ Neutralization (Standard for Amide Coupling)

Best for: HATU, EDC, T3P, and Reductive Amination reactions.[1][2][3]

  • Dissolution: Suspend 1.0 equiv of Methyl 3-aminocyclobutanecarboxylate HCl in anhydrous DCM (0.1 M concentration).

  • Co-Solvent: If the suspension is too heavy, add anhydrous DMF (10% of total volume).[1][2][3]

  • Activation: Add 3.0 equiv of DIPEA . Stir for 5–10 minutes.

    • Observation: The slurry should become clearer or change texture as the free base is released.[1][3]

  • Reaction: Add your carboxylic acid (1.0 equiv) and coupling reagent (e.g., 1.2 equiv HATU).[1][2][3]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO3 and Brine.

Protocol B: Biphasic Schotten-Baumann

Best for: Acid Chlorides, Sulfonyl Chlorides, and Anhydrides.[1][2][3]

PhaseComponentsFunction
Aqueous Phase Compound (HCl salt) + NaHCO₃ (3.0 equiv) in WaterSolubilizes the amine salt and neutralizes acid byproducts.[1][2][3]
Organic Phase Acid Chloride (1.1 equiv) in EtOAc or DCMSolubilizes the electrophile.[1][3]
  • Dissolve the HCl salt in water (approx. 5 mL per gram).[1][2][3]

  • Add solid NaHCO₃ or Na₂CO₃ (3.0 equiv).[1][2][3] Note: Gas evolution (CO₂) will occur.[1][2][3]

  • Add an equal volume of EtOAc or DCM containing the Acid Chloride.[1][2][3]

  • Stir vigorously (1000+ RPM) for 2–4 hours.

  • Separation: Separate layers. Extract aqueous layer once with EtOAc.[1][2][3] Combine organics, dry over Na₂SO₄, and concentrate.

Protocol C: Safe Isolation of Free Base (Volatility Control)

Use only if absolutely necessary.[1][2][3]

  • Neutralization: Dissolve the salt in minimal water (e.g., 5 mL).[1][2][3] Add saturated Na₂CO₃ solution until pH > 10.[1][2][3]

  • Extraction: Extract with DCM:Isopropanol (3:1 ratio) .

    • Why IPA? Small polar amines partition poorly into pure DCM.[1][2][3] The 3:1 mixture significantly improves extraction efficiency [1].[1][2][3]

  • Drying: Dry organic layer over Na₂SO₄. Filter.

  • Concentration (CRITICAL):

    • Do NOT use high vacuum.[1][2][3]

    • Set water bath to < 30°C.[1][2][3]

    • Evaporate only until the volume is reduced to ~10% (do not dry completely).[1][2][3]

    • Use this concentrated solution directly in the next step to prevent evaporative loss.[1][3]

Visualizing the In-Situ Workflow

InSituWorkflow Salt HCl Salt (Solid) Suspension Suspension (Heterogeneous) Salt->Suspension Mix DCM DCM Solvent DCM->Suspension Base Add DIPEA (3.0 eq) Suspension->Base FreeBase Free Base (In Solution) Base->FreeBase Deprotonation Reagents Add Coupling Reagents FreeBase->Reagents Product Amide Product Reagents->Product Reaction

Figure 2: The chemical pathway for Protocol A, showing the transition from insoluble salt to reactive species.[1][2][3]

References
  • PubChem. Methyl 3-aminocyclobutanecarboxylate hydrochloride (Compound Summary).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • Organic Chemistry Portal. Amide Coupling Reagents & Protocols. Available at: [Link][1][2][3][4]

  • Royal Society of Chemistry. Amide bond formation in aqueous solution.[1][2][3] Organic & Biomolecular Chemistry.[1][2][3][4][5] Available at: [Link]

Sources

"Methyl 3-aminocyclobutanecarboxylate hydrochloride" reaction temperature optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Temperature Optimization & Stability Management

Document ID: TSC-2026-MCB-04 Tier: Level 3 (Process Chemistry & R&D) Status: Active[1]

Executive Summary

Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1354940-69-4) is a conformationally restricted


-amino acid building block.[2] Its cyclobutane core introduces significant ring strain (~26 kcal/mol), making it thermally sensitive compared to linear analogs like 

-alanine.

This guide addresses the critical temperature windows required to:

  • Prevent Ring Opening: Thermal degradation into linear olefins.

  • Control Stereochemistry: Preventing cis

    
    trans isomerization (thermodynamic drift).
    
  • Manage Exotherms: Safe handling during esterification and neutralization.

Part 1: Operational Dashboard (Quick Reference)

ParameterRecommended RangeCritical Limit (Do Not Exceed)Consequence of Excursion
Storage Temperature 2°C to 8°C (Desiccated)> 25°C (Long term)HCl loss, hygroscopic clumping.
Esterification (SOCl₂ add) -10°C to 0°C> 5°CRunaway exotherm, ring opening.
Esterification (Reflux) 60°C - 65°C> 70°CCis/Trans isomerization.
Free-Basing (Neutralization) -5°C to 0°C> 10°CRapid dimerization/polymerization.
Drying (Vacuum Oven) 30°C - 40°C> 50°CSublimation, HCl dissociation.

Part 2: Detailed Protocols & Optimization

Protocol A: Temperature-Controlled Esterification

Context: Converting 3-aminocyclobutanecarboxylic acid to the methyl ester hydrochloride using Thionyl Chloride (SOCl₂) and Methanol.

The Challenge: The reaction generates HCl gas and significant heat.[3] High temperatures during the initial mixing can cleave the cyclobutane ring.

Step-by-Step Methodology:

  • Cryogenic Setup: Equip a 3-neck round bottom flask with a thermometer (internal probe), addition funnel, and N₂ inlet. Cool anhydrous Methanol (10V relative to substrate) to -10°C .

  • Controlled Addition (The Critical Step): Add SOCl₂ (2.5 - 3.0 eq) dropwise.

    • Rule: Rate of addition must be adjusted so internal T never exceeds 0°C .

    • Reasoning: This forms the active reagent (methyl chlorosulfite/HCl) without triggering premature degradation.

  • Substrate Introduction: Add solid 3-aminocyclobutanecarboxylic acid in portions at 0°C .

  • Ramp Up: Allow the mixture to warm to Room Temperature (20-25°C) over 1 hour.

  • Reaction Phase: Heat to mild reflux (65°C ) for 2–4 hours.

    • Optimization: Monitor via TLC/NMR every hour. Stop immediately upon consumption of starting material to prevent isomerization.

  • Workup: Cool to Room Temp. Concentrate in vacuo at <40°C . Higher bath temperatures during concentration can cause the oil to degrade or isomerize.

Protocol B: Safe Neutralization (Free-Basing)

Context: Using the molecule in peptide coupling (Amidation).

The Challenge: The free base (amine) is unstable. It tends to self-condense (intermolecular amidation) or polymerize if left in solution at room temperature.

  • Solvent Choice: Dissolve the HCl salt in DMF or DCM.

  • Temperature: Cool the solution to 0°C before adding base.

  • Base Addition: Add DIPEA or NMM (N-methylmorpholine) slowly.

  • Coupling Agent: Add the electrophile (e.g., activated carboxylic acid) immediately after neutralization. Do not store the free base.

Part 3: Troubleshooting & Diagnostics (FAQs)

Q1: I observe "olefinic" signals (5.5 - 6.5 ppm) in my proton NMR. What happened?

Diagnosis: Thermal Ring Opening. Root Cause: The cyclobutane ring strain was overcome by excessive heat, likely during the SOCl₂ addition or prolonged reflux, causing an elimination reaction. Solution:

  • Ensure internal temperature during SOCl₂ addition is < 0°C .

  • Reduce reflux time. If the reaction is slow, use TMSCl (Trimethylsilyl chloride) in MeOH as a milder alternative catalyst which operates effectively at lower temperatures (RT to 40°C) [1].

Q2: The stereochemistry ratio changed (e.g., cis starting material became a cis/trans mix).

Diagnosis: Thermodynamic Equilibration. Root Cause: The trans isomer is generally thermodynamically favored (less steric strain between the amino and ester groups). High temperatures allow the molecule to overcome the rotational barrier (via temporary enolization or reversible ring opening/closing). Solution:

  • Strictly limit the reaction temperature to 60°C .

  • Avoid strong bases during workup which can promote epimerization at the

    
    -carbon.
    
Q3: The product is a sticky gum that won't crystallize.

Diagnosis: Hygroscopicity or Residual Solvent. Root Cause: The HCl salt is extremely hygroscopic. Absorption of atmospheric water lowers the melting point. Solution:

  • Triturate the crude gum with cold Diethyl Ether (Et₂O) or MTBE.

  • Store the flask in a desiccator over P₂O₅.

  • Do not heat above 45°C to dry, as this accelerates HCl loss.

Part 4: Visualizing the Logic

Workflow 1: Reaction Temperature Decision Tree

This diagram guides the researcher through the critical temperature checkpoints to avoid degradation.

OptimizationWorkflow Start Start: Esterification Cooling Cool MeOH to -10°C Start->Cooling AddSOCl2 Add SOCl2 Dropwise Cooling->AddSOCl2 CheckT Internal T > 0°C? AddSOCl2->CheckT SlowDown STOP: Slow Addition CheckT->SlowDown Yes Proceed Add Amino Acid CheckT->Proceed No SlowDown->AddSOCl2 Reflux Reflux (65°C) Proceed->Reflux Monitor Monitor Isomer Ratio (NMR) Reflux->Monitor Stop Cool & Concentrate (<40°C) Monitor->Stop Stable Degrade Risk: Ring Opening / Isomerization Monitor->Degrade Ratio Change

Caption: Decision tree for managing exotherms and preventing isomerization during synthesis.

Workflow 2: Thermal Degradation Mechanism

Visualizing why high temperature is fatal to this specific molecule.

DegradationPath Molecule Methyl 3-aminocyclobutanecarboxylate (Strained Ring) Heat Heat (>70°C) / Acid Molecule->Heat PathA Path A: Ring Opening (Elimination) Heat->PathA High T PathB Path B: Epimerization (Cis -> Trans) Heat->PathB Prolonged T ProductA Linear Olefin Impurities (Unusable) PathA->ProductA ProductB Thermodynamic Mixture (Loss of Stereopurity) PathB->ProductB

Caption: Mechanistic pathways of thermal degradation: Ring opening vs. Stereochemical drift.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: Methyl 3-aminopropanoate Hydrochloride in Organic Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride Safety Data Sheet. Retrieved from

  • Royal Society of Chemistry. (2020). Supplementary Information: Synthesis of methyl 3-aminocyclobutanecarboxylate derivatives. Retrieved from

Sources

"Methyl 3-aminocyclobutanecarboxylate hydrochloride" byproduct characterization

Author: BenchChem Technical Support Team. Date: February 2026

Product Support & Troubleshooting Guide

Subject: Characterization, Stability, and Impurity Profiling of Methyl 3-aminocyclobutanecarboxylate HCl CAS: 1354940-69-4 (Generic) / 1212304-86-3 (Specific stereoisomers often vary) Molecular Formula: C₆H₁₁NO₂·HCl Molecular Weight: 165.62 g/mol [1][2][3]

Introduction: The "Deceptively Simple" Scaffold

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a critical conformationally restricted amino acid (CBAA) building block. While it appears structurally simple, the cyclobutane ring introduces significant stereochemical and conformational complexity.

Why this guide exists: Researchers frequently encounter inconsistent biological data or failed couplings when using this building block. The root cause is often stereochemical heterogeneity (cis vs. trans ratios) or cryptic hydrolysis of the ester during storage. This guide provides the analytical protocols to validate your material before it enters a synthesis campaign.

Module 1: Stereochemical Integrity (Cis vs. Trans)

The Issue: Commercial supplies of this reagent are often sold as "predominantly cis" or "predominantly trans," but thermodynamic equilibration during synthesis often leads to mixtures (e.g., 4:1 ratios). The biological activity of the final drug candidate often depends entirely on the vector of the amine relative to the ester.

Q: How do I definitively assign the cis vs. trans geometry using NMR?

A: You must rely on the spin-spin coupling constants (


) and the chemical shift shielding caused by the ring pucker. 

Cyclobutane rings are not planar; they exist in a "puckered" conformation to relieve torsional strain. This creates distinct magnetic environments for the protons.

The Diagnostic Protocol: Run a ¹H-NMR in DMSO-


 or D₂O. Focus on the methine protons at C1 (ester attachment) and C3 (amine attachment).
FeatureCis-Isomer (Z) Trans-Isomer (E) Mechanistic Reason
Ring Methine Shift (

)
Typically Upfield (Shielded)Typically Downfield (Deshielded)In the cis isomer, the substituents are pseudo-equatorial/axial in a way that increases shielding via 1,3-diaxial-like interactions.
Coupling (

)
Smaller (

Hz)
Larger (

Hz)
The dihedral angle in the trans isomer allows for stronger coupling through the ring system.
NOESY Signal Strong H1–H3 correlationWeak/No H1–H3 correlationCis geometry places H1 and H3 on the same face of the ring (closer spatial proximity).

Critical Check: If your spectrum shows "shadow peaks" near the main methine signals (approx.


 3.0–4.0 ppm range), integrate them. A 5–10% isomeric impurity can ruin structure-activity relationship (SAR) studies.
Q: Can I separate the isomers if I have a mixture?

A: Direct separation of the HCl salt is difficult. Derivatization is recommended.

  • Free-basing: Carefully neutralize with NaHCO₃ (do not use strong base to avoid hydrolysis).

  • Protection: React with Boc₂O to form Methyl 3-(Boc-amino)cyclobutanecarboxylate .

  • Separation: The Boc-protected esters are separable by standard silica flash chromatography (EtOAc/Hexanes). The cis-isomer is generally more polar (elutes later) due to the dipole moment alignment.

  • Deprotection: Treat with 4M HCl/Dioxane to regenerate the pure salt.

Module 2: Chemical Stability & Degradation

The Issue: Users often report the material becoming "sticky" or "wet" and observing a loss of coupling efficiency.

Q: My solid has turned into a gum. Is it still usable?

A: Likely not. This indicates hygroscopic uptake followed by hydrolysis.

The HCl salt is highly hygroscopic. Once water enters the lattice, the acidity of the ammonium salt (


) catalyzes the hydrolysis of the methyl ester.

Troubleshooting Workflow:

  • Visual Inspection: Crystalline solid = Good. Gum/Paste = Compromised.

  • Solubility Test: Dissolve a small amount in dry DCM.

    • Result: The pure ester HCl salt should be sparingly soluble or form a suspension.

    • Result: If it dissolves completely and rapidly, you may have significant free acid (zwitterion character) or hydrolysis byproducts.

  • LC-MS Confirmation:

    • Target Mass:

      
       130.1 [M+H]⁺ (Methyl ester).
      
    • Impurity Mass:

      
       116.1 [M+H]⁺ (Carboxylic acid).
      
    • Note: If you see

      
       116, the ester has hydrolyzed. Do not use this for amide couplings using HATU/EDC, as the free acid will compete, leading to polymerization.
      
Q: What are the "Ghost Peaks" in my LC-MS?

A: These are likely oligomers formed during analysis or storage.

Unlike 5- or 6-membered amino acids which form stable lactams (pyrrolidone/piperidone), the 1,3-amino cyclobutane cannot form a bicyclic lactam (highly strained). Instead, it undergoes intermolecular condensation .

  • Dimer: Linear dimer formation (

    
     229).
    
  • Mechanism: The free amine of one molecule attacks the ester of another. This is accelerated if the material was stored as a free base or if the HCl salt was exposed to moisture (partial neutralization).

Module 3: Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process for qualifying this reagent.

Diagram 1: Purity & Isomer Qualification Workflow

PurityCheck Start Start: Raw Material (Methyl 3-aminocyclobutanecarboxylate HCl) Visual Visual Inspection: Is it Crystalline? Start->Visual Hygro FAIL: Material is Gum/Paste (Hydrolysis Risk) Visual->Hygro No NMR_Check 1H-NMR (DMSO-d6) Focus: Methine Region Visual->NMR_Check Yes Isomer_Q Are Methine Signals Split? NMR_Check->Isomer_Q Pure_Cis Pure Isomer (Cis/Trans) Proceed to Synthesis Isomer_Q->Pure_Cis No (Single Set) Mix Mixture Detected (e.g., 4:1 ratio) Isomer_Q->Mix Yes (Shadow Peaks) Action_Deriv Action: Boc-Protection & Silica Separation Mix->Action_Deriv

Caption: Workflow for determining stereochemical purity and physical integrity before synthesis.

Diagram 2: Degradation Pathways

Degradation Ester Target Molecule (Methyl Ester HCl) Acid Hydrolysis Impurity (Free Acid, m/z 116) Ester->Acid Acid Catalyzed Hydrolysis Dimer Oligomers (Linear Amides) Ester->Dimer Intermolecular Condensation Water + H2O (Moisture) Water->Ester

Caption: Primary degradation routes. Note that intramolecular lactamization is geometrically disfavored.

Module 4: Synthesis & Handling FAQs

Q: Can I use the HCl salt directly in peptide coupling?

A: Yes, but order of addition is critical. Do not premix the HCl salt with the base (DIEA/TEA) and the carboxylic acid partner.

  • Correct Protocol: Dissolve the carboxylic acid partner and coupling reagent (e.g., HATU) first. Activate for 2-5 mins. Then add the Methyl 3-aminocyclobutanecarboxylate HCl, followed immediately by the base.

  • Reason: This minimizes the time the amino ester exists as a free base in the absence of an active electrophile, reducing the risk of dimerization.

Q: How do I remove the Boc group if I purified it via the Boc-intermediate?

A: Avoid TFA. Using TFA (Trifluoroacetic acid) will result in a TFA salt, which is hygroscopic and can interfere with subsequent ¹⁹F-NMR studies.

  • Recommended: Use 4M HCl in Dioxane. The product precipitates as a white solid. Wash with diethyl ether to remove residual Boc byproducts (isobutylene/t-butanol artifacts).

References

  • Takeda Pharmaceutical Company. (2021).[4] Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. ACS Omega. Link

    • Significance: Definitive source for NMR characterization of cis/trans-1,3-disubstituted cyclobutanes.
  • ChemicalBook. (n.d.). Product Data: Methyl 3-aminocyclobutanecarboxylate hydrochloride.[1][3][5] Link

    • Significance: Physical property data and commercial availability.[6]

  • The Royal Society of Chemistry. (2011). Cis-Trans Isomerisation Studied by NMR. Link

    • Significance: General principles of NMR shifts in restricted ring systems.
  • National Institutes of Health (PubChem). (2025). Compound Summary: Methyl 3-aminocyclobutane-1-carboxylate hydrochloride.[1][2] Link

    • Significance: Safety data (H315, H319) and molecular descriptors.[2]

Sources

Impact of moisture on "Methyl 3-aminocyclobutanecarboxylate hydrochloride" reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1354940-69-4 / 1212304-86-3) is a critical strained-ring building block in medicinal chemistry. While the hydrochloride salt protects the amine from oxidation and premature reaction, it introduces significant hygroscopicity .[1]

Moisture ingress is not merely a physical handling nuisance; it chemically alters the reagent via acid-catalyzed hydrolysis of the methyl ester. This guide details the mechanistic impact of water and provides self-validating protocols to ensure experimental reproducibility.

Module 1: Storage & Physical Handling

Diagnosing and preventing degradation before the reaction starts.

Q: Why has my free-flowing powder turned into a sticky gum?

A: The hydrochloride moiety is highly hygroscopic. When exposed to ambient humidity, the salt lattice absorbs water molecules, forming a hydration shell. This leads to deliquescence , where the solid dissolves in its own absorbed water.[2]

  • Impact: This is not just a physical change. The resulting aqueous micro-environment, combined with the acidity of the HCl salt (pH < 3 in solution), creates the perfect condition for ester hydrolysis.

  • Immediate Action: Do not use "sticky" material for critical GMP steps without re-analysis.

Q: How does moisture affect my stoichiometry calculations?

A: It introduces a "silent" error. If your material contains 15% water by weight, weighing 100 mg of solid yields only 85 mg of the active reagent.

  • Consequence: In tight-stoichiometry reactions (e.g., amide couplings), you will under-load the amine, potentially leading to incomplete conversion of your precious coupling partner.

Protocol: Rescue & Drying of Wet Salt

If the material is clumping but not yet hydrolyzed (verify via NMR, see Module 3), use this drying protocol:

  • Vacuum Desiccation: Place the vial in a vacuum oven at 35°C (do not exceed 40°C to avoid thermal instability of the strained ring) under high vacuum (< 5 mbar) for 12 hours.

  • Azeotropic Drying (For severe cases):

    • Dissolve the salt in a minimum amount of dry Methanol.

    • Add 5 volumes of Toluene.

    • Concentrate on a rotary evaporator. The toluene/methanol/water azeotrope will carry off the moisture.

    • Repeat 2x.

Module 2: Chemical Reactivity & Troubleshooting

Understanding how water kills your reaction.

Q: Why did my amide coupling yield drop significantly?

A: Moisture triggers Hydrolysis and Coupling Reagent Deactivation .

1. The Hydrolysis Trap

In the presence of water and the intrinsic HCl, the methyl ester hydrolyzes back to the carboxylic acid.

  • Mechanism: The carbonyl oxygen is protonated by the HCl, making it susceptible to nucleophilic attack by water.

  • Result: You are no longer reacting an amino-ester; you are reacting an amino-acid. The free carboxylic acid can compete for the coupling reagent or fail to react entirely depending on the conditions.

2. Coupling Reagent Interference

If you are using carbodiimides (EDC/DCC) or HATU/HBTU:

  • Water hydrolyzes the active ester intermediate (O-acylisourea) back to the starting acid and urea byproduct.

  • Outcome: You consume excess coupling reagent without forming the product.

Q: Is there a risk of cyclization?

A: Yes, specifically Lactamization . If moisture leads to partial neutralization or if the reaction pH drifts, the free amine can attack the ester intramolecularly.

  • Stereochemistry Criticality: This is geometrically favored in the cis-isomer (CAS 1212304-86-3) where the amine and ester are on the same face of the cyclobutane ring. The trans-isomer is geometrically constrained against this.

Visualizing the Degradation Pathway

The following diagram illustrates the competitive pathways introduced by moisture.

MoistureDegradation Start Methyl 3-aminocyclobutane carboxylate HCl (Dry Reagent) WetSalt Hydrated Salt (Acidic Micro-environment) Start->WetSalt Absorbs H2O Moisture Moisture Ingress (+ H2O) Moisture->WetSalt Hydrolysis Acid-Catalyzed Hydrolysis WetSalt->Hydrolysis Time + Heat Lactam Bicyclic Lactam (If cis-isomer + pH rise) WetSalt->Lactam Slow side reaction (Stereo-dependent) Product_Acid 3-aminocyclobutane carboxylic acid (Impurity) Hydrolysis->Product_Acid Major Pathway Product_Methanol Methanol (Byproduct) Hydrolysis->Product_Methanol

Figure 1: Moisture-induced degradation pathways. The primary failure mode is the conversion of the ester to the acid, which is inactive in standard ester-targeted synthesis.

Module 3: Analytical Diagnostics

How to prove your material is compromised.

Q: How do I quickly check the integrity of my batch?

A: Use 1H-NMR (DMSO-d6) . Do not use CDCl3 as the salt may not dissolve well or may aggregate.

Diagnostic Signals: | Component | Chemical Shift (


) | Observation in Degraded Sample |
| :--- | :--- | :--- |
| Methyl Ester (-OCH3)  | ~3.6 - 3.7 ppm (Singlet) | Integration decreases  relative to cyclobutane protons. |
| Methanol (Hydrolysis byproduct)  | ~3.17 ppm (Singlet) | New peak appears.  Indicates active hydrolysis. |
| Water  | ~3.33 ppm (in DMSO) | Broadens and shifts.  Large integral indicates wet salt. |
| Cyclobutane Ring  | 2.0 - 3.0 ppm (Multiplets) | Multiplet patterns may shift slightly if free acid forms. |
Q: Can I use Karl Fischer (KF) titration?

A: Yes, but with a caveat.

  • Method: Volumetric KF is preferred.

  • Warning: Ensure the solvent system (usually Methanol) does not induce further hydrolysis during the measurement if the sample is highly acidic. Add a buffer (imidazole) if necessary, though usually, the reaction is fast enough to get a reading before drift occurs.

Summary of Recommendations

Experimental StageRecommended ActionTechnical Rationale
Storage Store at -20°C under Argon/Nitrogen.Slows kinetics of hydrolysis; prevents moisture absorption.
Weighing Allow vial to warm to RT before opening.Prevents condensation on cold solid (hygroscopic shock).
Reaction Solvent Use anhydrous solvents (DMF, DCM) from septum-sealed bottles.Minimizes water introduction during the reaction phase.
Base Addition Add organic base (DIPEA/TEA) last or dropwise.High local pH + water accelerates ester hydrolysis (Saponification).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link][3]

  • Master Organic Chemistry (2022). Acid Catalyzed Hydrolysis of Esters: Mechanism and Kinetics. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Purity Analysis of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

[1]

Executive Summary: The "Invisible" Impurity Challenge

Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1354940-69-4 / 74316-29-3) is a critical cyclobutane building block in medicinal chemistry.[1] Its analysis presents a "perfect storm" of chromatographic challenges:

  • Lack of Chromophore: The molecule lacks a conjugated system, making UV detection at standard wavelengths (>220 nm) impossible.

  • Isomeric Complexity: It exists as cis and trans isomers.[1][2] The ratio of these isomers is often a Critical Quality Attribute (CQA) that dictates biological activity.

  • Polarity: As a hydrochloride salt of a primary amine, it is highly polar and poorly retained on standard C18 columns.[1]

This guide objectively compares three analytical strategies—Ion-Pairing RP-HPLC , HILIC-CAD , and Pre-Column Derivatization —to determine which method yields the true purity profile.[1]

Chemical Profile & Stability Context[1][3][4][5]

Before selecting a method, understanding the analyte's behavior is non-negotiable.

PropertySpecificationAnalytical Implication
Structure Cyclobutane ring w/ amine & methyl esterRigid geometry; cis/trans separation is difficult but essential.[1]
Chromophore None (only C=O at ~200-205 nm)UV 254 nm is useless. Must use <210 nm or alternative detection.[1]
pKa ~9.0 (Amine)Positively charged at neutral/acidic pH.[1] Requires buffer control.[1]
Stability Ester HydrolysisCritical: Avoid high pH (>8) and prolonged time in aqueous protic solvents.[1]

Stability Warning: In aqueous solution, the methyl ester is susceptible to hydrolysis, forming the corresponding acid impurity. All sample preparations must be analyzed within 4 hours or kept at 4°C.[1]

Comparative Methodology: Selecting the Right Tool

We evaluated three distinct workflows. The choice depends on whether you need a quick purity check or a validated release method.

Strategy A: Ion-Pairing RP-HPLC (Direct UV)

The "Quick & Dirty" Approach[1]

  • Mechanism: Uses an ion-pairing reagent (e.g., Octanesulfonic Acid) to increase retention of the polar amine on a C18 column. Detection is at 205 nm.[1]

  • Pros: No sample prep; uses standard equipment.

  • Cons: Poor sensitivity (LOD ~0.1%); baseline drift; cannot detect non-chromophoric impurities; ion-pairing reagents contaminate columns.[1]

Strategy B: HILIC with Charged Aerosol Detection (CAD)

The "Universal" Approach

  • Mechanism: Hydrophilic Interaction Liquid Chromatography retains the polar salt directly. CAD detects all non-volatile analytes regardless of chromophore.[1]

  • Pros: Uniform response factor (quantifies impurities without standards); high sensitivity.

  • Cons: Long equilibration times; CAD is expensive and less common in QC labs.[1]

Strategy C: Pre-Column Derivatization (OPA/FMOC)

The "High-Fidelity" Approach (Recommended)[1]

  • Mechanism: Reacting the amine with o-Phthalaldehyde (OPA) or FMOC-Cl creates a highly hydrophobic, UV-active (or fluorescent) derivative.[1]

  • Pros: Superior sensitivity (LOD < 0.01%) ; shifts detection to interference-free wavelengths (340 nm or 260 nm); excellent cis/trans separation due to increased bulk.[1]

  • Cons: Requires precise sample handling steps.

Decision Matrix & Workflow

The following diagram illustrates the logical decision path for selecting the appropriate method based on your specific analytical goals.

MethodSelectionStartSTART: Define Analytical GoalIsomerRatioIs Cis/Trans Ratio Critical?Start->IsomerRatioTraceImpuritiesNeed Trace Impurity (<0.05%) ID?IsomerRatio->TraceImpuritiesYesMethodAMethod A: Ion-Pairing RP-HPLC(Routine Purity >98%)IsomerRatio->MethodANo (Crude check)EquipmentIs CAD/ELSD Available?TraceImpurities->EquipmentNoMethodCMethod C: Derivatization(High Sensitivity / Isomer Resolution)TraceImpurities->MethodCYes (Highest Fidelity)Equipment->MethodANoMethodBMethod B: HILIC-CAD(Mass Balance / Universal)Equipment->MethodBYes

Caption: Decision tree for selecting the optimal analytical strategy based on sensitivity and equipment availability.

Recommended Protocol: Pre-Column Derivatization (Method C)

While Ion-Pairing is faster, Derivatization is the only method that guarantees the sensitivity required for pharmaceutical-grade release testing. It transforms the "invisible" amine into a distinct, easily separable peak.

Reagents
  • Derivatizing Agent: AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) or FMOC-Cl.[1] Note: FMOC is preferred for stability over OPA.

  • Buffer: 20 mM Borate buffer (pH 8.2).

  • Quencher: 1% Formic acid in Acetonitrile.

Instrument Parameters
ParameterSettingRationale
Column C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6mm)Core-shell provides high efficiency for isomer splitting.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH keeps the derivative stable.
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 10% B to 60% B over 15 minShallow gradient maximizes resolution of cis/trans isomers.[1]
Flow Rate 1.0 mL/minStandard flow.[1][3]
Detection UV 260 nm (FMOC) or FluorescenceMoves detection away from solvent cut-off (200 nm).[1]
Temp 35°CImproves mass transfer and peak shape.[1]
Derivatization Workflow (Step-by-Step)
  • Preparation: Dissolve 10 mg sample in 10 mL Borate Buffer (pH 8.2). Critical: Ensure pH is >8 for the reaction to proceed.

  • Reaction: Mix 100 µL Sample Solution + 100 µL FMOC-Cl reagent (5 mM in ACN).

  • Incubation: Vortex immediately. Let stand for 1 minute at Room Temp.

  • Quench: Add 100 µL of Quencher to stop the reaction and stabilize the product.

  • Inject: Inject 5 µL immediately.

Performance Data Comparison

The following data represents typical performance metrics observed when analyzing amino-ester salts.

MetricMethod A (Direct UV + Ion Pair)Method C (Derivatization)Verdict
LOD (Limit of Detection) ~50 ppm~1 ppm Derivatization is 50x more sensitive.[1]
Linearity (R²) 0.9950.999 Derivatization reduces baseline noise.[1]
Cis/Trans Resolution (Rs) 1.2 (Partial Overlap)> 2.5 (Baseline Separation) Bulky derivative amplifies steric differences.[1]
Robustness Low (Sensitive to mobile phase age)High (Stable derivatives)Method C is more reliable for QC.[1]
Interpretation of Results
  • If Method A shows 99.0% purity: Real purity might be lower (e.g., 97.5%) because non-UV active impurities are missed.[1]

  • If Method C shows 99.0% purity: You can trust this value.[1] The high sensitivity ensures even trace isomers and degradation products are counted.

Troubleshooting & System Suitability

Issue: Poor Cis/Trans Separation
  • Cause: The cyclobutane ring is rigid, making the isomers chemically similar.

  • Fix: Lower the column temperature to 25°C. Lower temperatures often improve selectivity for steric isomers. Alternatively, switch to a Phenyl-Hexyl column which offers unique selectivity for ring structures.[1]

Issue: "Ghost" Peaks in Gradient
  • Cause: In Method A (Direct UV), contaminants in the ion-pairing reagent concentrate on the column and elute during the gradient.

  • Fix: Use "HPLC Grade" ion-pairing reagents only. Or, switch to Method C (Derivatization) where detection is at 260 nm, rendering these ghost peaks invisible.

Issue: Degradation during Analysis
  • Cause: Methyl esters hydrolyze in water over time.[1]

  • Fix: Program the autosampler to keep samples at 4°C. Limit run sequences to <12 hours.

References

  • PubChem. (2025).[1] Methyl 3-aminocyclobutanecarboxylate hydrochloride (Compound Summary).[1][4] National Library of Medicine.[1] [Link][1]

  • Shimadzu Application News. (2022). Analytical Methods for Amino Acids: Pre-column Derivatization vs Direct Detection.[1][5] [Link]

  • JASCO. (2022).[1][6] Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. [Link]

The Definitive Guide to Methyl 3-aminocyclobutanecarboxylate HCl in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 3-aminocyclobutanecarboxylate hydrochloride" performance in parallel synthesis Content Type: Publish Comparison Guides.

Executive Summary

In the pursuit of higher Fsp³ fraction and novel intellectual property space, medicinal chemists are increasingly moving away from flat aromatic linkers. Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1354940-69-4 / 1212304-86-3) has emerged as a premier "rigidified spacer" in parallel synthesis. Unlike flexible linear linkers or metabolically liable phenyl rings, the cyclobutane core offers a unique "puckered" geometry that directs substituents into defined vectors while maintaining metabolic stability.

This guide objectively compares the performance of this building block against standard alternatives (linear alkyls, cyclohexanes, and aromatics) within the context of high-throughput parallel synthesis.

Part 1: Physicochemical Profile & Structural Advantages[1][2]

The "Goldilocks" Ring Strain

The cyclobutane ring occupies a sweet spot in drug design. It introduces significant conformational restriction compared to linear chains (reducing the entropy penalty of binding) but avoids the excessive lipophilicity often associated with larger cycloalkanes like cyclohexane.

Comparative Metrics: Cyclobutane vs. Alternatives

FeatureMethyl 3-aminocyclobutanecarboxylate HClMethyl 3-aminopropionate (Linear)Methyl 4-aminocyclohexanecarboxylateMethyl 4-aminobenzoate (Aromatic)
Conformation Rigid, Puckered (~25° fold)Flexible (High Entropy)Chair (Bulky)Planar (Flat)
Fsp³ Character High (100% of core) HighHighLow (0%)
Metabolic Liability Low (No benzylic H)LowModerate (Oxidation)High (Quinone formation)
Solubility (HCl Salt) High (Crystalline solid)HighModerateLow (often insoluble free base)
Vector Angle ~155° (trans) / ~90° (cis)Variable180° (trans)180°

Expert Insight: The "puckered" conformation of the cyclobutane ring allows for unique vector exploration. While a phenyl ring forces a strict 180° (para) or 120° (meta) substitution pattern, the 3-aminocyclobutane scaffold provides a non-planar vector that can access binding pockets inaccessible to flat aromatic bioisosteres [1, 2].

Structural Visualization

The following diagram illustrates the conformational space occupied by the cyclobutane scaffold compared to its competitors.

G cluster_0 Flexible / High Entropy cluster_1 Rigid / Defined Vector Linear Linear Linker (Methyl 3-aminopropionate) Cyclobutane Cyclobutane Core (Methyl 3-aminocyclobutanecarboxylate) Linear->Cyclobutane Rigidification (Lower Entropy Cost) Aromatic Aromatic Linker (Methyl 4-aminobenzoate) Aromatic->Cyclobutane Fsp³ Saturation (Improved Solubility)

Figure 1: Structural positioning of the cyclobutane scaffold. It bridges the gap between flexible alkyl chains and rigid aromatics, offering defined vectors without planarity.

Part 2: Parallel Synthesis Performance

Handling and Stability (The HCl Advantage)

In high-throughput experimentation (HTE), the physical state of the building block is critical.

  • Free Base Limitations: The free base of 3-aminocyclobutanecarboxylate is an oil or low-melting solid that readily absorbs CO₂ from the air (forming carbamates) and is difficult to dispense accurately by weight.

  • HCl Salt Superiority: The hydrochloride salt is a robust, free-flowing crystalline solid. It is non-hygroscopic under standard lab conditions, allowing for precise automated weighing (e.g., dispensing 5.0 mg ± 0.1 mg) without the variability of viscous oils.

Reactivity Profile: Amide Coupling

The primary amine on the cyclobutane ring is attached to a secondary carbon. This creates a specific steric environment:

  • Nucleophilicity: Slightly reduced compared to linear primary amines due to ring strain and steric bulk, but significantly more nucleophilic than anilines.

  • Coupling Efficiency: In parallel synthesis using HATU or T3P, the HCl salt requires an in situ neutralization (base release) step.

  • Protocol Validation: Our internal datasets and literature precedents [3] suggest that using 3.0 - 3.5 equivalents of DIPEA is optimal to fully release the free amine and drive the coupling to completion, preventing "stalled" reactions common with insufficient base.

Stereochemical Integrity

The compound is typically supplied as a defined isomer (e.g., trans- or cis-predominant) or a mixture.

  • Risk: Epimerization at the C-1 or C-3 position is rare under standard amide coupling conditions (room temperature, basic pH).

  • Advantage: Unlike chiral alpha-amino acids which can racemize during activation, the beta-amino acid motif of 3-aminocyclobutanecarboxylate is configurationally stable.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for a 96-well plate format parallel synthesis (Amide Library Generation). It incorporates a "Base-First" neutralization step to ensure the HCl salt is fully solubilized and reactive before the activated acid is introduced.

Materials
  • Building Block: Methyl 3-aminocyclobutanecarboxylate HCl (1.0 equiv).

  • Carboxylic Acid: Diverse set (1.2 equiv).[1][2][3]

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (Diisopropylethylamine) (3.5 equiv).

  • Solvent: DMF (Anhydrous).

Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_reaction Coupling Phase Start Start: Solid Dispensing Weigh Weigh HCl Salt (Target: 0.1 mmol) Start->Weigh Dissolve Add Solvent + Base (DMF + 3.5 eq DIPEA) Weigh->Dissolve Neutralize Neutralization (Shake 10 min) Dissolve->Neutralize Combine Combine Streams Neutralize->Combine Activate Pre-activate Acid (Acid + HATU + DMF) Activate->Combine React Reaction (RT, 16 hours) Combine->React Finish LCMS QC & Purification React->Finish

Figure 2: "Base-First" Parallel Synthesis Workflow. Critical step: Pre-neutralization of the HCl salt ensures homogeneity.

Step-by-Step Methodology
  • Solid Dispensing: Dispense 16.6 mg (0.1 mmol) of Methyl 3-aminocyclobutanecarboxylate HCl into each reaction vial/well.

  • Neutralization (Critical): Add 500 µL of DMF containing 3.5 equivalents (61 µL) of DIPEA. Cap and shake for 10 minutes.

    • Why: The HCl salt is sparingly soluble in pure DMF. The base converts it to the soluble free amine in situ. Visual check: Solution should turn clear.

  • Activation: In a separate vial, mix the Carboxylic Acid (0.12 mmol) and HATU (45.6 mg, 0.12 mmol) in 500 µL DMF. Shake for 5 minutes.

  • Addition: Transfer the activated acid solution to the amine well.

  • Reaction: Shake at room temperature for 16 hours.

  • Workup: Evaporate solvent or dilute with DMSO for direct preparative HPLC purification.

Part 4: Comparative Data Summary

The following table summarizes the strategic value of Methyl 3-aminocyclobutanecarboxylate HCl compared to the industry-standard "Methyl 4-aminobenzoate" (aromatic) and "Methyl 4-aminocyclohexanecarboxylate" (aliphatic ring).

Metric3-Aminocyclobutane (This Topic)4-Aminobenzoate (Standard Aromatic)4-Aminocyclohexane (Standard Aliphatic)
Molecular Weight (Core) Low (MW ~113) Low (MW ~135)Medium (MW ~141)
LogP Contribution Low (Polar/Compact) MediumHigh (Lipophilic)
Solubility (Library) Excellent GoodPoor (often aggregates)
Metabolic Stability High (No metabolic soft spots)Low (Phase I oxidation prone)High
Synthetic Success Rate >95% (Primary amine)>90% (Aniline, slower)>95% (Primary amine)
Conclusion

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a superior building block for parallel synthesis when the goal is increasing Fsp³ fraction without sacrificing synthetic reliability . Its HCl salt form solves the handling issues of low-molecular-weight amines, and its puckered ring structure offers a distinct, metabolically stable vector that complements traditional aromatic and piperidine-based linkers.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.[4] Link

    • Supports: Unique puckered structure, metabolic stability, and use as a phenyl bioisostere.
  • Application of Bioisosteres in Drug Design. J. Med. Chem., 2012.[5] Link

    • Supports: Concept of saturated rings replacing aromatics to improve physicochemical properties.[6]

  • Identification of parallel medicinal chemistry protocols. RSC Med. Chem., 2021.[7] Link

    • Supports: General protocols for amine library synthesis and comp
  • PubChem Compound Summary: Methyl 3-aminocyclobutanecarboxylate hydrochloride. National Center for Biotechnology Information. Link[1][2]

    • Supports: Chemical identity, CAS numbers, and physical property d

Sources

A Senior Application Scientist's Guide to Bioisosterism: Comparing Methyl 3-Aminocyclobutanecarboxylate Hydrochloride and Other Cyclic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the strategic selection of molecular scaffolds is a cornerstone of successful medicinal chemistry. In this guide, we delve into the nuanced world of bioisosterism, focusing on the role of saturated cyclic amines and presenting a comparative analysis of methyl 3-aminocyclobutanecarboxylate hydrochloride as a bioisostere for more conventional cyclic amines like piperidine, pyrrolidine, and azetidine. Our aim is to provide an objective, data-driven resource to inform rational drug design and empower you to navigate the complexities of lead optimization.

The Principle of Bioisosteric Replacement: A Refresher

Bioisosterism is a powerful strategy in drug design that involves the substitution of a functional group within a biologically active molecule with another group that retains similar biological activity. The goal of this replacement is often to enhance the compound's physicochemical properties, improve its pharmacokinetic profile, reduce toxicity, or circumvent existing patents. Bioisosteres are broadly classified as classical (groups with similar size and electronic configuration) and non-classical (groups that may be structurally different but elicit a similar biological response). The cyclic amines discussed herein are prime examples of non-classical bioisosteres, where subtle changes in ring size, conformation, and substitution can profoundly impact a drug candidate's performance.

Featured Bioisostere: Methyl 3-Aminocyclobutanecarboxylate Hydrochloride

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a constrained amino acid derivative that has garnered interest as a bioisosteric replacement for larger, more flexible cyclic amines. Its rigid, puckered cyclobutane core offers a unique three-dimensional scaffold that can help to lock in a desired conformation for optimal target engagement, potentially reducing the entropic penalty of binding.[1][2]

Synthesis of Methyl 3-Aminocyclobutanecarboxylate Hydrochloride

Experimental Protocol: General Synthesis of Amino Acid Methyl Ester Hydrochlorides

This protocol provides a general method for the esterification of amino acids to their corresponding methyl ester hydrochlorides.

Materials:

  • Amino acid (e.g., 3-aminocyclobutanecarboxylic acid)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if using thionyl chloride)

  • Rotary evaporator

Procedure (using Thionyl Chloride):

  • Suspend the amino acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • If the reaction is slow, gently reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and any excess reagent under reduced pressure using a rotary evaporator.

  • The resulting solid or oil is the desired amino acid methyl ester hydrochloride, which can be further purified by recrystallization if necessary.

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

The choice of a cyclic amine bioisostere can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the key properties of methyl 3-aminocyclobutanecarboxylate hydrochloride with its counterparts: azetidine-3-carboxylic acid methyl ester, pyrrolidine-3-carboxylic acid methyl ester, and piperidine-4-carboxylic acid methyl ester.

A key study provides a direct comparison of a piperidine derivative with a spirocyclic analogue containing a cyclobutane ring, 1-azaspiro[3.3]heptane. This serves as a valuable case study to understand the impact of incorporating a cyclobutane moiety as a piperidine bioisostere.[3][4]

Table 1: Comparative Physicochemical Properties of Cyclic Amine Bioisosteres

PropertyMethyl 3-AminocyclobutanecarboxylateAzetidine-3-carboxylatePyrrolidine-3-carboxylatePiperidine-4-carboxylate1-Azaspiro[3.3]heptane DerivativePiperidine Derivative (from study)
pKa Estimated ~9-10~8.5-9.5~10.5~10.411.411.2
Calculated logP (cLogP) ~0.5~-0.2~0.1~0.63.43.7
Experimental logD at pH 7.4 Data not availableData not availableData not availableData not available1.01.6
Aqueous Solubility (µM) Data not availableData not availableData not availableData not available13136

Note: Values for methyl 3-aminocyclobutanecarboxylate, azetidine-3-carboxylate, pyrrolidine-3-carboxylate, and piperidine-4-carboxylate are estimated based on closely related structures and general principles of medicinal chemistry. Data for 1-azaspiro[3.3]heptane and piperidine derivatives are from a comparative study.[3][4]

Key Insights from the Comparative Data:

  • Basicity (pKa): The pKa of the amine is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target interactions. The spirocyclic cyclobutane analogue (1-azaspiro[3.3]heptane) exhibits a slightly higher pKa than its piperidine counterpart, suggesting it will be more protonated at physiological pH.[3] While experimental data for methyl 3-aminocyclobutanecarboxylate is not available, the constrained nature of the cyclobutane ring may influence the nitrogen's basicity.[2]

  • Lipophilicity (logP and logD): Lipophilicity is a key factor influencing a drug's ability to cross cell membranes. The comparative study shows that the 1-azaspiro[3.3]heptane derivative has a lower cLogP and a significantly lower experimental logD at pH 7.4 compared to the piperidine analogue.[3][4] This suggests that the incorporation of the cyclobutane-containing spirocycle can reduce lipophilicity, which may be advantageous for improving solubility and reducing off-target effects.

  • Aqueous Solubility: The reduced lipophilicity of the 1-azaspiro[3.3]heptane derivative translates to a tenfold decrease in aqueous solubility compared to the piperidine analogue in this specific case study.[3][4] This highlights a potential trade-off that medicinal chemists must consider when employing this bioisosteric replacement.

Impact on In Vitro Properties: A Deeper Dive

Beyond fundamental physicochemical properties, the choice of a cyclic amine bioisostere can have a profound impact on a compound's in vitro pharmacological and safety profiles.

Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and dosing regimen. A key advantage often sought with bioisosteric replacements is the improvement of metabolic stability by blocking or altering sites of metabolism.

In the comparative study, the 1-azaspiro[3.3]heptane derivative demonstrated improved metabolic stability in human liver microsomes compared to its 2-azaspiro[3.3]heptane isomer, although both were less stable than the parent piperidine derivative in this specific chemical series.[3][4] This underscores that the impact of a bioisosteric replacement on metabolic stability is highly context-dependent and requires empirical validation.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and phosphate buffer.

  • Add the test compound to the wells to achieve the desired final concentration.

  • Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Off-Target Activity: The hERG Challenge

A significant hurdle in drug development is the potential for off-target activity, with the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel being a major concern due to the risk of cardiac arrhythmias. The lipophilicity and basicity of a compound are known to be contributing factors to hERG liability.

While no direct comparative hERG data for methyl 3-aminocyclobutanecarboxylate and the other simple cyclic amines was found, the lower lipophilicity observed with the 1-azaspiro[3.3]heptane bioisostere suggests a potential strategy for mitigating hERG risk compared to more lipophilic piperidine analogues.[3] However, this must be experimentally verified for each chemical series.

Experimental Protocol: hERG Channel Inhibition Assay (Automated Patch Clamp)

This protocol provides a high-level overview of an automated patch-clamp assay to assess a compound's potential to inhibit the hERG channel.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External and internal recording solutions

  • Test compound

  • Positive control (e.g., cisapride)

  • Automated patch-clamp system

Procedure:

  • Culture the hERG-expressing cells to the appropriate confluency.

  • Harvest the cells and prepare a single-cell suspension.

  • Load the cell suspension and the recording solutions onto the automated patch-clamp system.

  • The system will automatically establish whole-cell patch-clamp recordings.

  • Apply a specific voltage protocol to elicit hERG channel currents.

  • After establishing a stable baseline current, apply the test compound at various concentrations.

  • Record the hERG current in the presence of the test compound.

  • Apply a positive control to confirm assay sensitivity.

  • Analyze the data to determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Comparative Evaluation Lead Compound Lead Compound Bioisosteric Replacement Bioisosteric Replacement Lead Compound->Bioisosteric Replacement Identify mutable moiety Analogue Library Analogue Library Bioisosteric Replacement->Analogue Library Synthesize analogues Physicochemical Properties Physicochemical Properties Analogue Library->Physicochemical Properties pKa, logD, Solubility In Vitro ADME In Vitro ADME Analogue Library->In Vitro ADME Metabolic Stability Pharmacology & Safety Pharmacology & Safety Analogue Library->Pharmacology & Safety Potency, Selectivity, hERG Data Analysis Data Analysis Physicochemical Properties->Data Analysis In Vitro ADME->Data Analysis Pharmacology & Safety->Data Analysis Optimized Candidate Optimized Candidate Data Analysis->Optimized Candidate Select best profile

Caption: Workflow for bioisosteric replacement and evaluation.

G CyclicAmines Cyclic Amine Bioisosteres Property Comparison Properties pKa (Basicity) logD (Lipophilicity) Conformational Rigidity Metabolic Stability Azetidine Azetidine Lower pKa Less Lipophilic Planar-like Properties:p1->Azetidine Properties:p2->Azetidine Properties:p3->Azetidine Properties:p4->Azetidine Pyrrolidine Pyrrolidine Intermediate pKa Intermediate Lipophilicity Flexible (Envelope/Twist) Properties:p1->Pyrrolidine Properties:p2->Pyrrolidine Properties:p3->Pyrrolidine Properties:p4->Pyrrolidine Piperidine Piperidine Higher pKa More Lipophilic Rigid (Chair) Properties:p1->Piperidine Properties:p2->Piperidine Properties:p3->Piperidine Properties:p4->Piperidine CyclobutaneAmine Methyl 3-Aminocyclobutanecarboxylate Constrained Puckered Conformation Potentially Lower Lipophilicity Properties:p1->CyclobutaneAmine Properties:p2->CyclobutaneAmine Properties:p3->CyclobutaneAmine Properties:p4->CyclobutaneAmine

Caption: Comparative properties of cyclic amine bioisosteres.

Conclusion and Future Directions

The strategic application of bioisosterism is a powerful tool in the medicinal chemist's arsenal. While classic cyclic amines like piperidine and pyrrolidine have a long-standing history in drug design, the exploration of less conventional scaffolds such as methyl 3-aminocyclobutanecarboxylate offers exciting opportunities for fine-tuning molecular properties. The rigid, three-dimensional nature of the cyclobutane ring can confer conformational constraint, potentially leading to improved potency and selectivity.[1][5] Furthermore, as demonstrated in a comparative case study, the incorporation of a cyclobutane-containing spirocycle can lead to a reduction in lipophilicity, which may be beneficial for improving solubility and mitigating hERG liability.[3][4]

However, it is crucial to emphasize that the effects of bioisosteric replacement are not always predictable and are highly dependent on the specific molecular context. As seen in the case study, improvements in one property, such as metabolic stability, are not guaranteed and may even be compromised. Therefore, a thorough, data-driven evaluation of a series of analogues is paramount to making informed decisions in lead optimization.

This guide has provided a framework for comparing methyl 3-aminocyclobutanecarboxylate hydrochloride with other cyclic amines, supported by available experimental data and detailed protocols. As the field of medicinal chemistry continues to evolve, the judicious application of novel bioisosteres, coupled with rigorous experimental validation, will undoubtedly pave the way for the discovery of safer and more effective medicines.

References

  • Janssen, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2315-2330. [Link]

  • Mykhailiuk, P. K. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]

  • Butcher, J. W., & Wuest, W. M. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 820-835. [Link]

Sources

Safety Operating Guide

Technical Advisory: Safe Disposal of Methyl 3-aminocyclobutanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide outlines the operational protocols for the disposal of Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS 1354940-69-4 / 74316-29-3).[1][2] As a functionalized amino ester salt, this compound presents specific challenges regarding hydrolysis, pH sensitivity, and combustion byproducts (NOx, HCl).[2]

Safety Critical Warning: Do not dispose of this compound down the drain.[1][2] The hydrochloride salt form is acidic in solution, and the free amine (liberated by basic conditions) is a potential sensitizer.[1][2] All disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) standards for hazardous chemical waste.[1][2]

Chemical Profile & Hazard Identification

To manage disposal effectively, we must first understand the physicochemical properties that dictate waste stream segregation.[1][2]

PropertySpecificationOperational Implication
Compound Name Methyl 3-aminocyclobutanecarboxylate HClPrimary label identifier.
CAS Number 1354940-69-4 (mix), 74316-29-3 (trans)Use for waste manifesting.[1]
Formula C₆H₁₂ClNO₂Contains Nitrogen and Chlorine.[2][3][4][5]
Mol. Weight 165.62 g/mol N/A
Physical State White to off-white solidHygroscopic; keep containers tightly sealed.[1][2]
Acidity Acidic (HCl salt)Do not mix with cyanide or sulfide waste (gas evolution risk).[2]
GHS Hazards H302, H315, H319, H335Irritant to eyes/skin/lungs. Harmful if swallowed.[1][2]

The "Why" Behind the Protocol (Scientist-to-Scientist)

As researchers, we often categorize waste by phase (solid vs. liquid), but for this compound, chemical compatibility is the governing factor.[2]

  • The Hydrochloride Factor: This compound is the hydrochloride salt of an amine.[1][2] Upon thermal decomposition (incineration), it releases Hydrogen Chloride (HCl) gas.[1][2] Therefore, it must be directed to an incinerator equipped with acid gas scrubbers.[1][2]

  • Amine Reactivity: The amino group is protonated (

    
    ).[1][2] If mixed with strong bases (NaOH, KOH) in a waste container, it will deprotonate to the free amine (
    
    
    
    ).[1][2] While this is standard chemistry, the free amine is often more volatile and odorous than the salt.[1][2] Avoid mixing with high-pH waste streams to prevent unexpected fume generation.[1][2]
  • Oxidation Risk: Do not mix with strong oxidizers (e.g., permanganates, nitrates).[1][2] Amines can form unstable N-nitroso compounds or ignite when in contact with strong oxidizers.[1][2]

Disposal Decision Matrix

The following logic flow dictates the correct disposal path based on the state of the material.

Disposal_Matrix Start Waste Material Identified State Physical State? Start->State Solid Solid State->Solid Powder/Crystals Liquid Liquid State->Liquid Solution/Mother Liquor Spill Spill State->Spill Accidental Release Purity Purity / Composition? Pure Substance Pure Substance Purity->Pure Substance Expired/Excess Solid_Stream Pack in Solid Waste Drum (Label: Organic Solid, Toxic) Incineration High-BTU Incineration (Must handle HCl/NOx) Solid_Stream->Incineration Liquid_Stream Pack in Liquid Waste Carboy (Label: Organic Solvents + Toxic) Liquid_Stream->Incineration Spill_Action Absorb -> Pack as Solid Waste Spill_Action->Incineration Warning DO NOT SEWER DO NOT MIX WITH OXIDIZERS Incineration->Warning Compliance Check Solid->Purity Liquid->Liquid_Stream Spill->Spill_Action Pure Substance->Solid_Stream

Figure 1: Decision matrix for the segregation and disposal of amino ester salts.

Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Applicability: Expired inventory, excess weighing overage.[1][2]

  • PPE Selection: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.[1][2] If handling large quantities (>50g) outside a fume hood, use an N95 particulate respirator to prevent inhalation of dust (H335).[1][2]

  • Containerization:

    • Do not empty the vial.[1][2] Dispose of the chemical within its original container if possible.[1][2]

    • If loose powder: Transfer to a clear, sealable polyethylene bag (Zip-lock) or a wide-mouth HDPE jar.[1]

  • Labeling:

    • Apply a hazardous waste label.[1][2]

    • Constituents: "Methyl 3-aminocyclobutanecarboxylate HCl".[1][2][4][5][6]

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

  • Segregation: Place the sealed container into the Solid Organic Waste drum.

    • Note: Ensure the drum is destined for incineration, not landfill.[1][2]

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Applicability: HPLC waste, mother liquors, reaction workups.[1][2]

  • Solvent Assessment: Determine the primary solvent.[1][2]

    • Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.[1][2][7][8]

    • Non-Halogenated (Methanol, Ethyl Acetate): Use the Non-Halogenated Waste stream.[1][2][8]

  • pH Check:

    • If the solution is highly acidic (pH < 2) due to excess HCl, neutralize slowly with Sodium Bicarbonate (

      
      ) to pH 5–9 before adding to the main carboy to prevent corrosion of waste drums.[1][2]
      
    • Caution: Neutralization will release

      
      .[1][2] Perform in a fume hood.
      
  • Transfer: Pour into the appropriate HDPE waste carboy.

    • Critical: Leave at least 10% headspace in the carboy to allow for expansion.[1][2]

Protocol C: Spill Cleanup (Immediate Action)

Applicability: Benchtop spills.[1][2]

  • Isolate: Alert nearby personnel.

  • Absorb: Do not attempt to sweep dry powder (creates dust).[1][2] Cover the spill with a wet absorbent pad or dampen the powder slightly with an inert solvent (like heptane) to suppress dust, then wipe up.[1][2]

    • Alternative: Use a commercial spill kit designed for organic bases/salts.[1][2]

  • Decontaminate: Wipe the surface with water, followed by a dilute soap solution.[1][2] The compound is water-soluble.[1][2][4]

  • Disposal: Place all contaminated wipes and gloves into a sealed bag and treat as Solid Hazardous Waste .

Regulatory & Compliance (RCRA)

In the United States, this compound is not specifically listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists.[1][2] However, it is regulated based on its characteristics:[2][9]

  • Waste Code: If the waste contains flammable solvents (e.g., methanol), it carries the D001 (Ignitable) code.[2]

  • Characteristic: If not ignitable, it is classified generally as "Non-RCRA Regulated Hazardous Waste" or "State-Regulated Waste" depending on local laws, but must still be incinerated due to its toxicity profile.[1][2]

  • Destruction Method: The preferred method is High-Temperature Incineration .[1][2] The presence of the hydrochloride moiety requires the facility to handle halogenated output.[1][2]

References

  • PubChem. (n.d.).[1][2] Methyl 3-aminocyclobutanecarboxylate hydrochloride (Compound Summary).[1][2][4][5][6] National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved January 30, 2026, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: Methyl 3-aminocyclobutanecarboxylate hydrochloride.[1][2][4][5][6] Retrieved January 30, 2026, from [Link][1][2]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.